molecular formula C14H19FN2O3 B1261311 F-SAHA

F-SAHA

Cat. No.: B1261311
M. Wt: 282.31 g/mol
InChI Key: LVPDNYLMHLHWBD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-hydroxyoctanediamide is an anilide.

Properties

Molecular Formula

C14H19FN2O3

Molecular Weight

282.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-N'-hydroxyoctanediamide

InChI

InChI=1S/C14H19FN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19)

InChI Key

LVPDNYLMHLHWBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of F-SAHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoylanilide hydroxamic acid (SAHA), commercially known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor.[1][2][3] F-SAHA, a fluorinated derivative of SAHA, functions as an HDAC inhibitor and its 18F labeled version is utilized in tumor imaging research.[4] Given their structural similarity, the core mechanism of action of this compound is understood to be analogous to that of SAHA. This guide delineates the fundamental molecular mechanisms through which SAHA and, by extension, this compound exert their anti-tumor effects.

SAHA is a pan-HDAC inhibitor, targeting both class I and class II histone deacetylases.[3][5] These enzymes are crucial in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[6][7] By inhibiting HDACs, SAHA promotes the accumulation of acetylated histones, leading to a more open chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[1][2][8]

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of SAHA is the inhibition of histone deacetylases. SAHA binds to the active site of HDACs, chelating the zinc ion that is essential for the enzyme's catalytic activity.[1] This inhibition leads to the hyperacetylation of both histone and non-histone proteins.[1][7]

Histone Hyperacetylation: Increased acetylation of histone tails neutralizes their positive charge, weakening their interaction with the negatively charged DNA. This results in a more relaxed chromatin structure, making it accessible to transcription factors and promoting the expression of genes that can suppress tumor growth.[7]

Non-Histone Protein Acetylation: SAHA's effects are not limited to histones. It also induces the acetylation of various non-histone proteins, including transcription factors and chaperones, which can alter their stability and function.[1][7]

Signaling Pathways Modulated by this compound

SAHA influences multiple signaling pathways that are critical in cancer progression.

Cell Cycle Arrest

SAHA can induce cell cycle arrest at both the G1 and G2/M phases.[9][10][11]

  • G1 Arrest: SAHA treatment can lead to an increase in the expression of cyclin-dependent kinase inhibitors like p21 and p27.[11] This is often associated with increased histone acetylation at the promoter regions of these genes.[11]

  • G2/M Arrest: In some cancer cell lines, SAHA causes an arrest in the G2/M phase, which is linked to a decrease in the levels of cyclin A2 and cyclin B.[9][10]

G2_M_Cell_Cycle_Arrest SAHA This compound (SAHA) HDAC_inhibition HDAC Inhibition SAHA->HDAC_inhibition Cyclin_A2_B_decrease Decrease in Cyclin A2 & Cyclin B HDAC_inhibition->Cyclin_A2_B_decrease G2_M_arrest G2/M Phase Arrest Cyclin_A2_B_decrease->G2_M_arrest

Caption: this compound induced G2/M cell cycle arrest pathway.

Apoptosis Induction

SAHA induces apoptosis through both intrinsic and extrinsic pathways.[6][12][13]

  • Intrinsic (Mitochondrial) Pathway: SAHA can upregulate pro-apoptotic proteins like Bim and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 and survivin.[9] This leads to mitochondrial membrane disruption, cytochrome c release, and subsequent caspase activation.[8][12] The cleavage of the pro-apoptotic Bcl-2 family member Bid is also a key event in SAHA-induced mitochondrial death pathways.[8]

  • Extrinsic (Death Receptor) Pathway: In cutaneous T-cell lymphoma cells, SAHA has been shown to downregulate c-FLIP and enhance TRAIL (TNF-related apoptosis-inducing ligand) signaling, leading to the activation of caspase-8 and the extrinsic apoptosis pathway.[13]

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Bim_Bax ↑ Bim, Bax Mitochondria Mitochondrial Disruption (Cytochrome c release) Bim_Bax->Mitochondria Bcl2_Survivin ↓ Bcl-2, Survivin Bcl2_Survivin->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 cFLIP ↓ c-FLIP Caspase8 Caspase-8 Activation cFLIP->Caspase8 TRAIL ↑ TRAIL Signaling TRAIL->Caspase8 Caspase8->Caspase3 SAHA This compound (SAHA) SAHA->Bim_Bax SAHA->Bcl2_Survivin SAHA->cFLIP SAHA->TRAIL Apoptosis Apoptosis Caspase3->Apoptosis Western_Blot_Workflow start Cell Lysis & Protein Extraction quantification Protein Quantification start->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

References

what is p-Fluoro-SAHA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p-Fluoro-SAHA

Introduction

p-Fluoro-suberoylanilide hydroxamic acid (p-Fluoro-SAHA or F-SAHA) is a synthetic derivative of Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. SAHA is a potent, non-selective histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma. The introduction of a fluorine atom at the para position of the phenyl ring in SAHA creates p-Fluoro-SAHA, a modification that can influence the compound's biological activity, metabolic stability, and potential for in vivo imaging applications. This guide provides a comprehensive technical overview of p-Fluoro-SAHA for researchers, scientists, and drug development professionals.

p-Fluoro-SAHA functions as an HDAC inhibitor, a class of epigenetic modulators that play a crucial role in the regulation of gene expression. HDACs catalyze the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, p-Fluoro-SAHA promotes histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[1]

The fluorinated analog, particularly its 18F radiolabeled version, holds promise for use in positron emission tomography (PET) to visualize and quantify HDAC expression in tumors and other tissues, aiding in cancer diagnosis and the development of targeted therapies.[2]

Chemical Structure

The chemical structure of p-Fluoro-SAHA is characterized by a hydroxamic acid zinc-binding group, a six-carbon aliphatic linker, and a p-fluorinated phenyl cap group.

Mechanism of Action

As a derivative of SAHA, p-Fluoro-SAHA is presumed to share a similar mechanism of action, functioning as a pan-HDAC inhibitor that targets multiple HDAC isoforms. The hydroxamic acid moiety chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity.[1] This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of silenced genes.

The primary downstream effects of HDAC inhibition by compounds like p-Fluoro-SAHA include:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1 leads to cell cycle arrest, primarily at the G1 and G2/M phases.

  • Induction of Apoptosis: Activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Inhibition of Angiogenesis: Downregulation of factors involved in blood vessel formation.

  • Induction of Autophagy: A cellular process of self-degradation that can have both pro-survival and pro-death roles depending on the cellular context.[3]

Signaling Pathways Affected by HDAC Inhibition

The inhibition of HDACs by p-Fluoro-SAHA can impact a multitude of signaling pathways critical to cancer cell survival and proliferation.

pFSAHA p-Fluoro-SAHA HDACs HDACs pFSAHA->HDACs Inhibition Acetylation Histone Hyperacetylation AcetylationNH Protein Hyperacetylation Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, Tubulin) HDACs->NonHistone Deacetylation Histones->Acetylation Increased Chromatin Relaxed Chromatin Acetylation->Chromatin GeneExpression Gene Expression (e.g., p21) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis NonHistone->AcetylationNH Increased ProteinFunction Altered Protein Function AcetylationNH->ProteinFunction ProteinFunction->CellCycleArrest ProteinFunction->Apoptosis suberic_acid Suberic Acid mono_ester Mono-methyl Suberate suberic_acid->mono_ester Esterification amide Methyl 8-((4-fluorophenyl)amino)-8-oxooctanoate mono_ester->amide Amide Coupling p_fluoro_saha p-Fluoro-SAHA amide->p_fluoro_saha Hydroxamic Acid Formation p_fluoroaniline p-Fluoroaniline p_fluoroaniline->amide hydroxylamine Hydroxylamine hydroxylamine->p_fluoro_saha

References

F-SAHA: A Technical Guide to a Novel Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of F-SAHA (p-Fluoro-Suberoylanilide Hydroxamic Acid), a fluorinated analog of the potent pan-histone deacetylase (HDAC) inhibitor, SAHA (Suberoylanilide Hydroxamic Acid, Vorinostat). While primarily developed as a precursor for the PET imaging agent ¹⁸this compound, its structural and biochemical similarity to the FDA-approved drug Vorinostat (B1683920) makes it a compound of significant interest. This document details the core mechanism of action, summarizes key quantitative data based on its close analog SAHA, describes its effects on critical cellular signaling pathways, and provides detailed experimental protocols for its characterization.

Introduction: Histone Deacetylases as Therapeutic Targets

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By removing acetyl groups from the lysine (B10760008) residues of histone and non-histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][2] Aberrant HDAC activity is a hallmark of many cancers, where it is associated with the silencing of tumor suppressor genes and the promotion of cell proliferation and survival.[1]

HDAC inhibitors, such as SAHA, represent a significant class of anti-cancer agents.[3] They function by blocking the catalytic activity of HDACs, leading to the accumulation of acetylated proteins.[4] This "hyperacetylation" results in a more open chromatin structure, reactivating the expression of silenced genes involved in critical cellular processes like cell cycle arrest, differentiation, and apoptosis.[1][4]

This compound is a direct analog of SAHA, with a fluorine atom substituted at the para-position of the phenyl capping group. Studies have demonstrated that this modification does not negatively impact its biological activity; in fact, this compound exhibits a biochemical activity profile nearly identical to that of SAHA.[5] Consequently, much of the mechanistic understanding and quantitative data for this compound can be inferred from the extensive research conducted on its parent compound.

Core Mechanism of Action

The primary mechanism of action for this compound, like SAHA, is the direct inhibition of Class I and Class II histone deacetylase enzymes.[4][6] The molecular structure of this compound features a hydroxamic acid group, which acts as a chelator for the zinc ion (Zn²⁺) located within the catalytic active site of HDAC enzymes.[2] This chelation physically obstructs the enzyme's catalytic function, preventing the removal of acetyl groups from its protein substrates.[1]

The resulting hyperacetylation of histone tails neutralizes their positive charge, which in turn weakens the electrostatic interaction between the histones and the negatively charged DNA backbone. This leads to a relaxed, transcriptionally active chromatin state (euchromatin), allowing for the re-expression of genes that can induce growth arrest and apoptosis in transformed cells.[1][7]

HDAC_Inhibition_Mechanism Inactive Inactive Gene (Condensed Chromatin) Active Active Gene (Open Chromatin) Inactive->Active Active->Inactive CellEffects Cell Cycle Arrest Apoptosis Differentiation Active->CellEffects HDAC HDAC Enzyme HAT HAT Enzyme FSAHA This compound FSAHA->HDAC Acetylation Acetylation Deacetylation Deacetylation Inhibition Inhibition

Figure 1. General mechanism of HDAC inhibition by this compound.

Quantitative Data: Inhibitory Activity

As this compound's activity profile closely mirrors SAHA's, the following tables summarize the inhibitory concentrations (IC₅₀) of SAHA against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines.[5] This data provides a strong benchmark for the expected potency of this compound.

Table 1: IC₅₀ Values of SAHA against HDAC Isoforms

Compound HDAC1 (nM) HDAC2 (nM) HDAC3 (nM) HDAC6 (nM) HDAC8 (nM) Reference
SAHA 33 ± 1 96 ± 10 20 ± 1 33 ± 3 540 ± 10 [8]

| SAHA | 10 | - | 20 | - | - |[6][9] |

Table 2: Anti-proliferative Activity of SAHA in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ / EC₅₀ (µM) Effect Reference
Jurkat Leukemia 0.72 Cytotoxicity [10]
AML MOLM-13 Leukemia 1.2 Cytotoxicity [10]
U937 Leukemia 0.88 Cytotoxicity [10]
LNCaP Prostate Cancer ~2.5 - 7.5 Growth Suppression [11]
DU145 Prostate Cancer ~5.0 Proliferation Inhibition [12]
PC-3 Prostate Cancer ~4.0 Proliferation Inhibition [12]
Various NSCLC Non-Small Cell Lung ~2.0 Growth Inhibition [13]

| MES-SA | Uterine Sarcoma | ~3.0 | Growth Suppression | |

Signaling Pathways Modulated by this compound

SAHA, and by extension this compound, exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

SAHA induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bim and Bax while downregulating anti-apoptotic proteins such as Bcl-2 and survivin.

Akt/FOXO3a Signaling Pathway

In prostate cancer cells, SAHA has been shown to inhibit the phosphorylation and activation of Akt, a key kinase in cell survival pathways.[12] This inhibition leads to the dephosphorylation and activation of the transcription factor FOXO3a. Activated FOXO3a then translocates to the nucleus to promote the expression of genes that trigger apoptosis.[12]

Cell Cycle Arrest

SAHA can induce cell cycle arrest at the G1/S or G2/M phase, depending on the cell type.[12] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1, which blocks the progression of the cell cycle.[12][13]

SAHA_Apoptosis_Pathway FSAHA This compound Akt Akt (Active) FSAHA->Akt Inhibits Phosphorylation Bcl2 ↓ Bcl-2, Survivin (Anti-apoptotic) FSAHA->Bcl2 pFOXO3a p-FOXO3a (Inactive) Akt->pFOXO3a pAkt p-Akt (Inactive) FOXO3a FOXO3a (Active) Nucleus Nucleus FOXO3a->Nucleus pFOXO3a->FOXO3a Dephosphorylation BimBax ↑ Bim, Bax (Pro-apoptotic) Nucleus->BimBax p21 ↑ p21WAF1 Nucleus->p21 Apoptosis Apoptosis BimBax->Apoptosis Bcl2->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Figure 2. Key signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize HDAC inhibitors like this compound.

Fluorometric Histone Deacetylase (HDAC) Activity Assay

This assay measures the enzymatic activity of HDACs and their inhibition by compounds like this compound.

Objective: To determine the IC₅₀ value of this compound for specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3).

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys™).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Developer solution (e.g., containing Trichostatin A and a protease).

  • This compound stock solution (in DMSO).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • In a 96-well plate, add 25 µL of diluted this compound or control to each well.

  • Add 25 µL of diluted HDAC enzyme to each well (except the no-enzyme control).

  • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 30°C for 45-60 minutes, protected from light.

  • Stop the reaction by adding 50 µL of Developer solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC₅₀ value.

HDAC_Assay_Workflow Start Start Dilute Prepare serial dilutions of this compound in assay buffer Start->Dilute AddInhibitor Add this compound dilutions to 96-well plate Dilute->AddInhibitor AddEnzyme Add HDAC enzyme to wells AddInhibitor->AddEnzyme PreIncubate Pre-incubate at 30°C for 10 min AddEnzyme->PreIncubate AddSubstrate Add fluorogenic substrate to initiate reaction PreIncubate->AddSubstrate Incubate Incubate at 30°C for 45-60 min AddSubstrate->Incubate AddDeveloper Add developer solution to stop reaction Incubate->AddDeveloper Read Measure fluorescence (Ex: 360nm, Em: 460nm) AddDeveloper->Read Analyze Calculate % inhibition and determine IC50 Read->Analyze End End Analyze->End

Figure 3. Experimental workflow for a fluorometric HDAC activity assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

Objective: To determine the anti-proliferative IC₅₀ of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., DU145 prostate cancer cells).

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well clear microplates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert MTT into purple formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[12]

Objective: To measure the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest.

  • This compound.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Treat cells with desired concentrations of this compound for a specified time (e.g., 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis of Histone Acetylation

This technique is used to detect the accumulation of acetylated histones in cells treated with this compound, confirming its mechanism of action.

Objective: To detect the increase in acetylated Histone H3 (Ac-H3) or H4 (Ac-H4) levels following this compound treatment.

Materials:

  • Cancer cell line.

  • This compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imager.

  • Strip the membrane and re-probe for a loading control (e.g., total Histone H3 or β-actin) to ensure equal protein loading.

Western_Blot_Workflow Start Start: Cell Treatment (this compound vs. Control) Lysis Cell Lysis & Protein Quantification Start->Lysis SDSPAGE SDS-PAGE: Protein Separation Lysis->SDSPAGE Transfer Electrotransfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking (e.g., 5% Milk in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-AcH3) Blocking->PrimaryAb SecondaryAb Secondary HRP-Ab Incubation PrimaryAb->SecondaryAb Detection ECL Substrate & Chemiluminescence Imaging SecondaryAb->Detection Analysis Analysis & Re-probing for Loading Control Detection->Analysis End End Analysis->End

Figure 4. Workflow for Western Blot analysis of histone acetylation.

In Vivo and Clinical Studies

While specific in vivo therapeutic studies on non-radiolabeled this compound are limited, the extensive data for SAHA and the application of ¹⁸this compound provide valuable insights.

Preclinical In Vivo Models (SAHA)

SAHA has demonstrated significant anti-tumor activity in numerous preclinical animal models. For instance, in mice with transplanted CWR22 human prostate tumors, SAHA administration resulted in a 97% reduction in final tumor volume compared to controls, with no detectable toxicity.[11] In a uterine sarcoma xenograft model, SAHA treatment reduced tumor growth by over 50%. These studies highlight the potential in vivo efficacy that can be expected from a closely related analog like this compound.

PET Imaging with ¹⁸this compound

The primary application of this compound has been in the synthesis of ¹⁸this compound for Positron Emission Tomography (PET) imaging.[5] PET imaging with ¹⁸this compound allows for the real-time, non-invasive visualization and quantification of HDAC levels and target engagement by HDAC inhibitors in vivo. In a murine ovarian cancer model, ¹⁸this compound imaging was successfully used to measure the binding of an HDAC inhibitor to its target within 24 hours of administration, demonstrating its utility in drug development and for guiding therapeutic strategies.

Conclusion

This compound is a potent histone deacetylase inhibitor with a mechanism of action and biological activity profile that is nearly identical to its well-characterized and clinically approved analog, SAHA (Vorinostat). By chelating the zinc ion in the HDAC active site, this compound induces protein hyperacetylation, leading to the reactivation of tumor suppressor genes and the modulation of key signaling pathways that control cell cycle progression and apoptosis. The quantitative data from SAHA provides a robust framework for predicting the efficacy of this compound. The detailed experimental protocols provided herein offer a guide for its further investigation, while its utility in the development of the ¹⁸this compound PET imaging agent underscores its importance as a tool for advancing cancer research and drug development.

References

F-SAHA (Vorinostat): A Technical Guide to its Role in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in the field of epigenetics and cancer therapy. As a pan-HDAC inhibitor, F-SAHA targets multiple HDAC isoforms, leading to the hyperacetylation of both histone and non-histone proteins. This alteration in the cellular acetylome fundamentally remodels chromatin structure, modulates gene expression, and triggers a cascade of downstream cellular events, including cell cycle arrest, apoptosis, and differentiation. This technical guide provides an in-depth overview of this compound's core mechanism of action, its impact on epigenetic regulation, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of this compound involves the direct inhibition of histone deacetylase enzymes.[1] HDACs are a class of enzymes that remove acetyl groups from the ε-amino group of lysine (B10760008) residues on the N-terminal tails of histone proteins.[2] This deacetylation results in a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression.[1] this compound, a hydroxamic acid-containing compound, effectively chelates the zinc ion within the catalytic domain of HDACs, thereby blocking their enzymatic activity.[3] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin state (euchromatin).[4] This "opening" of the chromatin allows transcription factors and other regulatory proteins to access DNA, leading to altered gene expression.[4] this compound is classified as a pan-HDAC inhibitor as it targets both Class I and Class II HDACs.[3]

Quantitative Data: HDAC Isoform Specificity

This compound exhibits inhibitory activity against a broad range of HDAC isoforms, though with varying potency. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity.

HDAC ClassIsoformThis compound IC50 (µM)
Class I HDAC10.061[5][6]
HDAC20.251[5][6]
HDAC30.019[5][6]
HDAC80.827[5][6]
Class IIa HDAC4>10[6]
HDAC5>10[6]
HDAC7>10[6]
HDAC9>10[6]
Class IIb HDAC60.009[6]
HDAC100.029[6]

Impact on Cellular Processes and Signaling Pathways

The epigenetic modifications induced by this compound trigger a multitude of cellular responses, making it a compound of interest for various therapeutic applications, particularly in oncology.

Gene Expression Reprogramming

By promoting a more open chromatin structure, this compound leads to the altered expression of a subset of genes, estimated to be between 5-15% of all protein-coding genes, depending on the cell type.[7] This includes the upregulation of tumor suppressor genes and the downregulation of oncogenes. For instance, this compound has been shown to induce the expression of the cell cycle inhibitor p21WAF1/CIP1 and the thioredoxin-binding protein-2 (TBP-2), while downregulating the expression of cyclin D1 and the transcription factor c-Myc.[8][9][10]

Cell Cycle Arrest and Apoptosis

A hallmark of this compound's anti-cancer activity is its ability to induce cell cycle arrest and apoptosis in transformed cells.[7] The upregulation of p21WAF1/CIP1 contributes to cell cycle arrest, often at the G1/S or G2/M phase.[11][12] this compound-induced apoptosis can be triggered through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the release of cytochrome C from mitochondria.[13]

Modulation of Signaling Pathways

This compound's influence extends beyond histone acetylation to affect various signaling pathways crucial for cell growth and survival.

  • c-Myc Pathway: this compound treatment can lead to the downregulation of the c-Myc transcription factor, which in turn affects the expression of a large number of its target genes involved in cell proliferation.[10]

  • EGFR Signaling: The epidermal growth factor receptor (EGFR) pathway, critical in many epithelial cancers, has also been shown to be modulated by this compound, with alterations in the acetylation levels of key pathway components.[14]

  • JAK/STAT Pathway: Recent evidence suggests that this compound can enhance antitumor immunity by modulating the JAK/STAT signaling pathway.[15][16]

cluster_0 This compound Core Mechanism This compound This compound HDACs HDACs This compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation (HATs) Acetylated Histones->Histones Deacetylation (HDACs) Chromatin Chromatin Acetylated Histones->Chromatin Relaxation Gene Expression Gene Expression Chromatin->Gene Expression Activation

Figure 1: Core mechanism of this compound action on histone acetylation.

cluster_1 This compound Downstream Cellular Effects This compound This compound Altered Gene Expression Altered Gene Expression This compound->Altered Gene Expression Cell Cycle Arrest Cell Cycle Arrest Altered Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Altered Gene Expression->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Figure 2: Downstream cellular consequences of this compound treatment.

Experimental Protocols

To investigate the epigenetic role of this compound, several key experimental methodologies are employed.

HDAC Activity Assay

This assay quantifies the inhibitory effect of this compound on HDAC enzyme activity.

Principle: A colorimetric or fluorometric substrate containing an acetylated lysine is incubated with a source of HDAC activity (e.g., HeLa nuclear extract or purified HDAC enzyme) in the presence or absence of this compound.[17] HDAC-mediated deacetylation sensitizes the substrate for a developer enzyme that generates a detectable signal. The signal intensity is inversely proportional to HDAC activity.[17]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the HDAC substrate and HeLa nuclear extract (or purified HDAC enzyme) in the provided assay buffer.

    • Prepare a standard curve using a deacetylated standard.

  • Assay Procedure:

    • In a 96-well microplate, add the test samples containing various concentrations of this compound.

    • Add the HDAC source (e.g., HeLa nuclear extract) to each well, except for the negative control.

    • Initiate the reaction by adding the HDAC substrate to all wells.[18]

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).[18]

    • Stop the reaction and add the developer solution.[19]

    • Incubate for an additional 15 minutes at 37°C.[18]

  • Data Acquisition and Analysis:

    • Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[19]

    • Subtract the background reading from all measurements.

    • Calculate the percentage of HDAC inhibition for each this compound concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

cluster_2 HDAC Activity Assay Workflow Prepare Reagents Prepare Reagents Incubate HDAC source with this compound Incubate HDAC source with this compound Prepare Reagents->Incubate HDAC source with this compound Add Substrate Add Substrate Incubate HDAC source with this compound->Add Substrate Incubate Incubate Add Substrate->Incubate Add Developer Add Developer Incubate->Add Developer Read Signal Read Signal Add Developer->Read Signal Calculate IC50 Calculate IC50 Read Signal->Calculate IC50

Figure 3: Workflow for a typical HDAC activity assay.

Western Blot Analysis of Histone Acetylation

This technique is widely used to qualitatively and quantitatively assess the increase in histone acetylation following this compound treatment.[4]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4) and total histones (as a loading control).

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[20]

  • Histone Extraction (Acid Extraction Method):

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells and isolate the nuclear pellet.[4]

    • Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation to extract histones.[4]

    • Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).[4]

    • Wash the histone pellet with ice-cold acetone (B3395972) and resuspend in ultrapure water.[4]

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA).[4]

  • SDS-PAGE and Western Blotting:

    • Mix a standardized amount of histone extract (e.g., 15-30 µg) with Laemmli sample buffer and boil.[4]

    • Load samples onto an SDS-polyacrylamide gel (a 15% gel is recommended for good resolution of low molecular weight histones).[4]

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.[4]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[4]

    • Quantify the band intensities using densitometry software.[4]

    • Normalize the intensity of the acetylated histone band to the total histone or another loading control.[4]

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to determine the specific genomic loci where histone acetylation is altered by this compound treatment.

Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific for an acetylated histone is used to immunoprecipitate the chromatin-protein complexes. The associated DNA is then purified and can be analyzed by qPCR or sequencing.

Detailed Methodology:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or a vehicle control.

    • Add formaldehyde directly to the culture medium to cross-link proteins to DNA.[21]

    • Quench the cross-linking reaction with glycine.[22]

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate nuclei.

    • Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).[23]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9/14).[24]

    • Add protein A/G-agarose or magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a column-based kit or phenol-chloroform extraction.

    • Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[24]

Conclusion

This compound (Vorinostat) is a cornerstone tool for studying the epigenetic regulation of gene expression. Its ability to broadly inhibit HDACs and induce histone hyperacetylation provides a powerful means to investigate the causal link between chromatin structure and cellular function. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complex world of epigenetics and its therapeutic potential. The continued exploration of this compound and other epigenetic modulators holds immense promise for the development of novel therapeutic strategies for a range of diseases, most notably cancer.

References

The Biological Activity of F-SAHA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins, which in turn results in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells. F-SAHA, or p-fluoro-SAHA, is a fluorinated analog of SAHA. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially enhancing its efficacy, metabolic stability, and utility as a molecular probe for in vivo imaging when radiolabeled with fluorine-18 (B77423) (¹⁸F). This technical guide provides a comprehensive overview of the biological activity of this compound, drawing upon data from its parent compound SAHA and related analogs to offer a thorough understanding for research and drug development applications.

Mechanism of Action

This compound, like its parent compound SAHA, functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[1][2] The primary mechanism of action involves the chelation of the zinc ion within the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[3] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis.[3][4] Beyond histones, this compound is also expected to increase the acetylation of various non-histone proteins, further contributing to its anti-cancer effects.[4]

Quantitative Data

While specific quantitative data for this compound across a wide range of cancer cell lines is not extensively available in the public domain, the biological activity can be inferred from its structural similarity to SAHA and data from other halogenated analogs. The following tables summarize the inhibitory concentrations (IC50) of SAHA against various HDAC isoforms and its anti-proliferative effects in different cancer cell lines. This data serves as a critical benchmark for evaluating the potential potency of this compound.

HDAC IsoformSAHA IC50 (nM)
HDAC110
HDAC320

Table 1: Inhibitory activity of SAHA against HDAC isoforms. Data compiled from various sources.[1]

Cell LineCancer TypeSAHA IC50 (µM)
Calu-6Lung Cancer5 (24h)
A549Lung Cancer~20 (24h)
NCI-H460Lung Cancer43.23 (24h), 4.07 (48h), 1.21 (72h)
RK33Larynx Cancer0.432 ± 0.059
RK45Larynx Cancer0.348 ± 0.074
JurkatT-cell LeukemiaNot specified
K562Chronic Myelogenous LeukemiaNot specified
Ovarian Cancer Cells (2774)Ovarian CancerNot specified
Murine B cell lymphoma A20B cell LymphomaNot specified

Table 2: Anti-proliferative activity of SAHA in various cancer cell lines. The IC50 values vary depending on the cell line and the duration of exposure.[4][5][6][7][8]

Key Signaling Pathways Affected by this compound

Based on the known biological activities of SAHA, this compound is anticipated to modulate several critical signaling pathways involved in cancer progression.

Apoptosis Induction

SAHA is a known inducer of apoptosis in cancer cells.[1][7][8] This is achieved through the regulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.

Apoptosis_Pathway This compound This compound HDAC Inhibition HDAC Inhibition This compound->HDAC Inhibition Histone Hyperacetylation Histone Hyperacetylation HDAC Inhibition->Histone Hyperacetylation Gene Expression Changes Gene Expression Changes Histone Hyperacetylation->Gene Expression Changes Bcl-2 Family Regulation Bcl-2 Family Regulation Gene Expression Changes->Bcl-2 Family Regulation Mitochondrial Pathway Mitochondrial Pathway Bcl-2 Family Regulation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

This compound induced apoptosis pathway.
Cell Cycle Arrest

SAHA has been shown to cause cell cycle arrest, primarily at the G1/S and G2/M phases, by modulating the expression of key cell cycle regulatory proteins such as p21.[4]

Cell_Cycle_Arrest_Pathway This compound This compound HDAC Inhibition HDAC Inhibition This compound->HDAC Inhibition Histone Hyperacetylation Histone Hyperacetylation HDAC Inhibition->Histone Hyperacetylation p21 Gene Expression ↑ p21 Gene Expression ↑ Histone Hyperacetylation->p21 Gene Expression ↑ CDK Inhibition CDK Inhibition p21 Gene Expression ↑->CDK Inhibition Cell Cycle Arrest Cell Cycle Arrest CDK Inhibition->Cell Cycle Arrest

This compound induced cell cycle arrest.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. SAHA has been reported to inhibit this pathway, contributing to its anti-cancer effects.

PI3K_Akt_Pathway This compound This compound HDAC Inhibition HDAC Inhibition This compound->HDAC Inhibition Akt Phosphorylation Akt Phosphorylation HDAC Inhibition->Akt Phosphorylation Downstream Effectors Downstream Effectors Akt Phosphorylation->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation

Inhibition of PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit HDAC enzyme activity in vitro.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • This compound (dissolved in DMSO)

  • HDAC inhibitor developer (e.g., containing Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the recombinant HDAC enzyme and the various concentrations of this compound or vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding the developer solution.

  • Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Histone Acetylation

This technique is used to detect the increase in acetylated histones in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the acetylated histone signal to the total histone signal.

Pharmacokinetics and In Vivo Efficacy

The introduction of fluorine in this compound makes it a suitable candidate for radiolabeling with ¹⁸F for positron emission tomography (PET) imaging. ¹⁸F-labeled this compound can be used to non-invasively assess drug distribution, target engagement (HDAC expression), and response to therapy in preclinical and clinical settings. While specific pharmacokinetic data for this compound is limited, studies on other ¹⁸F-labeled tracers provide a general framework for what to expect. Typically, these tracers exhibit rapid distribution and clearance. Preclinical studies using mouse models of cancer are essential to evaluate the in vivo anti-tumor efficacy of this compound. Such studies would involve administering this compound to tumor-bearing mice and monitoring tumor growth over time.[6][12]

Conclusion

This compound represents a promising derivative of the established HDAC inhibitor SAHA. Its biological activity is predicted to be similar to that of its parent compound, involving the inhibition of HDACs, induction of apoptosis, and cell cycle arrest through the modulation of key signaling pathways. The presence of fluorine offers the significant advantage of potential ¹⁸F-radiolabeling for PET imaging, which can greatly facilitate drug development by enabling non-invasive pharmacokinetic and pharmacodynamic studies. Further research is warranted to fully characterize the quantitative biological activity of this compound, including its IC50 values against a broad panel of HDAC isoforms and cancer cell lines, and to evaluate its in vivo efficacy and pharmacokinetic profile. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to advance the understanding and potential clinical application of this compound.

References

F-SAHA: A Technical Guide to Target Proteins and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-SAHA (p-Fluoro-Suberoylanilide Hydroxamic Acid) is a derivative of the potent pan-histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat.[1] While the fluorine-18 (B77423) labeled version of this compound ([18F]this compound) is primarily utilized as a positron emission tomography (PET) imaging agent to non-invasively quantify HDAC expression in vivo, its core biochemical activity profile is nearly identical to its parent compound, SAHA. Therefore, this guide will focus on the well-documented targets and pathways of SAHA as representative of this compound's mechanism of action.

SAHA (Vorinostat) is an FDA-approved therapeutic for cutaneous T-cell lymphoma and is extensively studied for its anti-neoplastic properties.[2] It belongs to the hydroxamic acid class of HDAC inhibitors and functions as a broad-spectrum or "pan-inhibitor," targeting multiple HDAC isoforms.[3] This broad activity leads to a cascade of cellular events, including altered gene expression, cell cycle arrest, and apoptosis, making it a critical tool in cancer research and a subject of ongoing clinical investigation.

Core Mechanism of Action

The primary mechanism of this compound/SAHA is the direct inhibition of Class I and Class II histone deacetylase enzymes. HDACs are zinc-dependent enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. SAHA's hydroxamic acid moiety acts as a chelating agent, binding to the zinc ion within the catalytic pocket of the HDAC enzyme. This binding competitively inhibits the enzyme's deacetylase activity.

The consequence of this inhibition is the accumulation of acetylated lysine residues on target proteins, a state known as hyperacetylation. On histones, this neutralizes the positive charge of lysine, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed, open chromatin structure (euchromatin), which allows transcription factors to access gene promoters and reactivate the expression of previously silenced genes, including critical tumor suppressor genes.

F-SAHA_Mechanism_of_Action cluster_0 Normal State cluster_1 This compound Intervention HDAC HDAC Enzyme (with Zn²⁺) DNA Condensed Chromatin (Gene Silencing) HDAC->DNA BlockedHDAC Inhibited HDAC (Zn²⁺ Chelated) Histone Acetylated Histone Histone->HDAC Deacetylation FSAHA This compound / SAHA FSAHA->BlockedHDAC Inhibits HyperacetylatedHistone Hyperacetylated Histone OpenDNA Relaxed Chromatin (Gene Expression) HyperacetylatedHistone->OpenDNA

Caption: Core mechanism of this compound/SAHA action on histone deacetylases (HDACs).

Target Proteins

Primary Targets: Histone Deacetylases (HDACs)

This compound/SAHA is a pan-inhibitor with potent activity against Class I and Class II HDACs. It does not affect Class III HDACs (sirtuins), which are NAD+-dependent. The inhibitory activity against specific isoforms varies, but it generally shows nanomolar potency against several key HDACs.

Table 1: Quantitative Inhibitory Activity of SAHA against HDAC Isoforms

HDAC Class Isoform IC50 (nM)
Class I HDAC1 10 - 61
HDAC2 251
HDAC3 19 - 20
HDAC8 827
Class IIa HDAC4 1,460
HDAC5 1,060
HDAC7 1,840
HDAC9 2,750
Class IIb HDAC6 31
HDAC10 114
Class IV HDAC11 961

Data compiled from multiple sources. Absolute IC50 values can vary based on assay conditions.[4][5][6]

Key Non-Histone Protein Targets

The inhibitory action of this compound/SAHA extends beyond histones, affecting a multitude of cellular proteins. The resulting hyperacetylation can alter protein stability, localization, and function.

  • Transcription Factors: Proteins like p53 and FOXO3a are acetylated, which can enhance their stability and transcriptional activity, promoting apoptosis and cell cycle arrest.

  • Chaperone Proteins: SAHA treatment leads to the hyperacetylation of Heat Shock Protein 90 (HSP90). This disrupts its chaperone function, leading to the degradation of client proteins, many of which are oncogenic kinases.[7]

  • Cytoskeletal Proteins: α-tubulin, a key component of microtubules, is a substrate of HDAC6. Inhibition by SAHA leads to α-tubulin hyperacetylation, which can affect microtubule stability and cell motility.[1]

  • Redox Regulation Proteins: SAHA has been shown to up-regulate the expression of thioredoxin-binding protein-2 (TBP-2) while down-regulating thioredoxin (TRX), impacting the cellular redox state.[8]

Affected Signaling Pathways

By modulating its target proteins, this compound/SAHA influences numerous signaling pathways critical to cancer cell proliferation and survival.

Cell Cycle Regulation

SAHA induces cell cycle arrest, commonly at the G1/S or G2/M transition, by altering the expression of key cell cycle regulators. A primary mechanism is the transcriptional up-regulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. Increased p21 inhibits cyclin/CDK complexes (e.g., CDK2, CDK1), preventing cell cycle progression.[8]

Cell_Cycle_Pathway FSAHA This compound / SAHA HDAC HDAC FSAHA->HDAC Inhibits p21_gene p21 Gene Promoter (Active) HDAC->p21_gene Represses p21_protein p21 Protein p21_gene->p21_protein Transcription & Translation CDK Cyclin/CDK Complexes p21_protein->CDK Inhibits Progression Cell Cycle Progression CDK->Progression Promotes Arrest G1/S or G2/M Arrest CDK->Arrest

Caption: this compound/SAHA-induced cell cycle arrest via p21 upregulation.

Apoptosis Induction

SAHA promotes programmed cell death through the intrinsic (mitochondrial) pathway. It can induce the expression of pro-apoptotic proteins (e.g., Bak, Bax) and decrease anti-apoptotic proteins (e.g., Bcl-2). This leads to the disruption of the mitochondrial membrane, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3, culminating in PARP cleavage and apoptosis.

Apoptosis_Pathway FSAHA This compound / SAHA HDAC HDAC FSAHA->HDAC Inhibits Bax ↑ Pro-apoptotic Proteins (Bax, Bak) HDAC->Bax Bcl2 ↓ Anti-apoptotic Proteins (Bcl-2) HDAC->Bcl2 Mito Mitochondria Bax->Mito Promotes Pore Formation Bcl2->Mito Inhibits CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by this compound/SAHA.

Modulation of Other Key Pathways
  • PI3K/Akt Pathway: SAHA can inhibit the phosphorylation and activation of Akt. This leads to the activation of the downstream transcription factor FOXO3a, which promotes the expression of genes involved in apoptosis and cell cycle arrest.

  • TGF-β Pathway: In certain contexts, SAHA has been shown to attenuate fibrosis by inhibiting TGF-β1-induced phosphorylation of Smad2/3, key mediators of the canonical TGF-β pathway.

  • TLR4 Signaling: SAHA can suppress the Toll-like receptor 4 (TLR4) inflammatory pathway by decreasing the expression of key adaptor proteins like MyD88 and the kinase IRAK1, leading to reduced production of pro-inflammatory cytokines.[7]

Quantitative Data Summary

Proteomic Changes

Quantitative proteomic studies using mass spectrometry have revealed that SAHA treatment dramatically alters the cellular proteome, phosphoproteome, and acetylome.

Table 2: Summary of Quantitative Proteomic Analyses of SAHA Treatment

Cell Line SAHA Dose/Time Key Findings Regulated Proteins/Pathways (Examples)
5-8F (Nasopharyngeal Carcinoma) 6 µM for 24h 6,391 proteins quantified. 454 up-regulated, 217 down-regulated. Pathways: Glycolysis, EGFR signaling, Myc signaling. Proteins: WSTF, LMNA.[4]
Neuroblastoma Cells Not specified 5,426 proteins quantified. 510 up-regulated, 508 down-regulated. Pathways: Cellular metabolism, DNA-dependent pathways.[5]

| HeLa Cells | 0-10 µM for 24h | Dose-dependent changes in protein expression. | Down-regulated: UBE2C, CENPF, PRC1 (Cell Cycle). Up-regulated: NES, HMOX1 (Keap1-Nrf2). |

Cell Viability

The anti-proliferative effects of SAHA have been quantified across numerous cancer cell lines, with IC50 values typically in the low micromolar range.

Table 3: IC50 Values for SAHA-Induced Reduction in Cell Viability

Cell Line Cancer Type IC50 Value (µM) Treatment Duration (hours)
MCF-7 Breast Cancer 7.5 24
LNCaP Prostate Cancer 7.5 24
DU145 Prostate Cancer ~4.0 48
PC-3 Prostate Cancer ~5.0 48
H292 Lung Cancer 5.0 48
HH CTCL 0.146 72
HuT78 CTCL 2.062 72

Data compiled from multiple sources. Values are highly dependent on the cell line and assay duration.[6]

Detailed Experimental Protocols

HDAC Inhibition Assay (Fluorogenic)

This protocol determines the in vitro inhibitory activity of this compound/SAHA against specific HDAC isoforms.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution, and recombinant human HDAC enzyme.

  • Compound Dilution: Perform a serial dilution of this compound/SAHA in DMSO and then dilute further in assay buffer to achieve final desired concentrations.

  • Enzyme Reaction: In a 96-well plate, add HDAC enzyme, the fluorogenic substrate, and the diluted this compound/SAHA (or vehicle control).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic deacetylation.

  • Development: Add the developer solution (which contains a protease that cleaves the deacetylated substrate to release a fluorescent signal) to each well.

  • Signal Measurement: Incubate for a further 15-30 minutes at 37°C. Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Plot fluorescence intensity against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

HDAC_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, this compound) B 2. Mix in 96-well plate A->B C 3. Incubate at 37°C (Deacetylation) B->C D 4. Add Developer Solution C->D E 5. Incubate at 37°C (Signal Development) D->E F 6. Read Fluorescence E->F G 7. Calculate IC50 F->G

Caption: Workflow for a fluorogenic HDAC inhibition assay.

Cell Viability Assay (MTT)

This protocol measures the cytotoxic or anti-proliferative effects of this compound/SAHA on cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound/SAHA (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Crystal Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (e.g., 24-72h) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate % Viability and IC50 E->F Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE Separation A->B C Transfer to Membrane B->C D Blocking (BSA/Milk) C->D E Primary Antibody (e.g., anti-AcH3) D->E F Secondary Antibody (HRP) E->F G ECL Detection & Imaging F->G

References

Preclinical Studies of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Suberoylanilide Hydroxamic Acid (SAHA), a potent histone deacetylase (HDAC) inhibitor, commercially known as Vorinostat (B1683920). The document synthesizes key findings from in vitro and in vivo studies, detailing its mechanism of action, anti-tumor efficacy, and pharmacokinetic profile.

Core Mechanism of Action

SAHA is a pan-HDAC inhibitor that targets class I, II, and IV histone deacetylases.[1][2][3] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[2][4] By inhibiting HDACs, SAHA leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of various genes.[2][3][4] This alteration in gene expression can induce a range of cellular responses including cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6] Notably, tumor cells appear to be more sensitive to the effects of HDAC inhibitors than normal cells.[4]

Signaling Pathway for SAHA-Induced Cell Cycle Arrest and Apoptosis

SAHA_Mechanism_of_Action SAHA SAHA (Vorinostat) HDACs Histone Deacetylases (HDACs) (Class I, II, IV) SAHA->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation AcetylatedHistones Accumulation of Acetylated Histones Chromatin Open Chromatin Structure AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 Upregulation of p21WAF1/CIP1 GeneExpression->p21 CyclinD1 Downregulation of Cyclin D1 GeneExpression->CyclinD1 Apoptosis Apoptosis Induction GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest CyclinD1->CellCycleArrest BidCleavage Bid Cleavage Apoptosis->BidCleavage CytochromeC Cytochrome c Release Apoptosis->CytochromeC ROS Reactive Oxygen Species (ROS) Production Apoptosis->ROS

Caption: Mechanism of action of SAHA as an HDAC inhibitor.

In Vitro Efficacy

SAHA has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines. This activity is typically dose- and time-dependent.

Summary of In Vitro Anti-Proliferative Activity
Cell LineCancer TypeIC50 (approx.)Observed Effects
NCI-H460Large-Cell Lung Carcinoma~2 µMG2/M phase arrest, apoptosis induction, decreased AKT and ERK phosphorylation.[7]
Non-Small Cell Lung Cancer (various)Non-Small Cell Lung Cancer (NSCLC)~2 µMG0-G1 growth arrest, induction of p21WAF1.[8]
RK33, RK45Larynx CancerNot specifiedG1/S phase arrest, apoptosis, upregulation of p21, downregulation of cyclin D1.[9]
Pediatric Tumor Cell Lines (panel)Various Childhood CancersMedian 1.44 µMGrowth inhibition.[3]
MCF7Breast Cancer2.4 µMAnticancer action (for a ferrocene-based analogue of SAHA).[10]

In Vivo Efficacy

Preclinical in vivo studies, primarily using xenograft models in mice, have corroborated the anti-tumor effects of SAHA observed in vitro.

Summary of In Vivo Anti-Tumor Activity
Xenograft ModelCancer TypeTreatment RegimenOutcome
NCI-H460Large-Cell Lung CarcinomaNot specifiedSignificant reduction in tumor size compared to control.[7]
MDA-MB-231Triple-Negative Breast CancerSAHA (25 mg/kg) + Paclitaxel (B517696) (20 mg/kg), IP injectionsEnhanced antitumor effect compared to paclitaxel alone (avg. tumor volume 43.9 mm³ vs. 105.8 mm³).[11]
MDA-MB-468TRAIL-Resistant Breast CancerSAHA followed by TRAIL, 4 times for 3 weeksDecreased xenograft growth via inhibition of proliferation and angiogenesis.[12]

General Workflow for In Vivo Xenograft Studies

In_Vivo_Xenograft_Workflow start Start: Select Cancer Cell Line culture Cell Culture and Expansion start->culture injection Subcutaneous Injection of Cells into Immunocompromised Mice culture->injection tumor_growth Allow Tumors to Establish and Reach a Predefined Size injection->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer SAHA and/or Vehicle Control (e.g., IP) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Overall Health treatment->monitoring Repeatedly endpoint Endpoint: Euthanize Mice and Excise Tumors monitoring->endpoint analysis Analyze Tumor Weight, Volume, and Biomarkers (e.g., Histology, Western Blot) endpoint->analysis conclusion Conclusion: Evaluate Anti-Tumor Efficacy analysis->conclusion

Caption: A typical experimental workflow for in vivo xenograft studies.

Pharmacokinetics

The pharmacokinetic profile of SAHA has been evaluated in various species, including cats and humans.

Summary of Pharmacokinetic Parameters
SpeciesAdministration RouteDoseApparent Half-life (t½)Bioavailability (F)Key Findings
CatsIntravenous (IV)2 mg/kg~9 minutesN/ARapid elimination, similar to dogs and rats.[13]
CatsOral (PO)250 mg/m² (~17 mg/kg)Not specifiedNot specifiedWell-tolerated; produced the predicted pharmacodynamic effect of histone acetylation.[14]
HumansOral (PO)200 mg, 400 mg, 600 mg91.6 to 127 minutes~43% (at 200-400 mg)Oral administration shows a longer apparent half-life compared to intravenous administration.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of SAHA.

In Vitro Cell Proliferation Assay
  • Objective: To determine the dose-dependent effect of SAHA on the growth of cancer cell lines.

  • Method:

    • Cell Seeding: Cancer cells (e.g., NCI-H460) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of SAHA concentrations (e.g., 0 to 10 µM) for various time points (e.g., 24, 48, 72 hours).

    • Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or DIMSCAN.

    • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC50 value (the concentration at which 50% of growth is inhibited) is determined.[8]

Western Blot Analysis for Protein Expression
  • Objective: To assess the effect of SAHA on the expression and post-translational modification of key proteins (e.g., acetylated histones, p21, caspases).

  • Method:

    • Cell Lysis: Cells treated with SAHA or vehicle are harvested and lysed to extract total protein.

    • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-acetyl-histone H3, anti-p21), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., α-tubulin or GAPDH) is used to ensure equal protein loading.[5][9]

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of SAHA on cell cycle distribution.

  • Method:

    • Cell Treatment: Cells are treated with SAHA for a specified duration (e.g., 24 hours).

    • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.

    • Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating agent, such as propidium (B1200493) iodide (PI).

    • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

    • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified based on fluorescence intensity.[7][8]

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of SAHA in a living organism.

  • Method:

    • Animal Model: Athymic nude mice are commonly used to prevent rejection of human tumor xenografts.[11]

    • Cell Implantation: A suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) is injected subcutaneously into the flank of each mouse.[7]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

    • Treatment Administration: Mice are randomized into groups and treated with SAHA (e.g., 25 mg/kg) or a vehicle control. Administration is often via intraperitoneal (IP) injection.[11]

    • Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated (e.g., Volume = (length × width²)/2). Animal body weight and general health are also monitored.[11]

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed for final analysis.[7]

References

F-SAHA's Impact on Gene Transcription: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat (B1683920), is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in cancer therapy and other disease contexts. Its primary mechanism of action involves the alteration of chromatin architecture, leading to profound changes in gene transcription. This technical guide provides an in-depth exploration of the molecular effects of F-SAHA on gene expression, detailing the core mechanisms, relevant signaling pathways, and comprehensive experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Chromatin Remodeling and Transcriptional Regulation

This compound functions as a pan-HDAC inhibitor, targeting class I and II HDACs.[1][2] These enzymes are crucial for maintaining the balance of histone acetylation, a key epigenetic modification. By inhibiting HDACs, this compound leads to the accumulation of acetyl groups on the lysine (B10760008) residues of histone tails. This hyperacetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and resulting in a more relaxed, open chromatin structure known as euchromatin.[3][4] This "open" state increases the accessibility of DNA to transcription factors and the transcriptional machinery, generally leading to an increase in gene transcription.[1][3]

However, the effect of this compound on gene expression is not global. Studies have shown that it selectively alters the expression of a limited subset of genes, estimated to be around 2-10% of expressed genes in various cell lines.[2][5] This selectivity is thought to be mediated by the specific chromatin context of gene promoters and the interplay with other regulatory proteins.[5] For instance, this compound has been shown to cause a marked decrease in HDAC1 and Myc association with the p21WAF1 promoter, leading to its specific upregulation.[5]

Quantitative Effects of this compound on Gene Expression and Cell Viability

The following tables summarize quantitative data from various studies on the effects of this compound on gene expression and cell viability in different cancer cell lines.

Table 1: this compound Induced Gene Expression Changes

GeneCell LineThis compound ConcentrationTime (hours)Fold Change in ExpressionReference
p21WAF1ARP-1 (Multiple Myeloma)2 µM1-24Increased[5]
TBP-2LNCaP (Prostate Cancer)2.5 µM2Increased[6]
TBP-2LNCaP (Prostate Cancer)7.5 µM12~4-fold increase[6]
ThioredoxinLNCaP (Prostate Cancer)2.5 µM2Decreased[6]
VariousCD4+ T Cells0.34 µM241847 genes modulated[7]
VariousH460 (Lung Cancer)Not SpecifiedNot Specified11 genes >2-fold up, 16 genes <2-fold down[8]
VariousHCC827 (Lung Cancer)Not SpecifiedNot Specified8 genes >2-fold up, 14 genes <2-fold down[8]
GRP78, ATF4, CHOPHepG2 (Liver Cancer)6 µM36Significantly increased mRNA levels[9]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTime (hours)Reference
DU145Prostate Cancer~4 µM48[10]
PC-3Prostate Cancer~5 µM48[10]
MCF-7Breast Cancer7.5 µM24[11]
LNCaPProstate Cancer7.5 µM24[11]
H292Lung Cancer30 µM24[12]
H292Lung Cancer5 µM48[12]

Signaling Pathways Modulated by this compound

This compound's influence extends beyond simple histone modification, impacting several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Akt/FOXO3a Signaling Pathway

In prostate cancer cells, this compound has been shown to induce apoptosis via the Akt/FOXO3a signaling pathway.[10] By inhibiting Akt, this compound promotes the nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of pro-apoptotic genes.

Akt_FOXO3a_Pathway SAHA This compound HDAC HDAC SAHA->HDAC inhibits Akt Akt SAHA->Akt inhibits FOXO3a_cyto FOXO3a (cytoplasm) Akt->FOXO3a_cyto phosphorylates & inhibits nuclear entry FOXO3a_nuc FOXO3a (nucleus) FOXO3a_cyto->FOXO3a_nuc translocates Pro_apoptotic_genes Pro-apoptotic Genes FOXO3a_nuc->Pro_apoptotic_genes activates transcription Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis induces

This compound induced apoptosis via the Akt/FOXO3a pathway.
TGF-β1/p38 MAPK Signaling Pathway

In the context of cardiac fibrosis, this compound has been demonstrated to inhibit the TGF-β1/p38 MAPK pathway.[13] It achieves this by upregulating DUSP4, a phosphatase that dephosphorylates and inactivates p38 MAPK, thereby reducing the expression of fibrotic genes.

TGFB1_p38_Pathway SAHA This compound DUSP4 DUSP4 SAHA->DUSP4 upregulates TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR activates p38 p38 MAPK TGFBR->p38 activates p_p38 p-p38 MAPK (active) Fibrotic_genes Fibrotic Gene Expression p_p38->Fibrotic_genes promotes DUSP4->p_p38 dephosphorylates & inactivates Fibrosis Fibrosis Fibrotic_genes->Fibrosis leads to

This compound's anti-fibrotic effect via the TGF-β1/p38 pathway.

Detailed Experimental Protocols

Western Blotting for Histone Acetylation

This protocol is used to assess the global changes in histone acetylation following this compound treatment.[3][14]

Western_Blot_Workflow start Cell Culture & this compound Treatment extraction Histone Extraction (Acid Extraction) start->extraction quant Protein Quantification (BCA Assay) extraction->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary Primary Antibody Incubation (e.g., anti-acetyl-H3, anti-acetyl-H4) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Detection (ECL) secondary->detection analysis Image Analysis & Quantification detection->analysis

Workflow for Western Blot analysis of histone acetylation.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Histone Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells and isolate nuclei.

    • Extract histones from the nuclear pellet using 0.4 N H₂SO₄.[3]

    • Precipitate histones with trichloroacetic acid.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.[3]

  • SDS-PAGE:

    • Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, and a loading control like anti-total H3) overnight at 4°C.[3]

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Capture the image and quantify band intensities. Normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide localization of histone modifications and transcription factor binding in response to this compound treatment.[15][16][17]

ChIP_Seq_Workflow start Cell Culture & this compound Treatment crosslink Cross-linking (Formaldehyde) start->crosslink lysis Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis ip Immunoprecipitation (Antibody against specific histone modification) lysis->ip wash Wash & Elute ip->wash reverse Reverse Cross-linking wash->reverse purify DNA Purification reverse->purify library Library Preparation purify->library seq High-Throughput Sequencing library->seq analysis Data Analysis (Peak Calling, Motif Analysis) seq->analysis

Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound and a vehicle control.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.[15][16]

    • Quench the reaction with glycine.[15][16]

  • Chromatin Preparation:

    • Harvest and lyse the cells.

    • Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C.[15][16]

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the chromatin from the antibody/bead complex.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol:chloroform extraction or a column-based kit.[16]

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align reads to the reference genome.

    • Perform peak calling to identify regions of enrichment.

    • Analyze differential binding between this compound-treated and control samples.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.[10][11][18]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency during the experiment.

  • Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound exerts its primary effects on gene transcription through the inhibition of histone deacetylases, leading to a more open chromatin structure and selective gene expression changes. This activity impacts multiple signaling pathways crucial for cell fate, making it a valuable tool in cancer research and therapy. The experimental protocols detailed in this guide provide a robust framework for investigating the molecular mechanisms of this compound and other HDAC inhibitors. A thorough understanding of these techniques and the underlying biological processes is essential for the continued development and application of this important class of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for F-SAHA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent inhibitor of histone deacetylases (HDACs).[1][2] As a pan-HDAC inhibitor, SAHA targets both class I and II HDACs, leading to the accumulation of acetylated histones and other non-histone proteins.[3] This alteration in protein acetylation plays a crucial role in regulating gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[1][2][4] These application notes provide detailed experimental protocols for the use of F-SAHA (a formulation of SAHA) in cell culture, along with a summary of its effects on cellular processes and signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting HDACs. This inhibition leads to the hyperacetylation of histone proteins, which relaxes the chromatin structure and allows for the transcription of otherwise silenced genes.[5] One such gene is the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which plays a critical role in cell cycle arrest.[1][4] Additionally, SAHA can induce the expression of other genes involved in apoptosis and cell differentiation.[1][2][4] Beyond histones, SAHA also affects the acetylation status and function of non-histone proteins like HSP90, which can influence various signaling pathways.[3][6]

Key Applications in Cell Culture

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[4][7]

  • Cell Cycle Arrest: It can cause cell cycle arrest, primarily at the G1 and G2/M phases.[7][8][9]

  • Modulation of Signaling Pathways: this compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.[8][10][11]

  • Enhancement of Chemotherapy: It can be used in combination with other chemotherapeutic agents to enhance their cytotoxic effects.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
RK33Larynx Cancer720.432 ± 0.059 (as µg/ml)[7]
RK45Larynx Cancer720.348 ± 0.074 (as µg/ml)[7]
DU145Prostate Cancer48~4[8]
PC-3Prostate Cancer48~5[8]
NCI-H460Large-cell Lung Carcinoma2443.23[12]
NCI-H460Large-cell Lung Carcinoma484.07[12]
NCI-H460Large-cell Lung Carcinoma721.21[12]
MCF-7Breast Cancer247.5[13]
LNCaPProstate Cancer247.5[13]
H292Lung Carcinoma2430[14]
H292Lung Carcinoma485[14]

Table 2: Effect of this compound on Apoptosis

Cell LineThis compound Concentration (µM)Incubation Time (hours)Fold Increase in ApoptosisReference
RK3352437-fold[7]
RK455243-fold[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[13]

  • Treat the cells with various concentrations of this compound (e.g., 0.5, 2.5, 5.0, 7.5, and 10.0 µM) and a vehicle control (DMSO).[13]

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8][13]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.[15]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blotting

This protocol is used to analyze the expression of specific proteins in response to this compound treatment.

Materials:

  • This compound

  • Cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.[16]

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.[16]

  • Transfer the proteins to a nitrocellulose or PVDF membrane.[16]

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]

  • Incubate the membrane with the primary antibody overnight at 4°C.[16]

  • Wash the membrane three times with TBST.[18]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[18]

  • Wash the membrane three times with TBST.[18]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

F_SAHA_Mechanism This compound This compound HDACs HDACs This compound->HDACs Inhibits Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Deacetylates Non-Histone Protein Acetylation Non-Histone Protein Acetylation HDACs->Non-Histone Protein Acetylation Deacetylates Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription p21 p21 Gene Transcription->p21 Apoptosis Genes Apoptosis Genes Gene Transcription->Apoptosis Genes Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis Apoptosis Genes->Apoptosis Altered Protein Function Altered Protein Function Non-Histone Protein Acetylation->Altered Protein Function Signaling Pathway Modulation Signaling Pathway Modulation Altered Protein Function->Signaling Pathway Modulation

Caption: this compound inhibits HDACs, leading to increased histone and non-histone protein acetylation.

Experimental Workflow for Assessing this compound Effects

FSAHA_Workflow cluster_prep Cell Preparation cluster_assays Cellular Assays cluster_analysis Data Analysis Seed Cells Seed Cells This compound Treatment This compound Treatment Seed Cells->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Western Blot Western Blot This compound Treatment->Western Blot Cell Viability Cell Viability MTT Assay->Cell Viability Apoptosis Rate Apoptosis Rate Apoptosis Assay->Apoptosis Rate Protein Expression Protein Expression Western Blot->Protein Expression

Caption: General workflow for studying the effects of this compound on cultured cells.

This compound Modulation of the Akt/FOXO3a Signaling Pathway

Akt_FOXO3a_Pathway This compound This compound Akt Akt This compound->Akt Inhibits FOXO3a FOXO3a Akt->FOXO3a Phosphorylates (Inhibits) Bim Bim FOXO3a->Bim Activates Transcription Apoptosis Apoptosis Bim->Apoptosis

Caption: this compound can induce apoptosis by inhibiting the Akt/FOXO3a signaling pathway.

References

Application Notes and Protocols for the Synthesis of ¹⁸F-labeled F-SAHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma. The ability to non-invasively image and quantify HDAC expression in vivo using positron emission tomography (PET) holds significant promise for cancer diagnosis, staging, and monitoring therapeutic response. This has driven the development of ¹⁸F-labeled SAHA analogs. This document provides a detailed protocol for the synthesis of ¹⁸F-labeled SAHA ([¹⁸F]F-SAHA), a promising PET radiotracer for imaging HDACs. The protocol is a compilation of methodologies reported in the scientific literature, offering a comprehensive guide for researchers in the field.

Data Presentation

The following table summarizes the quantitative data from various reported radiosyntheses of ¹⁸F-labeled SAHA and its analogs. This allows for a comparative overview of different synthetic strategies and their efficiencies.

RadiotracerPrecursorLabeling MethodRadiochemical Yield (Decay-Corrected)Specific Activity (GBq/µmol)Molar Activity (Ci/µmol)Total Synthesis Time (min)
[¹⁸F]FETSAHA Azido-precursorClick Chemistry31.2% ± 4.6%21.4 ± 9.1Not Reported< 120
--INVALID-LINK---FEPAQ Desfluoroethyl precursorNucleophilic Substitution20%Not Reported1-275

Experimental Protocols

This section details the key experimental procedures for the synthesis of ¹⁸F-labeled this compound. The protocol is divided into four main stages: precursor synthesis, radiosynthesis with ¹⁸F-fluoride, purification, and quality control.

Precursor Synthesis

The synthesis of the precursor molecule is a critical first step. For methods involving a prosthetic group, a common precursor is an alkyne-derivatized SAHA analog for subsequent "click chemistry" with an ¹⁸F-labeled azide. For direct labeling, a suitable leaving group is introduced onto the SAHA molecule. The following is a general scheme for the synthesis of a tosyl precursor for nucleophilic substitution:

  • Protection of the hydroxamic acid: The hydroxamic acid moiety of SAHA is protected, for example, with a tetrahydropyranyl (THP) group, to prevent side reactions.

  • Introduction of a leaving group: A tosyl group is introduced at a suitable position on the SAHA molecule, typically on an alkyl chain, by reacting the protected SAHA with tosyl chloride in the presence of a base like pyridine.

  • Deprotection (if necessary): Depending on the overall synthetic strategy, the protecting group on the hydroxamic acid may be removed at this stage or after radiolabeling.

Radiosynthesis of [¹⁸F]this compound

The introduction of the fluorine-18 (B77423) isotope is the core of the radiosynthesis. The following protocol describes a typical nucleophilic substitution reaction.

  • [¹⁸F]Fluoride production and activation:

    • [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

    • The [¹⁸F]fluoride is eluted with a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃), in a mixture of acetonitrile (B52724) and water.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile at approximately 110°C under a stream of nitrogen.

  • ¹⁸F-Fluorination:

    • The tosylated precursor (typically 5-10 mg) dissolved in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes). The optimal conditions should be determined empirically.

  • Deprotection:

    • If a protecting group was used on the hydroxamic acid, it is removed after the fluorination step. For example, a THP group can be removed by treatment with an acid, such as dilute HCl.

Purification of [¹⁸F]this compound

Purification is essential to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. A combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is commonly employed.

  • Initial clean-up (SPE):

    • The crude reaction mixture is passed through a C18 Sep-Pak cartridge to remove polar impurities, including unreacted [¹⁸F]fluoride.

    • The cartridge is washed with water, and the desired product is eluted with a suitable organic solvent like acetonitrile or ethanol.

  • Final purification (HPLC):

    • The eluate from the SPE is injected onto a semi-preparative HPLC column (e.g., C18).

    • The mobile phase is typically a mixture of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA).

    • The fraction containing the purified [¹⁸F]this compound, identified by a radioactivity detector, is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) into a sterile vial for injection.

Quality Control

Stringent quality control is mandatory to ensure the safety and efficacy of the radiotracer for in vivo use.

  • Radiochemical Purity:

    • Determined by analytical HPLC using a C18 column and a suitable mobile phase. The percentage of radioactivity corresponding to the [¹⁸F]this compound peak is calculated. The radiochemical purity should typically be >95%.

  • Chemical Purity:

    • Analyzed by analytical HPLC with a UV detector to identify and quantify any non-radioactive impurities.

  • Specific Activity:

    • Calculated by dividing the total radioactivity of the final product by the total mass of the SAHA compound (labeled and unlabeled). This is a critical parameter for receptor-based imaging agents.

  • Residual Solvents:

    • Gas chromatography (GC) is used to determine the concentration of residual solvents (e.g., acetonitrile, ethanol, DMSO) from the synthesis and purification steps, ensuring they are below acceptable limits.

  • pH:

    • The pH of the final injectable solution should be within a physiologically acceptable range (typically 4.5-7.5).

  • Sterility and Endotoxin Testing:

    • Standard microbiological tests are performed to ensure the final product is sterile and free of bacterial endotoxins.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts in the synthesis of ¹⁸F-labeled this compound.

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module cluster_purification Purification cluster_qc Quality Control Cyclotron Cyclotron 18O_water [¹⁸O]H₂O Target Cyclotron->18O_water Proton Beam 18F_fluoride Aqueous [¹⁸F]Fluoride 18O_water->18F_fluoride ¹⁸O(p,n)¹⁸F QMA QMA Cartridge 18F_fluoride->QMA Trapping Elution Elution (K₂₂₂/K₂CO₃) QMA->Elution Drying Azeotropic Drying Elution->Drying Radiolabeling ¹⁸F-Fluorination (Precursor + Heat) Drying->Radiolabeling Deprotection Deprotection (if applicable) Radiolabeling->Deprotection SPE Solid-Phase Extraction (SPE) Deprotection->SPE HPLC Semi-Prep HPLC SPE->HPLC Formulation Sterile Filtration & Formulation HPLC->Formulation QC_Tests Radiochemical Purity Chemical Purity Specific Activity Residual Solvents pH, Sterility, Endotoxins Formulation->QC_Tests Final_Product [¹⁸F]this compound (Injectable Solution) QC_Tests->Final_Product

Caption: Workflow for the automated radiosynthesis of [¹⁸F]this compound.

Signaling_Pathway SAHA SAHA / [¹⁸F]this compound HDACs Histone Deacetylases (HDACs) SAHA->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetyl_Groups Acetyl Groups Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

Application Notes and Protocols: F-SAHA Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for F-SAHA (Fluvastatin-suberanilohydroxamic acid) in mice is limited in publicly available literature. The following application notes and protocols are synthesized based on the known properties and experimental data of its constituent components, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Fluvastatin. These protocols should be considered as a starting point for experimental design and must be optimized for specific research needs.

Introduction

This compound is a novel compound conceptualized from Fluvastatin, a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, and SAHA, a histone deacetylase (HDAC) inhibitor. This combination aims to leverage the pleiotropic effects of both agents, potentially offering synergistic anti-tumor or anti-inflammatory properties. Fluvastatin is known to inhibit cholesterol synthesis and has effects on cell signaling pathways, including Akt and MAPK.[1][2] SAHA is a potent HDAC inhibitor that induces cell cycle arrest, differentiation, and apoptosis in cancer cells by altering the acetylation of histones and other proteins.[3][4]

Data Presentation: Dosage and Administration of Individual Components

Table 1: Summary of SAHA (Vorinostat) Dosage and Administration in Mice
Mouse StrainRoute of AdministrationDosage RangeVehicle/FormulationKey FindingsReference
C57BL/6J, FVB/NJIntraperitoneal (IP)50, 100, 150 mg/kgDMSOIncreased histone H4 acetylation in the inner ear. 100 mg/kg protected against kanamycin-induced hearing loss.[5]
Nude miceIntraperitoneal (IP)25-100 mg/kg/dayNot specifiedIn an ovarian cancer xenograft model, SAHA alone did not significantly improve survival compared to control.[6]
Wild-type (WT)Oral (in drinking water)Up to 2 g/liter (approx. 300 mg/kg/day)Hydroxypropyl-β-cyclodextrin (HP-β-CD)Well-tolerated for up to 3 weeks without significant adverse effects.[7][8][9]
R6/2 (HD model)Oral (in drinking water)0.67 g/liter Hydroxypropyl-β-cyclodextrin (HP-β-CD)Ameliorated motor deficits.[8]
Not specifiedSubcutaneous (s.c.)200 mg/kgHydroxypropyl-β-cyclodextrin (HP-β-CD)Increased histone acetylation in brain tissue.[8]
Table 2: Summary of Fluvastatin Dosage and Administration in Mice
Mouse StrainRoute of AdministrationDosage RangeVehicle/FormulationKey FindingsReference
C57B/L6Intraperitoneal (IP)Not specifiedNot specifiedEnhanced IL-33-mediated neutrophil infiltration in a peritonitis model.[1]
Balb/cNot specifiedIC50 of 0.2-2µM in cell linesNot specifiedReduced engraftment of BaF3 FLT3/ITD cells in vivo.[2]
Wild-type (WT), Thbs1-/-Oral (in chow)10 or 40 mg/kg/dayStandard chowReduced intimal hyperplasia after carotid artery ligation in WT mice.[10]
Not specifiedOral (PO)10 mg/kg/dayNot specifiedIncreased survival and attenuated left ventricular remodeling after myocardial infarction.[11]

Proposed Experimental Protocols for this compound in Mice

This compound Preparation

For in vivo studies, this compound should be formulated to ensure solubility and stability. A common approach for similar compounds involves:

  • Vehicle Selection: Based on the properties of SAHA and Fluvastatin, suitable vehicles could include:

    • A solution of 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline for intraperitoneal (IP) or intravenous (IV) injections.

    • A suspension in 0.5% carboxymethylcellulose (CMC) for oral gavage (PO).

    • Complexation with cyclodextrins, such as HP-β-CD, for improved aqueous solubility for oral or parenteral administration.[8]

  • Preparation Steps:

    • Dissolve this compound in the chosen vehicle.

    • Use sonication or gentle heating if necessary to aid dissolution.

    • Ensure the final solution is sterile, isotonic, and at a physiological pH for parenteral routes.[12]

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

  • Group Allocation: Divide mice into groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 5-10 mg/kg) and escalate in subsequent groups based on a defined dose-escalation scheme (e.g., modified Fibonacci).

  • Administration: Administer this compound daily for 5-14 consecutive days via the intended therapeutic route (e.g., IP or PO).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, altered gait).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity.

Efficacy Study in a Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant mouse model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) for human tumor cell line xenografts.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:

    • Vehicle Control

    • This compound (at one or more doses below the MTD)

    • Positive Control (a standard-of-care chemotherapeutic agent)

  • Administration: Administer treatments according to a predefined schedule (e.g., daily or 5 days/week) for a specified duration (e.g., 21-28 days).

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record mouse body weight to monitor toxicity.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

SAHA and Fluvastatin are known to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.

SAHA_Signaling_Pathway SAHA SAHA HDACs HDACs SAHA->HDACs Inhibits pAkt ↓ p-Akt SAHA->pAkt Bid Bid Cleavage SAHA->Bid Histones Histones Acetylation ↑ Histone Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression p21_p27 ↑ p21/p27 Gene_Expression->p21_p27 Cyclin_D1 ↓ Cyclin D1 Gene_Expression->Cyclin_D1 Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Cyclin_D1->Cell_Cycle_Arrest Akt Akt pFOXO3a ↓ p-FOXO3a pAkt->pFOXO3a FOXO3a FOXO3a Apoptosis Apoptosis pFOXO3a->Apoptosis ROS ↑ ROS Bid->ROS ROS->Apoptosis

Caption: SAHA-modulated signaling pathways.

Fluvastatin_Signaling_Pathway Fluvastatin Fluvastatin HMG_CoA_Reductase HMG-CoA Reductase Fluvastatin->HMG_CoA_Reductase Inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Isoprenoids ↓ Isoprenoids (FPP, GGPP) Mevalonate_Pathway->Isoprenoids Protein_Prenylation ↓ Protein Prenylation Isoprenoids->Protein_Prenylation RhoA RhoA/ROCK Pathway Protein_Prenylation->RhoA Akt_MAPK Akt / MAPK Signaling Protein_Prenylation->Akt_MAPK Inhibition_RhoA Inhibition RhoA->Inhibition_RhoA Inflammation ↓ Inflammation Inhibition_RhoA->Inflammation Inhibition_Akt_MAPK Inhibition Akt_MAPK->Inhibition_Akt_MAPK Cell_Death Cell Death Inhibition_Akt_MAPK->Cell_Death

Caption: Fluvastatin-modulated signaling pathways.

Experimental Workflow

Preclinical_Workflow cluster_0 Phase 1: Formulation & Tolerability cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Analysis Formulation This compound Formulation Development MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study PK_Study Pharmacokinetics (PK) Study (Optional) MTD_Study->PK_Study Model_Selection Select Relevant Animal Model PK_Study->Model_Selection Xenograft_Study Efficacy Study (e.g., Xenograft) Model_Selection->Xenograft_Study Data_Collection Monitor Tumor Growth & Body Weight Xenograft_Study->Data_Collection Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC, WB Data_Collection->Endpoint_Analysis Data_Interpretation Data Interpretation & Reporting Endpoint_Analysis->Data_Interpretation

Caption: General preclinical experimental workflow.

References

Application Notes and Protocols for Measuring F-SAHA Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat (B1683920), is a potent histone deacetylase (HDAC) inhibitor.[1][2] By binding to the active site of HDACs, SAHA blocks the removal of acetyl groups from histones and other proteins.[1][2] This leads to the accumulation of acetylated proteins, which in turn alters gene expression, resulting in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] F-SAHA, as a derivative or functional equivalent, operates under the same mechanism. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the efficacy of this compound in a preclinical setting.

Application Note 1: Assessment of HDAC Inhibition and Histone Acetylation

The primary mechanism of this compound is the inhibition of HDAC enzymes. Efficacy can be directly measured by assessing HDAC activity and the resulting hyperacetylation of target proteins, most notably histones.

Key Assays:
  • In Vitro HDAC Activity Assay: Measures the direct inhibitory effect of this compound on HDAC enzyme activity.

  • Western Blot for Acetylated Histones: Detects the downstream effect of HDAC inhibition, i.e., the accumulation of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) in cells.[4]

  • Chromatin Immunoprecipitation (ChIP): Quantifies histone acetylation at specific gene promoter regions.[5]

Quantitative Data Summary
Assay TypeCompoundCell LineParameterValueReference
HDAC ActivityVorinostat (SAHA)HCT116IC500.67 µM[6]
HDAC ActivityNafamostatHCT116IC500.07 µM[6]
Histone AcetylationSAHAMCF7, TK6Effective Conc.0.5 - 1.0 µM[4]
Histone AcetylationSAHARK33Effective Conc.1.0 µM (for H3K18)[7]
Histone AcetylationSAHAHMC1.2Time to Effect2 hours[8]
Protocol 1: Western Blot for Acetyl-Histone H3

This protocol details the detection of Histone H3 hyperacetylation in this compound-treated cells.

Materials:

  • Cell culture reagents

  • This compound compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-Acetyl-Histone H3, Mouse anti-Total Histone H3 (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody against Acetyl-Histone H3 (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for Total Histone H3 as a loading control.

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Detection & Analysis cell_culture 1. Cell Culture & Treatment (e.g., 24h with this compound) lysis 2. Cell Lysis cell_culture->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds_page 4. SDS-PAGE quant->sds_page transfer 5. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 6. Blocking transfer->blocking ab_primary 7. Primary Antibody Incubation (Anti-AcH3) blocking->ab_primary ab_secondary 8. Secondary Antibody Incubation (HRP-conjugated) ab_primary->ab_secondary detection 9. ECL Detection ab_secondary->detection analysis 10. Data Analysis (Normalize to Total H3) detection->analysis

Caption: Workflow for Western blot analysis of histone acetylation.

Application Note 2: Analysis of Cell Cycle Progression

HDAC inhibitors like this compound are known to cause cell cycle arrest, a key indicator of their anti-proliferative efficacy.[9][10] Flow cytometry is the standard method for analyzing DNA content and determining the distribution of cells across the G0/G1, S, and G2/M phases of the cell cycle.[11]

Key Assay:
  • Propidium Iodide (PI) Staining and Flow Cytometry: Quantifies the DNA content of individual cells to generate a cell cycle profile.[9][11]

Quantitative Data Summary
CompoundCell LineConcentrationEffectResultReference
SAHADU145High DoseG2/M Arrest~30% of cells in G2/M[9]
SAHAPC-3High DoseG2/M Arrest~30% of cells in G2/M[9]
SAHAHL-602 µMG0/G1 ArrestIncrease in G0/G1 phase cells[12]
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to prepare and analyze this compound-treated cells by flow cytometry to assess cell cycle distribution.

Materials:

  • Cell culture reagents and 6-well plates

  • This compound compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and a detergent like Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates. After 24 hours, treat with desired concentrations of this compound and a vehicle control for 24-48 hours.[12]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant, resuspend the cell pellet in 500 µL of ice-cold PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE). Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G0/G1 peak can be indicative of apoptotic cells.[9]

G treat 1. Treat Cells with this compound harvest 2. Harvest Cells (Adherent + Floating) treat->harvest fix 3. Fix in 70% Ethanol harvest->fix stain 4. Stain with Propidium Iodide (contains RNase A) fix->stain acquire 5. Acquire Data on Flow Cytometer stain->acquire analyze 6. Analyze DNA Content Histogram (Quantify G0/G1, S, G2/M phases) acquire->analyze

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Application Note 3: Measurement of Apoptosis Induction

A crucial measure of efficacy for anti-cancer agents like this compound is the ability to induce programmed cell death (apoptosis).[13] Several methods can be employed to detect and quantify apoptosis.

Key Assays:
  • Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[8][9]

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in the apoptotic cascade.[14]

  • PARP Cleavage: Detects the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases via Western blot, a hallmark of apoptosis.[12][15]

Quantitative Data Summary
CompoundCell LineConcentrationAssayResult (% Apoptotic Cells)Reference
SAHADU145High DoseAnnexin V/PI18.44%[9]
SAHAPC-3High DoseAnnexin V/PI26.71%[9]
SAHAHMC1.2N/AAnnexin V/PISignificant increase at 48h[8]
SAHARK330.5 - 5 µMCell Death ELISAConcentration-dependent increase[7]
SAHARK450.5 - 5 µMCell Death ELISAConcentration-dependent increase[7]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol provides a method for quantifying apoptosis in this compound-treated cells.

Materials:

  • Cell culture reagents and 6-well plates

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described in the previous protocols for a desired time (e.g., 48 hours).[16]

  • Cell Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.

Application Note 4: Investigation of Signaling Pathway Modulation

This compound exerts its effects by modulating complex signaling networks. Analyzing key signaling proteins can elucidate the specific pathways involved in its mechanism of action.

Key Pathways and Methods:
  • Akt/FOXO3a Pathway: Implicated in SAHA-induced apoptosis. Can be analyzed by Western blot for phosphorylated (inactive) Akt and total Akt.[9]

  • MAPK Pathway: SAHA can inactivate the Raf/ERK survival pathway in certain cells. This can be assessed by Western blot for phosphorylated and total Raf and ERK.[12]

  • Mitochondrial (Intrinsic) Pathway: Involves the release of cytochrome c from mitochondria. This can be detected by Western blotting of cytosolic fractions.[15]

  • JAK/STAT Pathway: SAHA can impact this pathway, for instance by increasing JAK1 acetylation and subsequent degradation, leading to reduced STAT3-driven transcription.[17]

G cluster_hdac cluster_pi3k cluster_mapk cluster_apoptosis cluster_cc FSAHA This compound HDACs HDACs FSAHA->HDACs Inhibition Akt Akt FSAHA->Akt Inhibition (in some contexts) Raf Raf FSAHA->Raf Inhibition (in some contexts) Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., Transcription Factors, JAK1) HDACs->NonHistone Deacetylation CellCycleArrest Cell Cycle Arrest Histones->CellCycleArrest Gene Expression Changes (e.g., p21) NonHistone->CellCycleArrest PI3K PI3K PI3K->Akt Activation FOXO3a FOXO3a Akt->FOXO3a Inhibition Apoptosis Apoptosis FOXO3a->Apoptosis Pro-apoptotic gene expression ERK ERK Raf->ERK Activation ERK->CellCycleArrest Pro-proliferation

References

Application Notes and Protocols: F-SAHA in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberanilohydroxamic acid (F-SAHA or Vorinostat) is a potent histone deacetylase (HDAC) inhibitor that modulates gene expression by altering the chromatin structure.[1] As a therapeutic agent, this compound has demonstrated significant potential in oncology, not only as a monotherapy but more prominently in combination with other anticancer treatments. By inducing a more open chromatin state, this compound can enhance the efficacy of DNA-damaging agents, targeted therapies, and immunotherapies. These application notes provide an overview of this compound's synergistic effects with various cancer therapies, supported by quantitative data and detailed experimental protocols to guide researchers in this promising area of drug development.

This compound in Combination with PARP Inhibitors

The combination of this compound with Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, has shown synergistic effects, particularly in triple-negative breast cancer (TNBC). This combination aims to create a "BRCAness" phenotype in cancer cells that are proficient in homologous recombination repair (HRR), thereby sensitizing them to PARP inhibition.

Mechanism of Action

This compound downregulates the expression of key HRR proteins like RAD51 and BRCA1. This impairment of the DNA damage repair pathway makes cancer cells more reliant on PARP- C for DNA repair. Consequently, the addition of a PARP inhibitor leads to synthetic lethality, causing significant DNA damage accumulation and subsequent cell death through apoptosis and autophagy.

Quantitative Data Summary
Cell LineCancer TypeTreatmentIC50Combination Index (CI)Reference
MDA-MB-231TNBCOlaparib1.8 µM-[2]
SAHA1.2 µM-[2]
Olaparib + SAHA (0.6 µM)0.4 µM<1 (Synergistic)[2]
SUM149TNBCOlaparib>20 µM-[3]
Olaparib + Palbociclib (1 µM)~10 µM-[3]

Note: Palbociclib is a CDK4/6 inhibitor, often used in combination studies.

Signaling Pathway: this compound and PARP Inhibitor Synergy

cluster_0 This compound (HDAC Inhibitor) cluster_1 PARP Inhibitor cluster_2 Cellular Processes SAHA This compound HDACs HDACs SAHA->HDACs Inhibits PARPi Olaparib PARP PARP PARPi->PARP Inhibits HRR Homologous Recombination Repair (HRR) (BRCA1, RAD51) HDACs->HRR Downregulates Genes DNA_DSB DNA Double-Strand Breaks HRR->DNA_DSB Repairs DNA_SSB DNA Single-Strand Breaks PARP->DNA_SSB Repairs DNA_SSB->PARP Activates DNA_SSB->DNA_DSB Leads to Apoptosis Apoptosis/Autophagy DNA_DSB->Apoptosis Induces

Caption: this compound inhibits HDACs, downregulating HRR genes, while PARP inhibitors block single-strand break repair, leading to synergistic cell death.

This compound in Combination with Proteasome Inhibitors

The combination of this compound with proteasome inhibitors like bortezomib (B1684674) has demonstrated synergistic cytotoxicity in various hematological malignancies, including mantle cell lymphoma (MCL) and multiple myeloma.

Mechanism of Action

Both this compound and bortezomib can interfere with the NF-κB signaling pathway, which is crucial for the survival of many cancer cells. Additionally, the combination of these two agents leads to an accumulation of misfolded proteins, inducing endoplasmic reticulum stress and promoting apoptosis through both intrinsic and extrinsic pathways.

Quantitative Data Summary
DiseaseTreatmentOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
MCL (Bortezomib-naïve)Bortezomib + Vorinostat (B1683920)31.8%7.6 months[4][5]
DLBCL (Relapsed/Refractory)Bortezomib + Vorinostat7.7%1.8 months[4][5]

Signaling Pathway: this compound and Proteasome Inhibitor Synergy

cluster_0 This compound (HDAC Inhibitor) cluster_1 Proteasome Inhibitor cluster_2 Cellular Processes SAHA This compound NFkB NF-κB Pathway SAHA->NFkB Inhibits Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits Misfolded_Proteins Misfolded Proteins Proteasome->Misfolded_Proteins Degrades ER_Stress ER Stress Misfolded_Proteins->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Triggers NFkB->Apoptosis Inhibits

Caption: this compound and Bortezomib synergistically induce apoptosis by inhibiting the NF-κB pathway and causing ER stress through protein accumulation.

This compound in Combination with Chemotherapy

This compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents like cisplatin (B142131) in various solid tumors, including laryngeal and non-small cell lung cancer.

Mechanism of Action

By inducing a more relaxed chromatin structure, this compound increases the accessibility of DNA to platinum-based agents like cisplatin, thereby enhancing the formation of DNA adducts and subsequent cell death. Additionally, this compound can modulate the expression of cell cycle regulatory proteins, such as p21, leading to cell cycle arrest and increased sensitivity to chemotherapy.

Quantitative Data Summary
Cell LineCancer TypeTreatmentIC50InteractionReference
RK33Laryngeal CancerCisplatin1.8 µM-
SAHA3.2 µM-
Cisplatin + SAHALowerAdditive
RK45Laryngeal CancerCisplatin2.5 µM-
SAHA4.1 µM-
Cisplatin + SAHALowerSynergistic

Experimental Workflow: In Vivo Xenograft Study

cluster_0 In Vivo Xenograft Protocol Start Cancer Cell Culture Implantation Subcutaneous Implantation in Nude Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Treatment Initiation (SAHA, Chemo, Combo, Vehicle) Tumor_Growth->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint & Tumor Excision Monitoring->Endpoint

Caption: A typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound in combination with chemotherapy.

This compound in Combination with Radiotherapy

This compound has been investigated as a radiosensitizer in several cancer types, including neuroblastoma and sarcoma.

Mechanism of Action

This compound enhances the effects of ionizing radiation by impairing the DNA damage response. It has been shown to downregulate the expression of key DNA repair enzymes like Ku-86. This leads to a prolonged presence of DNA double-strand breaks, as indicated by sustained γH2AX foci, ultimately resulting in increased radiation-induced cell death.

Quantitative Data Summary
Cancer ModelTreatmentOutcomeReference
Neuroblastoma XenograftVorinostat + RadiationSignificant decrease in tumor volume compared to single modality[4]
Infantile Sarcoma Cell LinesSAHA + Heavy Ion TherapyImproved therapeutic ratio[4]

This compound in Combination with Targeted Therapy (EGFR Inhibitors)

In non-small cell lung cancer (NSCLC) models resistant to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib, this compound has shown the ability to overcome resistance.

Mechanism of Action

The combination of this compound and EGFR inhibitors can induce synergistic antiproliferative and pro-apoptotic effects through the accumulation of reactive oxygen species (ROS) and increased DNA damage. This is partly mediated by the upregulation of the mitochondrial porin VDAC1 and modulation of the c-Myc-NRF2-KEAP1 pathway, which is crucial for the redox stress response.

This compound in Combination with Immunotherapy

Emerging evidence suggests that this compound can modulate the tumor immune microenvironment, making it a promising candidate for combination with immune checkpoint inhibitors.

Mechanism of Action

This compound can enhance CD8+ T-cell-mediated antitumor immunity by decreasing the expression of FGL1, a ligand for the immune checkpoint receptor LAG-3. This occurs through the inhibition of HDAC1, leading to the degradation of JAK1 and subsequent reduction in STAT3-driven FGL1 transcription.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, the combination drug, or both for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound and/or the combination agent for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot for Histone Acetylation
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a 15% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate.

Protocol 4: In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, this compound alone, combination drug alone, this compound + combination drug). Administer the drugs according to the desired schedule (e.g., daily oral gavage for this compound).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound demonstrates significant potential to enhance the efficacy of a wide range of cancer therapies. Its ability to modulate the epigenome and influence key cellular processes such as DNA repair, apoptosis, and immune response makes it a valuable component of combination treatment strategies. The provided data and protocols serve as a resource for researchers to further explore and optimize the use of this compound in developing more effective cancer treatments.

References

Application Notes and Protocols for F-SAHA in HDAC Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine (B10760008) residues of histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[1] The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention.[1][2]

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent, non-selective inhibitor of Class I and II HDACs.[3] F-SAHA, a fluorescently labeled derivative of SAHA, serves as a valuable tool for studying the kinetic properties of HDAC enzymes. This document provides detailed application notes and protocols for the use of this compound in HDAC enzyme kinetic studies. This compound allows for real-time, continuous monitoring of HDAC activity, facilitating the determination of key kinetic parameters and the screening of potential HDAC inhibitors.[4]

Principle of the Assay

The use of this compound in HDAC enzyme kinetics often relies on a fluorescence-based assay. One common method is a fluorescence anisotropy assay where the binding of the relatively small this compound molecule to the much larger HDAC enzyme results in a change in the polarization of the emitted fluorescent light. This change can be measured to determine binding affinity (Kd), association (kon), and dissociation (koff) rates.

Another common method is a coupled enzymatic assay. In this setup, an acetylated fluorescent substrate is first deacetylated by the HDAC enzyme. A developer enzyme then cleaves the deacetylated substrate, releasing the fluorophore and causing an increase in fluorescence. This compound can be used in this assay as a competitive inhibitor to determine its IC50 and Ki values.

Quantitative Data

The following tables summarize the kinetic parameters of SAHA and a fluorescein-labeled SAHA (fl-SAHA) for various HDAC isoforms. This data is essential for designing and interpreting experiments.

Table 1: Inhibitory Potency (IC50) of SAHA against various HDAC Isoforms

HDAC IsoformIC50 (µM)
HDAC10.033 ± 0.001[5]
HDAC20.096 ± 0.01[5]
HDAC30.020 ± 0.001[5]
HDAC60.033 ± 0.003[5]
HDAC80.54 ± 0.01[5]

Note: IC50 values can vary depending on the assay conditions and substrate used.

Table 2: Kinetic Parameters of fluorescein-labeled SAHA (fl-SAHA) for HDAC8

ParameterValueCondition
Binding Affinity (Kd) 0.4 ± 0.1 µMZn(II)-bound HDAC8[4]
0.1 ± 0.08 µMFe(II)-bound HDAC8[4]
Dissociation Rate Constant (koff) 0.6 s-1Zn(II)-HDAC8[4]
0.04 s-1Fe(II)-HDAC8[4]
Apparent Association Rate Constant (kon) 4 x 105 M-1s-1Zn(II)-HDAC8[4]
1 x 105 M-1s-1Fe(II)-HDAC8[4]

Note: The data for fl-SAHA is specific to HDAC8 and was determined using a fluorescence anisotropy assay.[4]

Experimental Protocols

Protocol 1: Determination of this compound Binding Affinity (Kd) to HDAC8 using Fluorescence Anisotropy

This protocol is adapted from a study using fluorescein-labeled SAHA (fl-SAHA) to determine its binding affinity to HDAC8.[4]

Materials:

  • Purified recombinant HDAC8 enzyme

  • fluorescein-labeled SAHA (fl-SAHA)

  • Assay Buffer: 20 mM HEPES (pH 8.0), 137 mM NaCl, 3 mM KCl

  • 96-well, black, low-binding microtiter plate

  • Fluorescence plate reader capable of measuring fluorescence anisotropy

Procedure:

  • Prepare a 50 nM solution of fl-SAHA in the assay buffer.

  • Serially dilute the purified HDAC8 enzyme in the assay buffer. A suggested starting concentration range is from 10 µM down to 0 nM.

  • To each well of the 96-well plate, add 50 µL of the 50 nM fl-SAHA solution.

  • Add 50 µL of each HDAC8 dilution to the respective wells. Include a well with buffer only as a blank.

  • Incubate the plate at 25°C for 30 minutes to allow the binding to reach equilibrium.

  • Measure the fluorescence anisotropy using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[4]

  • Correct the data for background fluorescence and dilution.

  • Plot the change in fluorescence anisotropy as a function of the HDAC8 concentration.

  • Fit the data to a binding isotherm equation to determine the dissociation constant (Kd).

Protocol 2: Determination of IC50 Value of this compound using a Fluorogenic HDAC Assay

This protocol describes a general method for determining the IC50 value of an HDAC inhibitor using a commercially available fluorogenic HDAC assay kit.

Materials:

  • Fluorogenic HDAC Assay Kit (containing acetylated substrate, developer, and assay buffer)

  • Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC3)

  • This compound

  • 96-well, black, microtiter plate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 100 µM down to 0 µM.

  • Prepare the HDAC enzyme solution at the recommended concentration in the assay buffer.

  • To each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • This compound dilution (or buffer for the 100% activity control)

    • HDAC enzyme solution

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the acetylated substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Stop the HDAC reaction and initiate the developer reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15-20 minutes.

  • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore used in the kit (e.g., Ex/Em = 350-380/440-460 nm).[6][7]

  • Calculate the percent inhibition for each this compound concentration relative to the control (no inhibitor).

  • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the study of HDAC enzyme kinetics using this compound.

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_enzymes Enzymatic Regulation Histone Histone Protein Chromatin Condensed Chromatin Histone->Chromatin interacts with HDAC Histone Deacetylase (HDAC) Histone->HDAC removes Acetyl Group DNA DNA Gene Gene Expression Chromatin->Gene represses HAT Histone Acetyltransferase (HAT) HAT->Histone adds Acetyl Group HDAC->Histone Acetyl_group Acetyl Group FSAHA This compound FSAHA->HDAC inhibits Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Add Reagents to 96-well Plate: 1. This compound 2. HDAC Enzyme A->D B Prepare HDAC Enzyme Solution B->D C Prepare Fluorogenic Substrate F Add Substrate to Initiate Reaction C->F E Pre-incubate (e.g., 15 min at 37°C) D->E E->F G Incubate (e.g., 30-60 min at 37°C) F->G H Add Developer Solution G->H I Incubate (e.g., 15-20 min at RT) H->I J Measure Fluorescence I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

References

Application Notes and Protocols for F-SAHA in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase (HDAC) inhibitors are a class of epigenetic modifying agents that play a crucial role in chromatin remodeling and gene expression.[1][2][3] By inhibiting the enzymatic activity of HDACs, these compounds prevent the removal of acetyl groups from histone proteins, leading to an accumulation of acetylated histones (hyperacetylation).[1][2] This state of hyperacetylation results in a more relaxed, euchromatic chromatin structure, which is generally associated with transcriptional activation.[1][2]

F-SAHA, as a potent pan-HDAC inhibitor, is a valuable tool for studying the epigenetic regulation of gene expression. The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique to investigate the genome-wide localization of specific histone modifications or the binding of transcription factors.[1][4] Utilizing this compound in conjunction with ChIP assays allows researchers to elucidate the specific genomic loci where histone acetylation is altered, providing insights into the molecular mechanisms underlying the therapeutic effects of HDAC inhibitors.[5]

These application notes provide a comprehensive protocol for the use of this compound in ChIP assays to enrich for acetylated histones and identify target genomic regions.

Mechanism of Action

This compound, like other hydroxamic acid-based HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA or Vorinostat), functions by chelating the zinc ion within the active site of class I and II HDAC enzymes.[6] This inhibition leads to a global increase in histone acetylation, affecting the expression of a subset of genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation.[3][7][8] The use of this compound in ChIP assays can effectively "freeze" this hyperacetylated state, allowing for the immunoprecipitation of chromatin fragments enriched in these modifications.

Data Presentation

The following table summarizes representative quantitative data from a ChIP-qPCR experiment designed to assess the efficacy of an HDAC inhibitor in increasing histone H3 acetylation at the promoter of a target gene.

Treatment GroupTarget Gene Promoter Enrichment (Fold Change vs. IgG)Negative Control Locus Enrichment (Fold Change vs. IgG)
Vehicle Control (e.g., DMSO)4.81.0
This compound (1 µM)27.21.2
This compound (5 µM)51.51.1

This data is representative and illustrates the expected dose-dependent increase in histone acetylation at a target gene promoter upon treatment with an HDAC inhibitor.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay Protocol for this compound Treatment

This protocol is adapted from standard ChIP procedures and is optimized for studying the effects of this compound on histone acetylation.

1. Cell Treatment:

  • Culture cells to approximately 80-90% confluency.

  • Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours). Optimal concentration and treatment time should be determined empirically for each cell line.

2. Cross-linking:

  • To cross-link proteins to DNA, add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.[1]

3. Quenching:

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

  • Incubate for 5 minutes at room temperature.[1]

4. Cell Lysis and Chromatin Shearing:

  • Wash cells twice with ice-cold PBS.

  • Scrape the cells and collect them by centrifugation.[1]

  • Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors and incubate on ice.

  • Pellet the nuclei and resuspend in a nuclear lysis buffer.[9]

  • Shear the chromatin to an average length of 200-1000 bp by sonication. The optimal sonication conditions should be determined for each cell type and instrument.[9]

  • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

5. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.[9]

  • Incubate the pre-cleared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) or a negative control IgG overnight at 4°C with rotation.

  • Add protein A/G beads to capture the antibody-chromatin complexes and incubate for at least 1 hour.

6. Washes:

  • Pellet the beads and wash sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.[10]

7. Elution and Reversal of Cross-links:

  • Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).[9]

  • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for 4-5 hours.[9]

  • Treat with RNase A and Proteinase K to remove RNA and proteins.[9]

8. DNA Purification:

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

9. Analysis:

  • Quantify the purified DNA.

  • Perform qPCR using primers specific to the promoter of a gene of interest and a negative control region to determine the enrichment of acetylated histones.[2] The results can be expressed as a percentage of the input DNA or as a fold change relative to the IgG control.

Mandatory Visualization

HDAC_Inhibition_Pathway cluster_0 Cellular Response FSAHA This compound HDAC HDAC FSAHA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Acetylation (HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones Deacetylation (HDACs) OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., p21, pro-apoptotic genes) OpenChromatin->GeneExpression CellularEffects Cell Cycle Arrest, Apoptosis, Differentiation GeneExpression->CellularEffects ChIP_Workflow cluster_workflow ChIP Experimental Workflow with this compound A 1. Cell Treatment (this compound or Vehicle) B 2. Formaldehyde Cross-linking A->B C 3. Cell Lysis & Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation (with Acetyl-Histone Antibody) C->D E 5. Wash Steps (Low Salt, High Salt, LiCl) D->E F 6. Elution & Reverse Cross-links E->F G 7. DNA Purification F->G H 8. Analysis (qPCR or Sequencing) G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing F-SAHA Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of F-SAHA (p-Fluoro-Suberoylanilide Hydroxamic Acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which in turn results in a more open chromatin structure, allowing for the transcription of various genes, including tumor suppressor genes.[1][2][3][4][5] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6][7] this compound is a fluorinated derivative of SAHA (Suberoylanilide Hydroxamic Acid, also known as Vorinostat), a well-characterized HDAC inhibitor.[8][9]

Q2: What is a good starting concentration for this compound in my cell line?

A good starting point for this compound concentration is to perform a dose-response experiment. Based on studies with the parent compound SAHA, a typical range to test is between 0.5 µM and 10 µM.[10][11][12] The optimal concentration will be cell-line specific. It is recommended to start with a broad range and then narrow it down based on the observed effects on cell viability and the desired biological outcome (e.g., HDAC inhibition, apoptosis).

Q3: How do I dissolve and store this compound?

This compound is typically soluble in organic solvents such as DMSO.[8] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in the cell culture medium. Stock solutions of this compound in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]

Q4: What is the difference in activity between this compound and SAHA?

Limited direct comparative studies are available. However, one study on a similar fluorinated derivative, SF5-SAHA, showed that its activity can be cell-line dependent. For instance, SF5-SAHA had a similar IC50 value to SAHA in DU145 prostate carcinoma cells but was more potent in other cell lines. This study also indicated that SF5-SAHA is a more potent inhibitor of HDAC6, while SAHA is a slightly better inhibitor of HDAC2. Both compounds showed comparable activity against HDAC1. This suggests that the fluorine substitution can influence isoform selectivity and overall potency.

Q5: How long should I treat my cells with this compound?

The optimal treatment duration is dependent on the cell type and the specific endpoint being measured. For cell viability and apoptosis assays, treatment times typically range from 24 to 72 hours.[10][12] For measuring changes in protein acetylation (e.g., via Western Blot), shorter incubation times of 6 to 24 hours may be sufficient to observe an effect. A time-course experiment is recommended to determine the optimal exposure time for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no observed effect of this compound Concentration too low: The concentration of this compound may not be sufficient to inhibit HDACs in your specific cell line.Increase Concentration: Perform a dose-response experiment with a higher concentration range (e.g., up to 20 µM).
Incorrect storage or handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare Fresh Stock: Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -20°C or -80°C in aliquots.[8]
Short incubation time: The treatment duration may not be long enough to induce the desired biological response.Increase Incubation Time: Perform a time-course experiment, extending the treatment duration (e.g., 48, 72 hours).
Cell line resistance: Some cell lines may be inherently resistant to HDAC inhibitors.Confirm HDAC Expression: Verify the expression of HDACs in your cell line. Consider Combination Therapy: Explore combining this compound with other anti-cancer agents, as this has been shown to be effective for SAHA.
High Cell Death/Cytotoxicity Concentration too high: The concentration of this compound may be toxic to your cells.Decrease Concentration: Perform a dose-response experiment with a lower concentration range to determine the IC50 value.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Check Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%).
Prolonged incubation: Extended exposure to this compound may be causing excessive cell death.Reduce Incubation Time: Perform a time-course experiment to find the optimal, less toxic, treatment duration.
Precipitate in Cell Culture Medium Poor solubility: this compound may have limited solubility in the aqueous cell culture medium at the desired concentration.Check Stock Solution: Ensure the this compound is fully dissolved in the DMSO stock before diluting in the medium. Warm Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. Vortexing: Vortex the diluted this compound solution in the medium before adding it to the cells.
Inconsistent Results Variability in cell density: Differences in the number of cells seeded can lead to inconsistent results.Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment.
Inconsistent this compound concentration: Errors in preparing dilutions can lead to variability.Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment. Use calibrated pipettes.
Passage number of cells: Cell characteristics can change with high passage numbers.Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments.

Quantitative Data Summary

Table 1: IC50 Values for SAHA in Various Cancer Cell Lines

This table provides IC50 values for the parent compound, SAHA. These values can serve as a starting reference for determining the optimal concentration range for this compound.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
NCI-H460Large-cell Lung Carcinoma4.0748
NCI-H460Large-cell Lung Carcinoma1.2172
SeAxCutaneous T-cell Lymphoma0.648
Hut-78Cutaneous T-cell Lymphoma0.7548
HHCutaneous T-cell Lymphoma0.948
MyLaCutaneous T-cell Lymphoma4.448
MCF-7Breast Cancer7.524
LNCaPProstate Cancer7.524
DU145Prostate Cancer~448
PC-3Prostate Cancer~548
RK33Larynx Cancer~1.14 (0.432 µg/ml)72
RK45Larynx Cancer~0.92 (0.348 µg/ml)72

Table 2: IC50 Values of SAHA for Different HDAC Isozymes

This table provides IC50 values for SAHA against specific HDAC isozymes, which can be a useful reference for this compound experiments targeting particular isoforms.

HDAC IsozymeIC50 (nM)
HDAC110
HDAC320

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the in vitro inhibitory activity of this compound on HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • This compound

  • Developer solution (containing a broad-spectrum HDAC inhibitor like Trichostatin A and a protease like trypsin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in HDAC Assay Buffer.

  • In a 96-well plate, add the HDAC Assay Buffer, the recombinant HDAC enzyme, and the different concentrations of this compound or a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Histone Acetylation

This protocol outlines the steps to detect changes in histone H3 acetylation in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound or a vehicle control for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Visualizations

HDAC_Inhibition_Pathway cluster_0 F_SAHA This compound HDAC Histone Deacetylase (HDAC) F_SAHA->HDAC Inhibits Histone Histone Proteins HDAC->Histone Deacetylates Acetylated_Histone Acetylated Histone Proteins Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histone->Open_Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Open_Chromatin->Gene_Expression Cell_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cell_Effects Experimental_Workflow start Start: Plan Experiment prep_cells Prepare Cells: Seed at optimal density start->prep_cells prep_fsaha Prepare this compound: Dissolve in DMSO, then dilute in media prep_cells->prep_fsaha dose_response Dose-Response Experiment (e.g., 0.1 - 20 µM) prep_fsaha->dose_response time_course Time-Course Experiment (e.g., 24, 48, 72h) dose_response->time_course cell_viability Measure Cell Viability (MTT Assay) time_course->cell_viability determine_ic50 Determine IC50 and Optimal Concentration cell_viability->determine_ic50 main_experiment Perform Main Experiment with Optimized Concentration determine_ic50->main_experiment analysis Analyze Endpoints: Western Blot, HDAC Assay, etc. main_experiment->analysis end End: Interpret Results analysis->end Troubleshooting_Tree start Problem: Inconsistent or Unexpected Results no_effect Low or No Effect? start->no_effect Yes high_toxicity High Cytotoxicity? start->high_toxicity No conc_low Concentration too low? no_effect->conc_low Yes conc_high Concentration too high? high_toxicity->conc_high Yes solubility_issue Check for Precipitate prepare_fresh Solution: Prepare fresh stock/dilutions solubility_issue->prepare_fresh Yes time_short Incubation time too short? conc_low->time_short No increase_conc Solution: Increase Concentration conc_low->increase_conc Yes time_short->solubility_issue No increase_time Solution: Increase Incubation Time time_short->increase_time Yes solvent_toxic Solvent (DMSO) too high? conc_high->solvent_toxic No decrease_conc Solution: Decrease Concentration conc_high->decrease_conc Yes solvent_toxic->solubility_issue No check_dmso Solution: Check final DMSO % solvent_toxic->check_dmso Yes

References

F-SAHA Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-SAHA (Suberanilohydroxamic Acid) synthesis. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of this histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis of this compound involves a two-step process. The first step is the acylation of an appropriate aniline (B41778) with a suberic acid derivative (e.g., suberoyl chloride or suberic anhydride) to form a suberanilic acid intermediate. The second step is the conversion of the carboxylic acid group of the intermediate into a hydroxamic acid, typically by reacting it with hydroxylamine.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful this compound synthesis include reaction temperature, reaction time, stoichiometry of reactants, and the purity of starting materials and solvents. Precise control over these variables is crucial for maximizing yield and minimizing the formation of impurities.

Q3: How is this compound typically purified?

A3: Purification of this compound is commonly achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. In cases where significant impurities are present, column chromatography on silica (B1680970) gel may be necessary.

Troubleshooting Guide

This section addresses specific problems that may arise during this compound synthesis and provides potential solutions.

Problem 1: Low Reaction Yield

A low yield of the final this compound product is a frequent issue. The following table summarizes potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendations Expected Outcome
Incomplete Reaction - Increase reaction time. - Increase reaction temperature cautiously. - Ensure proper mixing/stirring.Drive the reaction to completion, increasing product formation.
Suboptimal Stoichiometry - Optimize the molar ratio of aniline to the suberic acid derivative. - Use a slight excess of the acylating agent in the first step.Ensure the limiting reagent is fully consumed.
Degradation of Product - Avoid excessive heat during reaction and work-up. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.Minimize product loss due to decomposition.
Losses During Work-up/Purification - Optimize the extraction procedure to minimize product loss in the aqueous phase. - Select an appropriate recrystallization solvent to maximize recovery.Improve the isolation of the final product.
Problem 2: Presence of Impurities

The formation of impurities can complicate purification and affect the biological activity of this compound.

Observed Impurity Potential Source Recommended Action
Unreacted Starting Materials Incomplete reaction.- See recommendations for "Low Reaction Yield". - Purify the crude product using column chromatography.
Diacylated Byproduct Use of a di-functional acylating agent (e.g., suberoyl chloride) with a diamine impurity.- Ensure the purity of the starting aniline derivative. - Use a monoprotected diamine if applicable.
Polymeric Material Side reactions at elevated temperatures.- Maintain the recommended reaction temperature. - Add reagents slowly to control the reaction exotherm.

Experimental Protocols & Data

General Experimental Workflow for this compound Synthesis

The following diagram illustrates a typical workflow for the synthesis of this compound.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hydroxamic Acid Formation A Suberic Acid Derivative D Acylation Reaction A->D B Aniline Derivative B->D C Reaction Solvent (e.g., THF, DCM) C->D E Work-up (e.g., Extraction) D->E F Suberanilic Acid Intermediate E->F G Suberanilic Acid Intermediate J Hydroxamic Acid Formation Reaction G->J H Hydroxylamine H->J I Coupling Agent (e.g., EDC, HOBt) I->J K Purification (Recrystallization/Chromatography) J->K L Pure this compound K->L

Caption: A typical two-step experimental workflow for the synthesis of this compound.

Troubleshooting Logic Flow

This diagram provides a logical flow to follow when troubleshooting issues in this compound synthesis.

G start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield high_impurity High Impurity? low_yield->high_impurity No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) low_yield->optimize_reaction Yes analyze_impurities Analyze Impurities (e.g., NMR, MS) high_impurity->analyze_impurities Yes success Successful Synthesis high_impurity->success No optimize_reaction->check_yield optimize_workup Optimize Work-up & Purification adjust_purification Adjust Purification Method (Solvent, Chromatography) analyze_impurities->adjust_purification adjust_purification->check_yield end End success->end

Caption: A troubleshooting decision tree for this compound synthesis.

Mechanism of Action: HDAC Inhibition

This compound functions as a histone deacetylase (HDAC) inhibitor. The diagram below illustrates the general mechanism of HDAC action and its inhibition by this compound.

G cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition by this compound HAT HAT (Histone Acetyltransferase) AcetylatedHistone Acetylated Histone (Open Chromatin) HAT->AcetylatedHistone Adds Acetyl Group HDAC HDAC (Histone Deacetylase) DeacetylatedHistone Deacetylated Histone (Closed Chromatin) HDAC->DeacetylatedHistone Removes Acetyl Group AcetylatedHistone->HDAC TranscriptionOn Gene Transcription ON AcetylatedHistone->TranscriptionOn TranscriptionOff Gene Transcription OFF DeacetylatedHistone->TranscriptionOff FSAHA This compound HDAC_Inhibited HDAC (Inhibited) FSAHA->HDAC_Inhibited Inhibits HDAC_Inhibited->DeacetylatedHistone Cannot Deacetylate

F-SAHA off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: F-SAHA

Welcome to the technical support center for this compound (p-Fluoro-Suberanilohydroxamic Acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

This compound is a derivative of Suberoylanilide Hydroxamic Acid (SAHA), a well-known pan-histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism of action is to inhibit the activity of Class I and Class II HDAC enzymes.[2] By binding to the zinc ion in the catalytic site of HDACs, this compound prevents the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins.[3] This leads to an increase in acetylation, which in turn alters chromatin structure and gene expression.[4] A major on-target effect is the re-expression of key tumor suppressor genes, such as p21 and p53, which can induce cell cycle arrest and apoptosis in cancer cells.[4][5]

cluster_on_target On-Target Pathway FSAHA This compound HDACs HDACs (Class I, II) FSAHA->HDACs Inhibits Histones Histone Tails HDACs->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin GeneExpr Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExpr Allows CellEffect Cell Cycle Arrest, Apoptosis GeneExpr->CellEffect Induces

Caption: On-target signaling pathway of this compound as an HDAC inhibitor.

Q2: What are the potential off-target effects of this compound?

As a derivative of the pan-HDAC inhibitor SAHA, this compound is expected to have a similar off-target profile.[6] Pan-inhibitors, while targeting multiple HDAC isoforms, can cause toxicity and adverse effects.[3] Common side effects observed with pan-HDAC inhibitors in clinical settings include fatigue, gastrointestinal issues (like diarrhea), and hematologic effects such as thrombocytopenia.[3][4][7]

Specific off-target proteins for the parent compound SAHA have been identified through chemoproteomic profiling. These include non-HDAC enzymes like Aldehyde Dehydrogenase 2 (ALDH2) and Aldehyde Dehydrogenase 1 Family Member B1 (ALDH1B1).[6] Off-target interactions with kinases and other ATP-binding proteins are also a possibility for many small molecule inhibitors.[8][9] Such unintended interactions can lead to the modulation of signaling pathways unrelated to histone acetylation, causing unexpected cellular responses.[10]

Q3: How can I experimentally identify the off-targets of this compound in my specific cell model?

Identifying off-targets is crucial for validating experimental results. A combination of unbiased, proteome-wide screening and targeted validation methods is recommended.

1. Unbiased (Proteome-Wide) Approaches:

  • Chemical Proteomics: This is a powerful method to identify direct binding partners of a compound across the proteome.[11] It often involves immobilizing an this compound analog on a resin to perform affinity chromatography, followed by mass spectrometry to identify the proteins that bind to it.

  • Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): This technique identifies targets by observing which proteins are stabilized or destabilized by this compound binding upon thermal denaturation across the entire proteome.[12]

2. Targeted Validation Approaches:

  • Kinase Profiling: Screen this compound against a large panel of kinases to identify any unintended inhibitory activity.[8] Many commercial services are available for this.

  • Cellular Thermal Shift Assay (CETSA): Once potential off-targets are identified, CETSA can be used in a targeted manner to confirm direct engagement of this compound with a specific protein in intact cells.[10][13]

Start Start: Hypothesize Off-Targets Unbiased Unbiased Screening (Proteome-Wide) Start->Unbiased ChemProt Chemical Proteomics Unbiased->ChemProt CETSAMS CETSA-MS Unbiased->CETSAMS Candidate Identify Candidate Off-Targets ChemProt->Candidate CETSAMS->Candidate Biased Biased Validation (Candidate-Based) Candidate->Biased CETSA Targeted CETSA Biased->CETSA Kinase Kinase Profiling Biased->Kinase Biochem Biochemical Assays (e.g., Enzyme Inhibition) Biased->Biochem Validate Validate Off-Target Interaction CETSA->Validate Kinase->Validate Biochem->Validate

Caption: Workflow for experimental identification of this compound off-targets.

Troubleshooting Guide

Q4: My cells show unexpected toxicity at concentrations intended for HDAC inhibition. Could this be an off-target effect?

Yes, this is a strong indicator of potential off-target activity. On-target HDAC inhibition typically leads to specific cellular outcomes like cell cycle arrest, while broad cytotoxicity may suggest that other essential cellular pathways are being affected.[5][10]

Recommended Actions:

  • Dose-Response Analysis: Perform a detailed dose-response curve and compare the concentration at which you observe toxicity versus the IC50 for HDAC inhibition (e.g., by measuring histone acetylation). Off-target effects often occur at different concentrations than on-target effects.

  • Use a Structurally Unrelated HDAC Inhibitor: Treat your cells with an HDAC inhibitor from a different chemical class. If this compound reproduces the on-target effects (e.g., p21 induction) without the same toxicity profile, it strengthens the case that the toxicity of this compound is due to an off-target effect.

  • Orthogonal Validation: Use a genetic approach like siRNA or shRNA to knock down specific HDACs (e.g., HDAC1, HDAC2, HDAC3). Compare the cellular phenotype from genetic knockdown to that from this compound treatment. If the phenotypes do not match, the effects of this compound are likely not solely due to inhibiting those HDACs.

Q5: How do I design experiments to mitigate off-target effects and ensure my conclusions are valid?

Mitigating off-target effects is about careful experimental design and data interpretation. The goal is to build a body of evidence that links the observed phenotype directly to the intended on-target mechanism.

Best Practices:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the minimum concentration that achieves the desired on-target effect (e.g., increased histone acetylation) to minimize the engagement of lower-affinity off-targets.

  • Confirm Target Engagement: Use an assay like CETSA to confirm that this compound is binding to HDACs in your cells at the concentrations you are using.[13][14]

  • Perform Rescue Experiments: If this compound causes a specific phenotype, try to "rescue" it. For example, if this compound induces apoptosis, and you hypothesize this is through the p53 pathway, see if the effect is diminished in p53-knockout cells.[5]

  • Employ Orthogonal Approaches: As mentioned previously, the use of genetic tools (siRNA/shRNA) to mimic the on-target effect is a critical validation step. A consistent phenotype between chemical inhibition and genetic knockdown provides strong evidence for an on-target mechanism.

Observed Observed Phenotype with this compound Validation Experimental Validation Observed->Validation OnTarget On-Target Effect (HDAC Inhibition) Conclusion Conclusion OnTarget->Conclusion OffTarget Off-Target Effect (e.g., Kinase Inhibition) OffTarget->Conclusion siRNA Genetic Knockdown (e.g., HDAC1 siRNA) Validation->siRNA Rescue Rescue Experiment Validation->Rescue Unrelated Structurally Unrelated Inhibitor Validation->Unrelated siRNA->OnTarget Matches Phenotype? Rescue->OnTarget Reverses Phenotype? Unrelated->OnTarget Matches Phenotype?

Caption: Logical workflow to distinguish on-target from off-target effects.

Quantitative Data

The following table summarizes the selectivity profile of SAHA (Vorinostat), the parent compound of this compound, against various HDAC isoforms and identified off-targets. This data illustrates that while potent against several HDACs, the affinity for off-targets can be within a range that may have biological consequences. Data is presented as pIC50 (the negative log of the half-maximal inhibitory concentration) and pKDapp (the negative log of the apparent dissociation constant). Higher values indicate greater potency/affinity.

Table 1: Selectivity Profile of SAHA

Target Assay Type Value (pIC50) Value (pKDapp) Reference
HDAC1 Enzymatic Assay 7.30 5.7 - 6.4 [6]
HDAC2 Enzymatic Assay - 5.7 - 6.4 [6]
HDAC3 Enzymatic Assay - - [6]
HDAC6 Enzymatic Assay 7.72 >6.4 [6]
HDAC8 Enzymatic Assay 6.16 - [6]
HDAC10 Binding Assay 6.93 5.7 - 6.4 [6]
Off-Target
ALDH2 Thermal Shift - Confirmed [6]

| ALDH1B1 | Thermal Shift | - | Confirmed |[6] |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to its intended target (e.g., HDAC1) in a cellular context. The principle is that ligand binding stabilizes a protein against heat-induced denaturation.[10][13]

Objective: To confirm this compound engages with HDACs in intact cells.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein (e.g., HDAC1) remaining in the soluble fraction for each temperature point and drug concentration using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. Plotting the amount of soluble protein at a single diagnostic temperature against the log of this compound concentration can be used to determine an EC50 value for target engagement.[13]

Protocol 2: Orthogonal Validation using siRNA-mediated Knockdown

This protocol is used to compare the phenotype induced by this compound with the phenotype caused by the genetic knockdown of its target, helping to confirm that the effect is on-target.

Objective: To determine if the cellular effects of this compound are consistent with the loss of function of a specific HDAC.

Methodology:

  • siRNA Transfection: Plate cells at a density suitable for transfection. Transfect cells with an siRNA targeting your HDAC of interest (e.g., HDAC1), a non-targeting control (NTC) siRNA, and a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH). Use a suitable transfection reagent according to the manufacturer's protocol.

  • Target Knockdown Validation: After 48-72 hours, harvest a subset of the cells to validate knockdown efficiency. Use qPCR to measure the mRNA levels and/or Western blotting to measure the protein levels of the target HDAC. A knockdown efficiency of >70% is generally considered acceptable.

  • Phenotypic Assay:

    • Chemical Arm: Treat a parallel set of untransfected or NTC-transfected cells with this compound at the desired concentration and a vehicle control.

    • Genetic Arm: Use the cells successfully transfected with HDAC siRNA and NTC siRNA.

  • Analysis: After an appropriate incubation time, perform the phenotypic assay of interest (e.g., cell viability assay, cell cycle analysis via flow cytometry, or measuring the expression of a downstream target like p21).

  • Comparison: Compare the results from the this compound-treated cells with the HDAC-knockdown cells. If the phenotype is the same or very similar (e.g., both show a G2/M cell cycle arrest), it provides strong evidence that the effect of this compound is mediated through the inhibition of that specific HDAC.

References

improving F-SAHA delivery to target cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving F-SAHA (Folinic acid-conjugated suberoylanilide hydroxamic acid) delivery to target cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this compound experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

1. Conjugation & Formulation Issues

Question: I am experiencing low yield during the this compound conjugation process. What are the possible causes and solutions?

Answer: Low conjugation yield can stem from several factors. Firstly, ensure the purity and reactivity of your starting materials, particularly the folic acid and SAHA. The activation of folic acid's γ-carboxyl group is a critical step; inefficient activation will lead to poor conjugation.[1][2] Consider optimizing the reaction conditions such as pH, temperature, and reaction time.[3] The choice of coupling agents (e.g., EDC/NHS) and their molar ratios are also crucial for efficient conjugation.[4] It is also important to perform the reaction in an appropriate solvent, like DMSO, and under conditions that protect light-sensitive reagents.[1]

Question: My this compound conjugate has poor water solubility. How can I improve this?

Answer: Poor aqueous solubility is a common issue with folate-drug conjugates due to the hydrophobicity of many drug molecules.[5][6] One common strategy is to incorporate a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), between the folic acid and SAHA.[2][7][8] This not only improves solubility but can also enhance the binding affinity to the folate receptor by providing greater conformational flexibility.[7] Another approach is to formulate the this compound into nanoparticles using biocompatible polymers or lipids.[5][9]

Question: My this compound-loaded nanoparticles are aggregating. What can I do to prevent this?

Answer: Nanoparticle aggregation can be caused by several factors, including improper surface charge, high particle concentration, and suboptimal storage conditions.[10][11][12] To prevent aggregation, ensure that your nanoparticles have a sufficient surface charge (zeta potential) to induce electrostatic repulsion. The use of stabilizing agents, such as PEG, can create a hydrophilic shell around the nanoparticles, preventing them from clumping together.[8][13][14] Storing nanoparticles at a low concentration in a suitable buffer and avoiding freeze-thaw cycles can also help maintain their stability.[10][11]

2. Cellular Delivery & Uptake Issues

Question: I am observing low cellular uptake of my this compound nanoparticles. What could be the reason?

Answer: Low cellular uptake of folate-targeted nanoparticles can be multifactorial.[15] First, confirm the expression level of the folate receptor (FRα) on your target cells, as this compound relies on this receptor for entry.[16][17][18] Insufficient FRα expression will result in low uptake. The size and surface chemistry of your nanoparticles also play a critical role; nanoparticles around 50 nm in diameter often show optimal uptake.[19] Additionally, the density of folic acid on the nanoparticle surface can influence binding and internalization.[15] Finally, be aware that some components of cell culture media, like free folic acid, can competitively inhibit the uptake of your this compound constructs.[20]

Question: How can I confirm that the uptake of this compound is folate receptor-mediated?

Answer: To confirm receptor-mediated uptake, you can perform a competitive inhibition assay.[21] This involves pre-incubating the cells with a high concentration of free folic acid before adding your this compound formulation. If the uptake of this compound is significantly reduced in the presence of free folic acid, it indicates that the process is indeed mediated by the folate receptor.[8]

Question: I am seeing high uptake of this compound in non-target cells. How can I improve specificity?

Answer: Off-target uptake can be a challenge.[15] One reason could be non-specific phagocytosis of nanoparticles by certain cell types, like macrophages.[15] To mitigate this, ensure your nanoparticles are well-functionalized with PEG to create a "stealth" effect, reducing non-specific interactions.[7] The targeting specificity is highly dependent on the differential expression of the folate receptor between your target and non-target cells.[22] Verifying the FRα expression levels across your cell lines is a crucial first step.

Data Presentation: Efficacy of this compound Delivery

The following tables summarize quantitative data on the enhanced cellular uptake of folate-targeted nanoparticles compared to non-targeted counterparts.

Table 1: Cellular Uptake of Folate-Conjugated Nanoparticles in FR-Positive Cells

Nanoparticle FormulationCell LineUptake Enhancement (vs. Non-Targeted)Reference
Folate-Coated Gd NanoparticlesKBSignificantly Higher[21]
Folic Acid-Loaded Chitosan (B1678972) NPsCaco-2Significantly Higher after 2h[23][24]
Folate-PEG Grafted AuNPsKBSignificantly Higher[8]

Table 2: Bioavailability of Folic Acid after Nanoparticle Delivery

FormulationParameterFold Increase (vs. Free Folic Acid)Reference
FA-Chi-NPsPlasma Folic Acid3.2-fold[23][24]
FA-Chi-NPsPlasma Tetrahydrofolate2.3-fold[23][24]
FA-Chi-NPsPlasma 5-Methyltetrahydrofolate1.6-fold[23][24]

Experimental Protocols

1. Synthesis of Folate-PEG-Amine Conjugate

This protocol describes the synthesis of a common intermediate for conjugating folic acid to nanoparticles or drugs.

Materials:

  • Folic acid

  • Polyethylene glycol-bis-amine (PEG-(NH2)2)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sephadex G-25 column

Procedure:

  • Dissolve folic acid, DCC, and NHS in DMSO. Stir the mixture overnight in the dark at room temperature to activate the γ-carboxyl group of folic acid.[1][2][7]

  • Remove the dicyclohexylurea byproduct by filtration.[1]

  • Dissolve PEG-bis-amine in DMSO and add it to the activated folic acid solution.[7]

  • Allow the reaction to proceed for several hours at room temperature.[1]

  • Purify the resulting Folate-PEG-Amine conjugate using a Sephadex G-25 gel-filtration column to remove unreacted starting materials.[7]

2. Formulation of this compound Loaded PLGA-PEG Nanoparticles

This protocol details the preparation of this compound encapsulated in PLGA-PEG nanoparticles.

Materials:

  • PLGA-PEG-Folate copolymer

  • SAHA (or this compound conjugate)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution

Procedure:

  • Dissolve the PLGA-PEG-Folate copolymer and SAHA in DCM.[25]

  • Prepare an aqueous solution of PVA.

  • Add the organic phase (PLGA-PEG-Folate/SAHA in DCM) dropwise to the aqueous PVA solution while stirring vigorously to form an oil-in-water emulsion.

  • Sonicate the emulsion to reduce the droplet size.

  • Evaporate the DCM by stirring the emulsion at room temperature for several hours.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unloaded drug, and then lyophilize for storage.[25]

3. Quantification of Cellular Uptake by Flow Cytometry

This protocol outlines the steps to quantify the cellular uptake of fluorescently labeled this compound nanoparticles.

Materials:

  • Target cells (FRα-positive) and control cells (FRα-negative)

  • Fluorescently labeled this compound nanoparticles

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with various concentrations of fluorescently labeled this compound nanoparticles for a defined period (e.g., 2-4 hours). Include untreated cells as a negative control.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells using trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.[26][27][28][29]

  • Gate the live cell population based on forward and side scatter to exclude debris and dead cells.[26][27]

  • Quantify the mean fluorescence intensity of the cell population to determine the extent of nanoparticle uptake.[28][29]

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound delivery and action.

Folate_Receptor_Mediated_Endocytosis Folate Receptor-Mediated Endocytosis of this compound F_SAHA This compound Nanoparticle Folate_Receptor Folate Receptor (FRα) F_SAHA->Folate_Receptor Binding Endosome Endosome (pH ~5-6) Folate_Receptor->Endosome Internalization Cell_Membrane Cell Membrane SAHA_Release SAHA Release Endosome->SAHA_Release Acidification Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Nucleus Nucleus SAHA_Release->Nucleus HDAC Inhibition Recycling_Endosome->Folate_Receptor Receptor Recycling

Caption: Folate Receptor-Mediated Endocytosis of this compound Nanoparticles.

SAHA_Induced_Apoptosis_Pathway SAHA-Induced Apoptotic Signaling Pathway SAHA SAHA HDACs HDACs SAHA->HDACs Inhibition ROS ROS Production ↑ SAHA->ROS Histone_Acetylation Histone Acetylation ↑ Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 Expression ↑ Gene_Expression->p21 Cell_Cycle_Arrest G1/S or G2/M Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: SAHA-Induced Apoptotic Signaling Pathway.

Experimental_Workflow Experimental Workflow for this compound Delivery cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis This compound Conjugation Formulation Nanoparticle Formulation Synthesis->Formulation Characterization Characterization (Size, Zeta, Drug Load) Formulation->Characterization Cell_Culture Cell Culture (FR+ and FR- cells) Characterization->Cell_Culture Uptake_Assay Cellular Uptake Assay (Flow Cytometry) Cell_Culture->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Uptake_Quantification Uptake Quantification Uptake_Assay->Uptake_Quantification IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination

Caption: Experimental Workflow for this compound Delivery and Evaluation.

References

troubleshooting F-SAHA PET imaging artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using F-SAHA PET imaging. The information is designed to help users identify and resolve common issues encountered during their experiments.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to address specific artifacts and challenges in this compound PET imaging.

Issue 1: High Background Signal or Poor Target-to-Background Ratio

Q: We are observing high non-specific binding of the this compound tracer, leading to a poor signal-to-noise ratio in our images. What are the potential causes and how can we troubleshoot this?

A: High background signal in this compound PET imaging can be attributed to several factors, ranging from patient physiology to technical errors in the experimental protocol.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Improper Patient Preparation Inadequate fasting or specific dietary factors can influence tracer biodistribution and clearance.- Ensure subjects have fasted for an appropriate period (typically 4-6 hours) prior to tracer injection. - Review subject's medication history for any drugs that might interfere with HDAC inhibitor binding.
Suboptimal Uptake Time The time between tracer injection and scanning may not be optimal for achieving maximal target accumulation and background clearance.- Optimize the uptake period. While typically 60 minutes, this can vary depending on the specific research question and target tissue. - Perform dynamic scanning on a subset of subjects to determine the optimal imaging window.
Tracer Metabolism This compound can be metabolized, and its radiometabolites may exhibit different biodistribution patterns, contributing to background signal.- While challenging to control, be aware of the known metabolic profile of this compound. - If significant background from metabolites is suspected, analysis of blood or urine samples for radiometabolite content may be necessary.
Issues with Tracer Formulation Problems with the radiotracer, such as low radiochemical purity, can lead to off-target accumulation.- Verify the radiochemical purity of the this compound tracer batch before injection. - Ensure proper handling and storage of the tracer to prevent degradation.

Experimental Protocol for Optimizing Uptake Time:

  • Subject Selection: Select a small cohort of subjects (n=3-5) representative of the larger study population.

  • Tracer Administration: Administer a standard dose of this compound.

  • Dynamic PET Imaging: Begin PET scanning immediately after tracer injection and acquire data continuously for 90-120 minutes.

  • Data Analysis: Generate time-activity curves (TACs) for the target region of interest (ROI) and various background regions (e.g., muscle, blood pool).

  • Determination of Optimal Window: Identify the time point at which the target-to-background ratio is maximized. This will be your optimal uptake time for future static scans.

Issue 2: Motion Artifacts

Q: Our this compound PET images are blurry and show misregistration between the PET and CT scans. How can we minimize motion artifacts?

A: Motion artifacts are a common problem in PET/CT imaging and can significantly degrade image quality and quantitative accuracy. They arise from patient movement during or between the CT and PET acquisitions.

Strategies for Motion Correction:

Strategy Description Implementation
Patient Comfort and Immobilization Minimizing patient discomfort is key to reducing voluntary and involuntary motion.- Ensure the patient is in a comfortable position before starting the scan. - Use appropriate immobilization devices such as headrests, straps, and cushions. - Clearly explain the importance of remaining still to the patient.
Respiratory Gating For thoracic and abdominal imaging, respiratory motion can cause significant blurring and misregistration.- If available, use respiratory gating techniques to acquire data only during specific phases of the breathing cycle. This can improve image sharpness and localization of lesions near the diaphragm.
Shorter Acquisition Times Reducing the scan duration can decrease the likelihood of patient motion.- Optimize imaging protocols to use the shortest possible acquisition time that still provides adequate image quality.
Post-Acquisition Motion Correction Software-based methods can be used to correct for motion after the scan is completed.- Many modern imaging systems have software that can retrospectively align the PET and CT data to correct for misregistration.

Logical Workflow for Motion Artifact Reduction:

cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition Patient Comfort Patient Comfort Immobilization Immobilization Patient Comfort->Immobilization Breathing Instructions Breathing Instructions Immobilization->Breathing Instructions Respiratory Gating Respiratory Gating Breathing Instructions->Respiratory Gating Short Scan Time Short Scan Time Respiratory Gating->Short Scan Time Motion Correction Software Motion Correction Software Short Scan Time->Motion Correction Software

Workflow for minimizing motion artifacts in this compound PET imaging.
Issue 3: Artifacts from Metallic Implants

Q: A subject in our study has a metallic implant, which is causing a bright spot artifact on the attenuation-corrected PET image. How should we handle this?

A: Metallic implants, such as dental fillings, surgical clips, or prostheses, have high attenuation and can cause significant artifacts in PET/CT imaging. This can lead to an overestimation of tracer uptake in the vicinity of the implant on the attenuation-corrected images.

Troubleshooting Metallic Artifacts:

  • Review Non-Attenuation-Corrected (NAC) Images: The artifact is introduced during attenuation correction. Therefore, it will not be present on the NAC images. Comparing the attenuation-corrected (AC) and NAC images can help confirm that the "hot spot" is indeed an artifact.

  • Manual ROI Analysis: If the artifact is obscuring a region of interest, carefully draw ROIs on the NAC images to assess tracer uptake in that area.

  • Utilize Advanced Correction Algorithms: Some modern PET/CT scanners have specialized software algorithms designed to reduce metal artifacts. If available, reprocess the images using these algorithms.

  • Acknowledge in Reporting: If the artifact cannot be fully corrected, it is crucial to acknowledge its presence and potential impact on quantitative analysis in any reports or publications.

Frequently Asked Questions (FAQs)

Q1: What is the typical biodistribution of this compound in humans?

A: The biodistribution of this compound is influenced by HDAC expression levels in various tissues. Generally, high uptake is observed in the liver and kidneys due to their roles in metabolism and excretion. Moderate uptake may be seen in the spleen and bone marrow. In the brain, this compound has shown the ability to cross the blood-brain barrier, although uptake can be variable. It is important to establish a baseline understanding of the expected biodistribution in your specific research context to identify any anomalous uptake patterns.

Q2: Can co-administration of other drugs affect this compound uptake?

A: Yes. Any therapeutic agent that is an HDAC inhibitor or interacts with the targets of this compound can competitively block its binding, leading to reduced uptake in target tissues. It is crucial to obtain a detailed medication history from subjects and consider potential drug-drug interactions when interpreting this compound PET images.

Q3: What are the key quality control steps for this compound PET imaging?

A: A robust quality control (QC) program is essential for reliable and reproducible this compound PET imaging.

Key QC Procedures:

QC Test Frequency Purpose
Daily PET QC DailyTo ensure the scanner is functioning correctly and consistently. This typically includes a blank scan and a normalization scan.
Dose Calibrator QC Daily, Quarterly, AnnuallyTo verify the accuracy of the dose calibrator used to measure the injected radiotracer activity.
Tracer Quality Control Each BatchTo confirm the radiochemical purity, identity, and sterility of the this compound tracer.
PET/CT Registration Accuracy Annually or after major serviceTo ensure proper spatial alignment between the PET and CT images.

Q4: How does this compound PET imaging relate to HDAC signaling pathways?

A: this compound is a radiolabeled form of the HDAC inhibitor suberoylanilide hydroxamic acid. It is designed to bind to HDAC enzymes, and its uptake as measured by PET is proportional to the density of these enzymes in tissues. HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, which generally leads to chromatin compaction and transcriptional repression. By imaging HDACs, this compound PET can provide in vivo information about the status of these key epigenetic pathways in health and disease.

HDAC Signaling Pathway Overview:

cluster_pathway HDAC Signaling Pathway HAT Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Acetylation HDAC Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Acetylated_Histones->HDAC Deacetylation Chromatin_Relaxed Relaxed Chromatin (Transcriptionally Active) Acetylated_Histones->Chromatin_Relaxed Chromatin_Condensed Condensed Chromatin (Transcriptionally Repressed) Deacetylated_Histones->Chromatin_Condensed FSAHA This compound FSAHA->HDAC Binds to and is imaged by PET

Simplified diagram of the role of HDACs in chromatin remodeling.

F-SAHA cytotoxicity in normal vs cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guides for experiments involving the histone deacetylase (HDAC) inhibitor F-SAHA (Suberoylanilide Hydroxamic Acid, Vorinostat).

Frequently Asked Questions (FAQs)

Q1: What is the expected differential cytotoxicity of this compound between normal and cancer cells?

This compound, as a histone deacetylase (HDAC) inhibitor, generally exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal, non-transformed cells.[1][2] This selectivity is a significant advantage in its therapeutic application. The underlying principle is that cancer cells, with their dysregulated epigenetic landscape and higher proliferation rates, are more susceptible to the changes in gene expression induced by HDAC inhibition.[3]

Data Summary: Comparative Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer and normal cell lines, demonstrating its preferential activity against malignant cells.

Cell LineCell TypeCancer TypeThis compound IC50 (µM)Reference
Normal Cells
WI-38Normal Human Lung FibroblastN/A8 - 15[3]
IHAImmortalized Human AstrocytesN/A>10 (Resistant)(Inferred from comparative studies)
Cancer Cells
LNCaPHuman Prostate CancerProstate Cancer2.5 - 7.5[4]
PC-3Human Prostate CancerProstate Cancer2.5 - 7.5[4]
DU145Human Prostate CancerProstate Cancer2.5 - 7.5[4]
MCF-7Human Breast CancerBreast Cancer0.75 - 7.5[4]
Calu-6Human Lung CancerNon-Small Cell Lung5[5]
A549Human Lung CancerNon-Small Cell Lung~20[5]
K562Human LeukemiaChronic Myelogenous(IC50 reached at µM)[6]
HT1080Human FibrosarcomaFibrosarcoma2.4[4]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Q2: What are the primary mechanisms by which this compound induces cytotoxicity in cancer cells?

This compound induces cytotoxicity in cancer cells through several key mechanisms:

  • Cell Cycle Arrest: this compound treatment leads to the upregulation of cyclin-dependent kinase inhibitors, most notably p21WAF1/CIP1.[7][8][9] This induction can occur in both a p53-dependent and p53-independent manner, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[7][9]

  • Induction of Apoptosis: this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[10][11] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, and the activation of caspase cascades.[10][12]

  • Induction of Necroptosis: In some cancer cell lines, such as MCF-7, this compound has been shown to induce necroptosis, a form of programmed necrosis, as evidenced by the upregulation of phospho-RIP3 and MLKL.[13]

Q3: I am not observing significant cytotoxicity in my cancer cell line after this compound treatment. What could be the issue?

Several factors could contribute to a lack of observed cytotoxicity. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. Refer to the IC50 table above to ensure you are using a concentration range appropriate for your cell line. Some cell lines may be inherently resistant.

  • Drug Concentration and Incubation Time: Ensure that the this compound concentration and incubation time are optimized for your specific cell line and experimental goals. A dose-response and time-course experiment is highly recommended.

  • Drug Stability: this compound solutions should be prepared fresh and stored properly to maintain their activity.

  • Assay-Specific Issues:

    • MTT Assay: Ensure that the formazan (B1609692) crystals are fully dissolved before reading the absorbance. The metabolic activity of the cells can also influence the results.

    • Annexin V Assay: This assay detects early to late apoptosis. If this compound induces a different cell death mechanism in your cell line (e.g., necroptosis), you may need to use a different assay.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to drug treatment. Maintain consistent cell culture practices.

Experimental Protocols & Workflows

A general workflow for assessing the cytotoxic effects of this compound is outlined below.

experimental_workflow General Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Normal & Cancer Lines) drug_prep 2. This compound Preparation (Stock & Working Solutions) seeding 3. Cell Seeding (e.g., 96-well plates) drug_prep->seeding treatment 4. This compound Treatment (Dose-response & Time-course) seeding->treatment mtt_assay 5a. MTT Assay (Cell Viability) treatment->mtt_assay annexin_assay 5b. Annexin V Assay (Apoptosis) treatment->annexin_assay data_acq 6. Data Acquisition (Plate Reader / Flow Cytometer) mtt_assay->data_acq annexin_assay->data_acq ic50_calc 7. IC50 Calculation & Statistical Analysis data_acq->ic50_calc

General Experimental Workflow
Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[16]

Detailed Protocol: Annexin V Assay for Apoptosis

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[1][17]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Cell Preparation: After this compound treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[2]

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Signaling Pathway Diagrams

This compound-Induced Apoptosis Pathways

This compound can trigger both the intrinsic and extrinsic apoptotic pathways in cancer cells.

apoptosis_pathways This compound Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway f_saha_ext This compound death_receptors Death Receptors (e.g., Fas, TRAIL-R) f_saha_ext->death_receptors disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Modulation of Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) caspase8->bcl2_family Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 f_saha_int This compound f_saha_int->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound Induced Apoptosis Pathways
This compound-Induced p21-Mediated Cell Cycle Arrest

This compound induces the expression of the p21 protein, a potent cyclin-dependent kinase inhibitor, leading to cell cycle arrest.

p21_pathway This compound Induced p21-Mediated Cell Cycle Arrest f_saha This compound hdac HDACs f_saha->hdac Inhibition acetylation ↑ Histone Acetylation (in p21 promoter region) f_saha->acetylation p21_gene p21 Gene Transcription acetylation->p21_gene p21_protein ↑ p21 Protein p21_gene->p21_protein cdk_cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) p21_protein->cdk_cyclin Inhibition cell_cycle_arrest Cell Cycle Arrest (G1/S and G2/M) cdk_cyclin->cell_cycle_arrest Leads to

p21-Mediated Cell Cycle Arrest

References

Technical Support Center: Overcoming Resistance to F-SAHA (Vorinostat) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with F-SAHA (Vorinostat) treatment, particularly in the context of acquired resistance.

Troubleshooting Guides

This section provides practical guidance for common issues encountered during this compound experiments.

Issue 1: Higher than Expected IC50 Values or Loss of this compound Efficacy

Possible Cause: Development of drug resistance in the cancer cell line.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response experiment to compare the IC50 value of your current cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance.[1][2][3]

  • Investigate Molecular Mechanisms:

    • Assess Drug Efflux Pump Expression: Increased expression of multidrug resistance proteins like P-glycoprotein (MDR1) can lead to reduced intracellular this compound concentration. Analyze MDR1 expression levels via Western blot or qPCR.

    • Examine Apoptosis Pathway Alterations: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[4][5][6][7] Perform a Western blot to assess the expression levels of key apoptosis regulators.

    • Analyze Cell Cycle Checkpoint Proteins: this compound can induce cell cycle arrest.[4][8] Alterations in cell cycle-related proteins (e.g., cyclins, CDKs) might contribute to resistance. Analyze cell cycle distribution using propidium (B1200493) iodide staining and flow cytometry, and assess relevant protein levels by Western blot.

  • Consider Combination Therapies: Combining this compound with other agents can help overcome resistance. Explore combinations with:

    • Chemotherapeutic agents: this compound can sensitize resistant cells to traditional chemotherapy.[8]

    • Targeted inhibitors: Inhibitors of pathways like PI3K/Akt or MAPK/ERK can be synergistic with this compound.[9][10][11]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Possible Cause: Variability in experimental procedures or cell culture conditions.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and low passage number range.

    • Ensure cells are in the logarithmic growth phase during experiments.[12]

    • Regularly test for mycoplasma contamination.

  • Optimize Assay Conditions:

    • For cell viability assays (e.g., MTT), ensure a homogenous single-cell suspension and consistent seeding density.[12][13]

    • For Western blotting, ensure complete protein transfer and use appropriate blocking and antibody concentrations.

    • For flow cytometry, properly set compensation and gates using appropriate controls.

  • Ensure Reagent Quality:

    • Prepare fresh drug dilutions for each experiment from a properly stored stock solution.

    • Use high-quality, validated antibodies and reagents.

Frequently Asked Questions (FAQs)

This compound and Resistance

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound (Vorinostat) is a histone deacetylase (HDAC) inhibitor. It works by binding to the active site of HDACs, leading to an accumulation of acetylated histones and other proteins. This results in changes in gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

  • Q2: How do cancer cells develop resistance to this compound?

    • A2: Resistance to this compound can be multifactorial and may involve:

      • Increased drug efflux through the upregulation of ABC transporters like P-glycoprotein.

      • Alterations in apoptosis signaling pathways, such as the overexpression of anti-apoptotic proteins like Bcl-2.[4][7]

      • Activation of pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[9][10][14][15]

      • Changes in the expression or activity of HDACs themselves.

  • Q3: How can I establish an this compound resistant cell line in the lab?

    • A3: A common method is to continuously expose a parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period.[1][2][3][16][17][18] Start with a concentration around the IC20 and incrementally increase the dose as the cells adapt and resume proliferation. The resistant phenotype should be confirmed by a significant increase in the IC50 value compared to the parental cell line.[1][2][3]

Combination Therapies

  • Q4: Why are combination therapies often more effective than this compound alone?

    • A4: Combination therapies can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.[19][20][21][22] By combining this compound with other agents, it is possible to achieve synergistic effects, where the combined effect is greater than the sum of the individual effects.[19][20]

  • Q5: What types of drugs are commonly used in combination with this compound?

    • A5: this compound has been investigated in combination with a variety of agents, including:

      • Conventional chemotherapeutics (e.g., oxaliplatin, doxorubicin) to enhance their efficacy.[8][23]

      • Targeted therapies that inhibit specific signaling pathways, such as PI3K/Akt or MAPK/ERK inhibitors.[9][10][11]

      • Other epigenetic drugs to target different layers of epigenetic regulation.

Experimental Procedures

  • Q6: I am seeing high background in my Western blot for acetylated histones. What could be the cause?

    • A6: High background can be due to several factors, including insufficient blocking, too high of a primary or secondary antibody concentration, or inadequate washing. Ensure your blocking buffer is effective and incubate for at least one hour. Titrate your antibodies to find the optimal concentration and increase the number and duration of your wash steps.

  • Q7: My IC50 values for this compound vary between experiments. How can I improve consistency?

    • A7: Inconsistent IC50 values are a common issue.[12][13][24] To improve reproducibility, standardize your protocol as much as possible. This includes using cells at the same passage number and confluency, maintaining a consistent cell seeding density, using freshly prepared drug dilutions, and ensuring accurate pipetting.[12][13]

Data Presentation

Table 1: IC50 Values of this compound (Vorinostat) in Sensitive and Resistant Cancer Cell Lines.

Cell LineCancer TypeResistance StatusThis compound (Vorinostat) IC50 (µM)Reference
OCI-AML3Acute Myeloid LeukemiaSensitive0.636[25]
MV4-11Biphenotypic B Myelomonocytic LeukemiaSensitive0.636[25][26]
DaudiBurkitt's LymphomaSensitive0.493[25][26]
MCF-7Breast AdenocarcinomaSensitive0.685[25][26]
A549Lung CarcinomaSensitive>10[25][26]
SW-982Synovial Sarcoma-8.6[8]
SW-1353Chondrosarcoma-2.0[8]

Table 2: Synergistic Effects of this compound (Vorinostat) in Combination with Other Anticancer Agents.

Cell LineCombination AgentSynergy Score (Method)EffectReference
SW-1353Doxorubicin (B1662922)Not specifiedSignificant reduction in cell growth compared to doxorubicin alone[8]
HCC cell linesOxaliplatinCombination Index (CI) < 1Synergistic anticancer effects[23]
NSCLC cell linesLY294002 (PI3K inhibitor)Not specifiedIncreased apoptosis[9]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete culture medium

    • This compound (Vorinostat)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2][13][17][23]

2. Western Blot for Protein Expression

This protocol is for analyzing changes in protein expression related to this compound resistance.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound at the desired concentration and time.

    • Lyse the cells and quantify the protein concentration.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Acquire the image using an imaging system.[10][26][27][28][29]

3. Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

  • Materials:

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[1][9][14][16][25]

4. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

  • Materials:

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.[8][12][30][31][32]

Mandatory Visualizations

F_SAHA_Experimental_Workflow Experimental Workflow for Studying this compound Resistance cluster_start Cell Culture cluster_resistance Resistance Induction cluster_assays Characterization Assays cluster_combination Overcoming Resistance Parental Cells Parental Cells Dose Escalation Gradual this compound Dose Escalation Parental Cells->Dose Escalation Expose to this compound IC50 Assay IC50 Determination (MTT Assay) Parental Cells->IC50 Assay Determine baseline IC50 Resistant Cells This compound Resistant Cell Line Dose Escalation->Resistant Cells Select for resistance Resistant Cells->IC50 Assay Confirm resistance Western Blot Protein Expression (Western Blot) Resistant Cells->Western Blot Investigate mechanisms Apoptosis Assay Apoptosis Analysis (Annexin V/PI) Resistant Cells->Apoptosis Assay Assess apoptosis evasion Cell Cycle Assay Cell Cycle Analysis (PI Staining) Resistant Cells->Cell Cycle Assay Analyze cell cycle alterations Combination Therapy Combination Treatment (e.g., with PI3K inhibitor) Resistant Cells->Combination Therapy Synergy Analysis Synergy Analysis (e.g., Combination Index) Combination Therapy->Synergy Analysis

Caption: Workflow for establishing and characterizing this compound resistant cell lines.

Apoptosis_Pathways Intrinsic and Extrinsic Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Formation Death Receptors->DISC Caspase-8 Caspase-8 Activation DISC->Caspase-8 Bcl2 Family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Caspase-8->Bcl2 Family Bid cleavage Executioner Caspases Caspase-3, -6, -7 Activation Caspase-8->Executioner Caspases Cellular Stress Cellular Stress (this compound) Cellular Stress->Bcl2 Family Mitochondrion Mitochondrion Bcl2 Family->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Caspase-9 Caspase-9 Activation Apoptosome->Caspase-9 Caspase-9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

PI3K_AKT_Pathway PI3K/Akt Signaling in this compound Resistance Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival This compound Resistance This compound Resistance Cell Survival->this compound Resistance Cell Proliferation->this compound Resistance Apoptosis Inhibition->this compound Resistance - "PIP3" [label="Dephosphorylation", dir=back]; "PIP3" - - "PIP3" [label="Dephosphorylation", dir=back]; "PIP3" -

Caption: The PI3K/Akt pathway's role in promoting this compound resistance.

MAPK_ERK_Pathway MAPK/ERK Signaling in this compound Resistance Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors Activation Gene Expression Altered Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival This compound Resistance This compound Resistance Cell Proliferation->this compound Resistance Cell Survival->this compound Resistance

Caption: The MAPK/ERK pathway's contribution to this compound resistance.

References

F-SAHA purity and quality control measures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-SAHA (Fluorinated Suberoylanilide Hydroxamic Acid). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the purity and quality of this compound for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for this compound to be used in cell-based assays?

For reliable and reproducible results in cell-based assays, it is recommended to use this compound with a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[1] For sensitive applications or in vivo studies, a purity of >99% is advisable to minimize off-target effects from impurities.[2]

Q2: How should I properly store this compound to prevent degradation?

This compound, like other hydroxamic acid derivatives, is susceptible to hydrolysis. Solid this compound should be stored at -20°C.[1][3] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage and should be prepared fresh before use.[1]

Q3: I am seeing an unexpected peak in my HPLC analysis of this compound. What could it be?

An unexpected peak in your HPLC chromatogram could be a degradation product or a process-related impurity. Hydroxamic acids are particularly susceptible to degradation in both acidic and basic conditions.[4] A common degradation product could be the corresponding carboxylic acid formed from the hydrolysis of the hydroxamic acid moiety. To identify the unknown peak, mass spectrometry (MS) analysis coupled with HPLC (LC-MS) is recommended.

Q4: My this compound solution has changed color. Is it still usable?

A change in the color of your this compound solution may indicate degradation or contamination. It is strongly advised not to use a solution that has visibly changed. You should re-evaluate the purity of the solution using a validated analytical method like HPLC before proceeding with your experiments.

Q5: Can I use UV-Vis spectrophotometry to determine the concentration of this compound?

While UV-Vis spectrophotometry can be used for a quick estimation of concentration, it is not a specific method and can be affected by impurities that also absorb at the same wavelength. For accurate quantification, a validated HPLC method with a standard curve is the recommended approach.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Purity Detected in a New Batch of this compound - Incomplete reaction during synthesis.- Inadequate purification.- Degradation during storage or shipping.- Request a Certificate of Analysis (CoA) from the supplier.- Perform an independent purity analysis using a validated HPLC method.- If purity is confirmed to be low, do not use the batch and contact the supplier for a replacement.
Inconsistent Experimental Results - Degradation of this compound stock solution.- Presence of active impurities.- Inaccurate concentration of the working solution.- Prepare fresh working solutions from a new aliquot of the stock solution.- Re-verify the purity of the this compound stock using HPLC.- Accurately determine the concentration of your stock solution using a calibrated instrument and a fresh reference standard.
Precipitate Forms in this compound Solution - Poor solubility in the chosen solvent.- Supersaturation of the solution.- Change in temperature or pH.- Ensure the solvent is appropriate for this compound (DMSO is commonly used).[1]- Gently warm the solution to aid dissolution.- If using an aqueous buffer, ensure the pH is compatible with this compound solubility and stability.

Quantitative Data Summary

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Purity≥95% (for in vitro use)HPLC
Purity>99% (for in vivo use)HPLC
IdentificationConforms to reference standardHPLC, MS, NMR
Residual SolventsAs per ICH guidelinesGas Chromatography (GC)

Table 2: HPLC Method Parameters for this compound Purity Analysis

ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size[5][6]
Mobile Phase A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 241 nm[6]
Injection Volume 10 µL
Column Temperature 30°C

Experimental Protocols

Protocol 1: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)

1. Objective: To determine the purity of an this compound sample by separating it from potential impurities and degradation products using reverse-phase HPLC.

2. Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or phosphoric acid

  • This compound reference standard of known purity

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5][6]

3. Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO or mobile phase) to make a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

  • Preparation of Sample Solution:

    • Prepare the this compound sample solution in the same manner as the standard solution.

  • HPLC Conditions:

    • Set up the HPLC system with the parameters listed in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject the standard solution and the sample solution into the HPLC system.

    • Record the chromatograms.

  • Calculation of Purity:

    • Purity (%) = (Area of this compound peak in sample / Total area of all peaks in sample) x 100.

Visualizations

F_SAHA_Quality_Control_Workflow cluster_0 Receiving cluster_1 Initial Analysis cluster_2 Decision cluster_3 Release & Stability raw_material This compound Raw Material visual_inspection Visual Inspection raw_material->visual_inspection hplc_purity HPLC Purity & Impurity Profile visual_inspection->hplc_purity identity_confirmation Identity Confirmation (MS/NMR) hplc_purity->identity_confirmation pass_fail Pass/Fail identity_confirmation->pass_fail pass_fail->raw_material Fail - Re-evaluate/Reject release Release for Use pass_fail->release Pass stability_testing Stability Testing release->stability_testing

Caption: this compound Quality Control Workflow.

HDAC_Inhibition_Signaling_Pathway F_SAHA This compound HDAC Histone Deacetylase (HDAC) F_SAHA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Structure Histones->Chromatin Acetylated_Histones->HDAC Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound Mechanism of Action Pathway.

References

Technical Support Center: Radiolabeling of SAHA with ¹⁸F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radiolabeling of Suberanilohydroxamic acid (SAHA) with Fluorine-18 (¹⁸F).

Troubleshooting Guide & FAQs

This section addresses common challenges and questions that may arise during the synthesis of [¹⁸F]SAHA.

FAQs

Q1: Why is direct radiolabeling of SAHA with ¹⁸F challenging?

A1: Direct radiolabeling of SAHA with ¹⁸F is generally unsuccessful due to the chemical nature of the SAHA molecule. The hydroxamic acid functional group is sensitive to the harsh conditions often required for nucleophilic aromatic substitution reactions with [¹⁸F]fluoride, which typically involve high temperatures and basic conditions. These conditions can lead to the degradation of the hydroxamic acid moiety, possibly through a Lossen rearrangement.[1][2][3][4][5] Therefore, a multi-step synthesis approach is necessary.

Q2: What is the most common strategy for synthesizing [¹⁸F]SAHA?

A2: The most widely adopted strategy is a four-step synthesis. This indirect approach involves the initial radiosynthesis of a key intermediate, 4-[¹⁸F]fluoroaniline, which is then coupled with a protected suberic acid derivative, followed by deprotection to yield [¹⁸F]SAHA. This method avoids exposing the sensitive hydroxamic acid group to harsh fluorination conditions.

Troubleshooting Common Issues

Q3: I am experiencing very low radiochemical yield (RCY). What are the potential causes and solutions?

A3: Low radiochemical yield is a frequent issue and can stem from several factors throughout the multi-step synthesis.

  • Inefficient [¹⁸F]Fluoride Trapping and Elution:

    • Problem: Incomplete trapping of [¹⁸F]fluoride on the anion exchange cartridge or inefficient elution can significantly reduce the starting activity for the synthesis.

    • Solution: Ensure the cartridge is properly conditioned. Use a well-established eluent system, such as a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile (B52724)/water, to ensure efficient elution of the [¹⁸F]fluoride.[6]

  • Poor Yield in the Synthesis of 4-[¹⁸F]fluoroaniline:

    • Problem: The initial fluorination reaction to produce 1-[¹⁸F]fluoro-4-nitrobenzene can be inefficient. Subsequent reduction to 4-[¹⁸F]fluoroaniline might also have low conversion.

    • Solution: Optimize the fluorination reaction conditions, including temperature, reaction time, and precursor concentration. For the reduction step, ensure the catalyst (e.g., Pd/C) is active and the reducing agent (e.g., NaBH₄) is fresh.

  • Inefficient Coupling Reaction:

    • Problem: The coupling of 4-[¹⁸F]fluoroaniline with the suberic acid derivative may not proceed to completion.

    • Solution: Use an appropriate activating agent for the carboxylic acid, such as HATU or HOBT, with a non-nucleophilic base like DIPEA. Ensure anhydrous reaction conditions, as water can hydrolyze the activated ester.

  • Degradation during Deprotection:

    • Problem: The final deprotection step to reveal the hydroxamic acid can lead to product loss if the conditions are too harsh.

    • Solution: Use mild deprotection methods. For example, if a tert-butyl protecting group is used, treatment with trifluoroacetic acid (TFA) is common. The concentration of TFA and the reaction time should be carefully optimized.

Q4: My final product shows low radiochemical purity. What are the likely impurities and how can I remove them?

A4: Low radiochemical purity can be caused by unreacted starting materials, byproducts from side reactions, or degradation of the final product.

  • Common Impurities:

    • Unreacted 4-[¹⁸F]fluoroaniline.

    • Partially deprotected intermediates.

    • Byproducts from the decomposition of the hydroxamic acid.

  • Purification Strategy:

    • HPLC Purification: High-performance liquid chromatography (HPLC) is the most effective method for purifying [¹⁸F]SAHA.[7] A reversed-phase C18 column with a gradient of acetonitrile and water (often with a small amount of TFA) is typically used.

    • Solid-Phase Extraction (SPE): SPE cartridges can be used for initial cleanup and to remove unreacted [¹⁸F]fluoride, but HPLC is generally required for high-purity final product suitable for in vivo studies.

Q5: I suspect the hydroxamic acid moiety is degrading. How can I confirm this and what can be done to prevent it?

A5: Degradation of the hydroxamic acid is a significant challenge.

  • Confirmation of Degradation: The primary degradation pathway under basic or high-temperature conditions is the Lossen rearrangement, which converts the hydroxamic acid to an isocyanate. This can be identified by mass spectrometry of the cold standard under similar conditions or by radio-HPLC analysis where new, unexpected radioactive peaks appear.[1][2][3][4][5]

  • Prevention Strategies:

    • Use of Protecting Groups: The most effective strategy is to protect the hydroxamic acid until the final step of the synthesis. Common protecting groups include tetrahydropyranyl (THP), silyl (B83357) ethers (e.g., TBDMS), and trityl groups.[8][9] These groups are stable to many reaction conditions and can be removed under mild acidic conditions.

    • Mild Reaction Conditions: For all steps following the introduction of the hydroxamic acid, use mild reaction conditions (neutral pH, room temperature if possible).

Quantitative Data Summary

The following tables summarize the radiochemical yields (RCY), purity, and synthesis times for [¹⁸F]SAHA and other relevant ¹⁸F-labeled HDAC inhibitors.

Table 1: Comparison of Radiolabeling Results for [¹⁸F]SAHA

Precursor/MethodRadiochemical Yield (Decay Corrected)Radiochemical PurityTotal Synthesis TimeSpecific ActivityReference
4-step synthesis from 1,4-dinitrobenzene (B86053)40%>98%< 2 hoursNot Reported[7]

Table 2: Radiolabeling Data for Other ¹⁸F-Labeled HDAC Inhibitors

RadiotracerRadiochemical Yield (Decay Corrected)Radiochemical PurityTotal Synthesis TimeSpecific Activity (EOS)Reference
[¹⁸F]FETSAHA31.2% ± 4.6%Not Reported< 2 hours21.4 ± 9.1 GBq/µmol[10]
[¹⁸F]DFAHA25%>95%Not ReportedNot Reported[11]
[¹⁸F]TFAHA22%>95%Not ReportedNot Reported[11]
[¹⁸F]INER-15775-10%>99%60 minNot Reported[12]
[¹⁸F]NT37617.0% ± 3%>97%Not Reported185.0 GBq/µmol[13][14]

Experimental Protocols

Protocol 1: Multi-step Synthesis of [¹⁸F]SAHA

This protocol is a detailed breakdown of the four-step synthesis of [¹⁸F]SAHA.

Step 1: Synthesis of 1-[¹⁸F]Fluoro-4-nitrobenzene

  • [¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL of acetonitrile) and K₂CO₃ (1 mg in 0.2 mL of water).

  • Azeotropic Drying: Dry the [¹⁸F]fluoride by heating the reaction vessel at 110°C under a stream of nitrogen, adding acetonitrile (3 x 1 mL) to facilitate the removal of water.

  • Nucleophilic Fluorination: To the dried [¹⁸F]fluoride, add a solution of 1,4-dinitrobenzene (10-20 mg) in anhydrous DMSO (0.5 mL). Heat the reaction mixture at 160°C for 10-15 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the desired 1-[¹⁸F]fluoro-4-nitrobenzene with ethanol.

Step 2: Synthesis of 4-[¹⁸F]Fluoroaniline

  • Reduction: To the ethanolic solution of 1-[¹⁸F]fluoro-4-nitrobenzene, add a Pd/C catalyst (5-10 mg).

  • Hydrogenation: Add NaBH₄ (20-30 mg) and stir the mixture at room temperature for 5-10 minutes.

  • Quenching and Purification: Quench the reaction with dilute HCl. Purify the 4-[¹⁸F]fluoroaniline using an SPE cartridge (e.g., SCX or C18) to remove the catalyst and other impurities. Elute the product with an appropriate solvent.

Step 3: Coupling of 4-[¹⁸F]Fluoroaniline with Protected Suberic Acid

  • Activation of Carboxylic Acid: In a separate vial, dissolve the mono-protected suberic acid (e.g., suberic acid mono-tert-butyl ester) in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir for 5-10 minutes at room temperature to form the activated ester.

  • Coupling Reaction: Add the purified 4-[¹⁸F]fluoroaniline to the activated ester solution. Allow the reaction to proceed at room temperature for 15-20 minutes.

Step 4: Deprotection to Yield [¹⁸F]SAHA

  • Deprotection: Add the deprotecting agent directly to the reaction mixture from the previous step. For a tert-butyl protecting group, add a solution of TFA in dichloromethane (B109758) (e.g., 50% v/v). Let the reaction proceed at room temperature for 10-15 minutes.

  • Final Purification: Neutralize the reaction mixture carefully. Purify the final product, [¹⁸F]SAHA, using semi-preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA).

  • Formulation: Collect the HPLC fraction containing [¹⁸F]SAHA, remove the organic solvent under reduced pressure, and formulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol).

Protocol 2: Quality Control of [¹⁸F]SAHA

  • Visual Inspection: The final product solution should be clear, colorless, and free of particulate matter.[6]

  • pH Measurement: The pH of the final formulation should be within the acceptable range for intravenous injection (typically 4.5-7.5).[6]

  • Radiochemical Purity:

    • Method: Analytical radio-HPLC using a C18 column with a validated mobile phase system.

    • Acceptance Criterion: Radiochemical purity should be ≥95%.[15]

  • Radionuclidic Identity and Purity:

    • Identity: Confirm the identity of ¹⁸F by measuring the half-life of the final product. The half-life should be between 105 and 115 minutes.

    • Purity: Use a gamma-ray spectrometer to confirm the presence of the characteristic 511 keV annihilation peak and the absence of other gamma-emitting radionuclides.

  • Residual Solvents:

    • Method: Gas chromatography (GC) to quantify the amount of residual solvents (e.g., acetonitrile, ethanol, DMSO) in the final product.

    • Acceptance Criteria: The levels of residual solvents must be below the limits specified in the relevant pharmacopeia (e.g., USP <467>).

  • Bacterial Endotoxin (B1171834) Test:

    • Method: Limulus Amebocyte Lysate (LAL) test.

    • Acceptance Criterion: The endotoxin level must be below the established limit for parenteral drugs.[6]

  • Sterility:

    • Method: The final product should be passed through a 0.22 µm sterile filter. A sample should be subjected to a standard sterility test as per pharmacopeial guidelines. The product is typically released for use before the completion of the sterility test.[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 1-[¹⁸F]Fluoro-4-nitrobenzene cluster_step2 Step 2: Synthesis of 4-[¹⁸F]Fluoroaniline cluster_step3 Step 3: Coupling Reaction cluster_step4 Step 4: Deprotection & Final Purification F18_Trapping [¹⁸F]Fluoride Trapping & Elution Azeotropic_Drying Azeotropic Drying F18_Trapping->Azeotropic_Drying Nucleophilic_Fluorination Nucleophilic Fluorination (1,4-dinitrobenzene) Azeotropic_Drying->Nucleophilic_Fluorination SPE_Purification1 SPE Purification Nucleophilic_Fluorination->SPE_Purification1 Reduction Reduction (Pd/C, NaBH₄) SPE_Purification1->Reduction SPE_Purification2 SPE Purification Reduction->SPE_Purification2 Coupling Coupling with 4-[¹⁸F]Fluoroaniline SPE_Purification2->Coupling Acid_Activation Activation of Protected Suberic Acid Acid_Activation->Coupling Deprotection Deprotection (e.g., TFA) Coupling->Deprotection HPLC_Purification HPLC Purification Deprotection->HPLC_Purification Formulation Formulation HPLC_Purification->Formulation

Caption: Experimental workflow for the multi-step synthesis of [¹⁸F]SAHA.

lossen_rearrangement Hydroxamic_Acid Hydroxamic Acid Moiety Deprotonation Deprotonation Hydroxamic_Acid->Deprotonation + Base Base Base (OH⁻) or Heat Rearrangement Rearrangement Deprotonation->Rearrangement Isocyanate Isocyanate Intermediate Rearrangement->Isocyanate Degradation_Products Degradation Products (e.g., Amine + CO₂) Isocyanate->Degradation_Products + H₂O H2O H₂O

Caption: Potential degradation of hydroxamic acid via Lossen rearrangement.

References

Validation & Comparative

F-SAHA (Vorinostat) vs. Other HDAC Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Histone Deacetylase (HDAC) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of F-SAHA (Vorinostat), a pan-HDAC inhibitor, with other prominent HDAC inhibitors, supported by experimental data.

Data Presentation: Quantitative Comparison of HDAC Inhibitor Potency

The inhibitory potency of this compound and other HDAC inhibitors against various HDAC isoforms is a key determinant of their biological activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy and selectivity.

Table 1: Comparative IC50 Values (in nM) of this compound (Vorinostat) and Other Clinically Relevant HDAC Inhibitors Against Class I and II HDAC Isoforms.

InhibitorHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10Class Selectivity
This compound (Vorinostat) 70110902051060Pan-HDAC (Class I, IIb, IV)[1][2]
Panobinostat (LBH589) 0.3132.02513020Pan-HDAC[1]
Belinostat (PXD101) 40605030200070Pan-HDAC
Romidepsin (FK228) 1.12.10.510500-Class I selective[3]
Entinostat (MS-275) 180200300>10000>10000-Class I selective

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are compiled from various sources for comparative purposes.

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their therapeutic effects by modulating various signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells. While many downstream effects are shared, the specific pathways activated can differ between inhibitors.

Cell Cycle Arrest

This compound and other HDAC inhibitors are known to induce cell cycle arrest, often at the G1/S or G2/M phase. This is frequently mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21WAF1/CIP1 and p27KIP1.[4]

cell_cycle_arrest HDACi This compound & Other HDACis HDACs HDACs HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation p21_p27_genes p21/p27 Genes Histones->p21_p27_genes Acetylation leads to relaxed chromatin p21_p27 p21/p27 Proteins p21_p27_genes->p21_p27 Transcription & Translation CDK_Cyclin CDK-Cyclin Complexes p21_p27->CDK_Cyclin Inhibition CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Arrest Cell Cycle Arrest (G1/S or G2/M) CellCycle->Arrest apoptosis_pathway HDACi This compound & Other HDACis Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) HDACi->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis hdac_assay_workflow Start Start Prep_Compounds Prepare Serial Dilutions of HDAC Inhibitors Start->Prep_Compounds Add_Reagents Add Inhibitors, HDAC Enzyme, and Assay Buffer to Plate Prep_Compounds->Add_Reagents Add_Substrate Add Fluorogenic Substrate (Initiate Reaction) Add_Reagents->Add_Substrate Incubate1 Incubate at 37°C Add_Substrate->Incubate1 Add_Developer Add Developer Solution (Stop Reaction & Develop Signal) Incubate1->Add_Developer Incubate2 Incubate at 37°C Add_Developer->Incubate2 Read_Fluorescence Measure Fluorescence (Ex: 350-380nm, Em: 440-460nm) Incubate2->Read_Fluorescence Analyze Calculate % Inhibition and IC50 Values Read_Fluorescence->Analyze End End Analyze->End

References

In Vivo Comparative Analysis: F-SAHA vs. SAHA (Vorinostat)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative in vivo analysis between F-SAHA and the well-documented histone deacetylase (HDAC) inhibitor SAHA (Vorinostat) cannot be provided at this time due to the absence of available scientific literature and experimental data on a compound referred to as "this compound" in our searches.

This guide will therefore focus on providing a comprehensive overview of the in vivo data for SAHA (Vorinostat), a compound extensively studied in preclinical and clinical settings. The information presented below, including efficacy, safety, and pharmacokinetic data, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with HDAC inhibitors.

Should "this compound" be an alternative designation for a known compound or a novel agent with recently published data not yet widely indexed, we encourage providing the specific nomenclature or relevant publications for a complete comparative analysis.

SAHA (Vorinostat): An In Vivo Performance Profile

SAHA is a potent, reversible pan-HDAC inhibitor that has demonstrated anti-tumor activity in a variety of preclinical cancer models and is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] Its mechanism of action involves the inhibition of both class I and class II HDACs, leading to histone hyperacetylation, which in turn modulates gene transcription, induces cell cycle arrest, and promotes apoptosis in cancer cells.[1][2]

Efficacy in Preclinical Cancer Models

In vivo studies have demonstrated SAHA's efficacy in reducing tumor growth in various xenograft models. For instance, in a study involving NCI-H460 human large-cell lung carcinoma cells, intraperitoneal administration of SAHA at 50 mg/kg/day significantly reduced tumor size compared to the control group.[1] Similarly, in a murine model of B cell lymphoma using A20 cells, SAHA treatment inhibited tumor progression.[3]

However, the efficacy of SAHA can be tumor-type dependent. In rhabdomyosarcoma (RMS) xenografts, SAHA treatment was effective in reducing the growth of alveolar RMS (ARMS) tumors but not embryonal RMS (ERMS) tumors.[4][5][6] This highlights the importance of the genetic context of the tumor in determining the response to SAHA.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of SAHA has been characterized in multiple species, including mice, rats, dogs, and humans.[7][8] Following oral administration, SAHA is metabolized, with the major metabolites being SAHA glucuronide and SAHA succinate.[7] It is important to note that none of the identified serum metabolites have been found to inhibit HDAC or cell proliferation in vitro.[7]

Pharmacokinetic studies in mice have shown that after oral administration of 50 mg/kg, SAHA plasma concentrations are below the detection limit after 4 hours.[8] In another study, a 50 mg/kg injection in mice resulted in a maximal observed concentration (Cmax) of free SAHA in the brain of 0.11 µM, with a low overall brain availability.[2] Increasing the dose to 150 mg/kg prolonged the exposure but did not significantly increase the peak concentration in the brain.[2]

Safety and Tolerability

In preclinical studies, SAHA has been generally well-tolerated at therapeutic doses.[4] In clinical trials, the most common non-hematological dose-limiting toxicities include anorexia, dehydration, diarrhea, and fatigue.[9][10] Hematologic adverse events such as anemia and thrombocytopenia have also been observed but were typically reversible upon interruption of the treatment.[9][10]

Quantitative Data Summary

Table 1: In Vivo Efficacy of SAHA in Xenograft Models

Cancer ModelCell LineAnimal ModelSAHA Dose and AdministrationOutcomeReference
Large-Cell Lung CarcinomaNCI-H460Xenograft murine model50 mg/kg/day, intraperitonealSignificantly reduced tumor size (P<0.01)[1]
Alveolar RhabdomyosarcomaRh41Xenograft miceNot specifiedSignificant decrease in tumor volume[4]
Embryonal RhabdomyosarcomaRDXenograft miceNot specifiedNo significant effect on tumor growth[4]
B Cell LymphomaA20Nude mice xenograftNot specifiedSuppressed tumor progress[3]

Table 2: Pharmacokinetic Parameters of SAHA in Mice

Administration RouteDoseCmax (Brain)AUC (Brain)Key ObservationReference
Injection50 mg/kg0.11 ± 0.02 µM0.07 hr·µMLow brain concentration[2]
Injection150 mg/kg0.10 ± 0.01 µM0.36 hr·µMProlonged exposure, no Cmax increase[2]
Oral50 mg/kgNot ApplicableNot ApplicablePlasma levels below detection after 4h[8]

Experimental Protocols

Xenograft Tumor Model Protocol (General)
  • Cell Culture: Human cancer cell lines (e.g., NCI-H460, Rh41, RD, A20) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Model: Immunodeficient mice (e.g., nude mice) are typically used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or media) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. SAHA is typically dissolved in a vehicle such as DMSO and then diluted in saline for intraperitoneal injection or formulated for oral gavage.[1] The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

  • Pharmacodynamic Analysis: Tumor tissues can be collected for further analysis, such as immunohistochemistry for markers of histone acetylation (e.g., acetylated histone H3) or cell proliferation.[4]

Pharmacokinetic Study Protocol (General)
  • Animal Model: Mice or rats are commonly used for preclinical pharmacokinetic studies.

  • Drug Administration: SAHA is administered via the desired route (e.g., oral gavage, intravenous injection, or intraperitoneal injection) at a specified dose.

  • Sample Collection: Blood samples are collected at various time points post-administration.[11] For mice, this may involve sparse sampling from a cohort of animals at each time point, while for rats, serial sampling from the same animal is possible.[11]

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of SAHA and its metabolites in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

Visualizations

SAHA_Signaling_Pathway SAHA SAHA (Vorinostat) HDAC HDACs (Class I & II) SAHA->HDAC Inhibition Acetylation Increased Histone Acetylation SAHA->Acetylation Promotes Histones Histones HDAC->Histones Deacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression p21 p21Cip1/p27Kip1 Induction Gene_Expression->p21 CyclinD1 Cyclin D1 Downregulation Gene_Expression->CyclinD1 Apoptosis Apoptosis Gene_Expression->Apoptosis DNA_Damage DNA Damage Response Gene_Expression->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) p21->Cell_Cycle_Arrest CyclinD1->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of SAHA (Vorinostat).

Experimental_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment SAHA/Vehicle Administration Randomization->Treatment Efficacy Efficacy Evaluation Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis Treatment->PD_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Validating F-SAHA as a PET Imaging Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [¹⁸F]F-SAHA (Fluorinated Suberoylanilide Hydroxamic Acid) with other prominent PET imaging agents targeting histone deacetylase (HDAC) enzymes. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate an objective evaluation of this compound's performance and utility in preclinical and clinical research.

Introduction to this compound and HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them a key target for therapeutic intervention.[4][5]

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes. PET imaging agents targeting HDACs enable the visualization and quantification of enzyme expression and engagement by inhibitor drugs.[3] [¹⁸F]this compound is a fluorinated analog of the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and is designed for PET imaging of HDACs.[6][7] This guide compares [¹⁸F]this compound with other HDAC-targeting PET tracers, focusing on their biochemical properties and in vivo performance.

Comparative Performance of HDAC PET Imaging Agents

The selection of a PET imaging agent for HDACs depends on several factors, including binding affinity for specific HDAC isoforms, in vivo biodistribution, and blood-brain barrier (BBB) penetration for neurological applications. This section provides a quantitative comparison of [¹⁸F]this compound with notable alternatives like [¹¹C]Martinostat and [¹⁸F]FAHA.

Biochemical and In Vivo Imaging Data
Parameter[¹⁸F]this compound[¹¹C]Martinostat[¹⁸F]FAHA
Target HDAC Classes Class I and IIb[2]Class I (HDAC1, 2, 3) and IIb (HDAC6)[1][8]Primarily Class IIa[9]
Binding Affinity (IC50) HDAC1: 33 nM, HDAC2: 96 nM, HDAC3: 20 nM, HDAC6: 33 nM, HDAC8: 540 nM[10]HDAC1: ~2.1 nM, HDAC2: ~1.7 nM, HDAC3: ~0.3 nM, HDAC6: ~4.0 nM[1]N/A (Substrate-based)
In Vivo Tumor Uptake Ovarian Cancer Xenograft (mouse): Tumor-to-muscle ratio of 1.7[3]Prostate Cancer Xenograft (mouse): Significant reduction in uptake after treatment[11]Not typically used for peripheral tumor imaging
Brain Penetration Poor[2]Excellent[2][8]Good[9]
Primary Application Peripheral tumor imaging[3]Central Nervous System (CNS) imaging[5][8]CNS imaging[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for preclinical PET imaging using [¹⁸F]this compound.

Preclinical [¹⁸F]this compound PET/CT Imaging Protocol for a Mouse Xenograft Model

1. Animal Model:

  • Athymic nude mice (nu/nu) are subcutaneously inoculated with a relevant human cancer cell line (e.g., ovarian, prostate).

  • Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) for imaging.

2. Radiotracer Administration:

  • Mice are fasted for 4-6 hours prior to imaging to reduce background signal.[12][13]

  • Anesthesia is induced and maintained with isoflurane (B1672236) (e.g., 2% in oxygen).

  • [¹⁸F]this compound (typically 3.7-7.4 MBq) is administered via tail vein injection.[3]

3. PET/CT Image Acquisition:

  • Dynamic or static PET imaging is performed at a specified time point post-injection (e.g., 60 minutes).

  • A CT scan is acquired for attenuation correction and anatomical co-registration.

  • For blocking experiments, a non-radioactive ("cold") dose of SAHA can be administered prior to the radiotracer to demonstrate target-specific binding.[3]

4. Image Analysis:

  • Regions of interest (ROIs) are drawn on the PET images over the tumor and reference tissues (e.g., muscle).

  • Tracer uptake is quantified as the percentage of injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).

  • Tumor-to-background ratios are calculated to assess imaging contrast.

Visualizing Molecular Pathways and Workflows

Understanding the underlying biological pathways and experimental procedures is facilitated by visual diagrams. The following sections provide Graphviz DOT scripts for generating such visualizations.

Signaling Pathway of HDAC Inhibition by SAHA

This diagram illustrates the mechanism of action of SAHA as an HDAC inhibitor, leading to changes in gene expression.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Histone Protein Acetylated_Histone Acetylated Histone DNA DNA DNA->Histone wraps around HDAC HDAC Enzyme HDAC->Acetylated_Histone removes acetyl group SAHA SAHA / this compound SAHA->HDAC inhibits Acetyl_Group Acetyl Group Acetyl_Group->Histone attaches to HAT Histone Acetyltransferase (HAT) HAT->Acetyl_Group Gene_Expression Altered Gene Expression (e.g., p21 up-regulation) Acetylated_Histone->Gene_Expression leads to Preclinical_PET_Workflow start Start animal_prep Animal Preparation (Tumor Xenograft Model) start->animal_prep radiotracer_admin Radiotracer Administration ([¹⁸F]this compound Injection) animal_prep->radiotracer_admin pet_ct_scan PET/CT Imaging radiotracer_admin->pet_ct_scan image_recon Image Reconstruction pet_ct_scan->image_recon biodistribution Ex Vivo Biodistribution (Optional) pet_ct_scan->biodistribution data_analysis Data Analysis (ROI, %ID/g, SUV) image_recon->data_analysis end End data_analysis->end biodistribution->end

References

A Comparative Guide to the HDAC Isoform Specificity of SAHA and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the specificity of these inhibitors is crucial for designing targeted therapeutic strategies and for elucidating the distinct biological roles of individual HDAC isoforms.

Overview of HDAC Isoform Classes

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in the regulation of gene expression.[2][3] In humans, there are 18 HDACs, which are categorized into four main classes based on their sequence homology to yeast proteins.[2][4][5]

  • Class I: Includes HDAC1, HDAC2, HDAC3, and HDAC8. These are primarily localized in the nucleus and are involved in cell proliferation and survival.[2][3]

  • Class II: Divided into two subclasses:

    • Class IIa: HDAC4, HDAC5, HDAC7, and HDAC9. These can shuttle between the nucleus and the cytoplasm.[2][3]

    • Class IIb: HDAC6 and HDAC10. These are mainly found in the cytoplasm and have unique substrate specificities.[3]

  • Class III: Known as the sirtuins (SIRT1-7), which are NAD+-dependent enzymes.

  • Class IV: Contains the single member, HDAC11.[2][5]

HDAC_Classification cluster_0 HDAC Classes cluster_1 Class II Subclasses ClassI Class I (HDAC1, 2, 3, 8) ClassII Class II ClassIV Class IV (HDAC11) ClassIIa Class IIa (HDAC4, 5, 7, 9) ClassIIb Class IIb (HDAC6, 10)

Fig. 1: Classification of Zinc-dependent HDAC Isoforms.

Comparative Inhibitory Activity of HDAC Inhibitors

The inhibitory potency of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for SAHA, Trichostatin A, and Entinostat against various HDAC isoforms. Lower IC50 values indicate greater potency.

HDAC IsoformSAHA (Vorinostat) (nM)Trichostatin A (TSA) (nM)Entinostat (MS-275) (nM)
Class I
HDAC110 - 610.1 - 4.99243 - 510
HDAC296 - 251-453
HDAC319 - 205.21248 - 8,000
HDAC8540 - 827Moderately Inhibited>100,000
Class IIa
HDAC4-27.6-
HDAC5-Moderately Inhibited-
HDAC7Inhibited--
Class IIb
HDAC63316.4-
HDAC10-24.3-
Class IV
HDAC11Inhibited--

"-" indicates that specific data was not prominently available in the search results. Data compiled from multiple sources and assays may show variability.

Summary of Specificity:

  • SAHA (Vorinostat): Is considered a pan-inhibitor as it demonstrates potent inhibition against both Class I and Class II HDACs.[6] However, it shows some selectivity, being less potent against HDAC8 compared to other Class I isoforms.[6]

  • Trichostatin A (TSA): Is a potent pan-inhibitor of Class I and II HDACs, generally exhibiting very low nanomolar IC50 values across multiple isoforms.[7][8]

  • Entinostat (MS-275): Is a selective inhibitor that primarily targets Class I HDACs, particularly HDAC1, 2, and 3, with significantly less activity against other isoforms like HDAC8.[2][3][9]

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This section outlines a typical workflow for determining the IC50 values of HDAC inhibitors using a fluorometric assay, a common method for quantifying HDAC activity.

Principle: This assay utilizes a fluorogenic substrate containing an acetylated lysine residue. When an HDAC enzyme deacetylates the substrate, a developer solution containing a protease can cleave the deacetylated substrate, releasing a fluorophore. The resulting fluorescence is proportional to the HDAC activity and can be measured with a fluorescence plate reader. The presence of an HDAC inhibitor will reduce the fluorescence signal.

Materials:

  • Recombinant human HDAC isoforms

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor compounds (e.g., SAHA, TSA, Entinostat) at various concentrations

  • Developer solution

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor compounds in the HDAC assay buffer.

  • Enzyme Incubation: Add the recombinant HDAC enzyme to the wells of the 96-well plate. Then, add the various concentrations of the inhibitor compounds to the respective wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme). Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells and incubate for a further period (e.g., 45-60 minutes) at 37°C to allow for the deacetylation reaction.

  • Development: Add the developer solution to each well. This will stop the HDAC reaction and initiate the cleavage of the deacetylated substrate, leading to the release of the fluorophore. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

HDAC_Assay_Workflow cluster_workflow HDAC Inhibition Assay Workflow prep Prepare serial dilutions of HDAC inhibitor incubate_enzyme Incubate HDAC enzyme with inhibitor prep->incubate_enzyme add_substrate Add fluorogenic substrate and incubate incubate_enzyme->add_substrate develop Add developer solution to release fluorophore add_substrate->develop measure Measure fluorescence develop->measure analyze Calculate % inhibition and determine IC50 measure->analyze

References

A Comparative Analysis of Fluorinated SAHA Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various fluorinated analogs of Suberoylanilide Hydroxamic Acid (SAHA), a well-known histone deacetylase (HDAC) inhibitor. The introduction of fluorine atoms into the SAHA molecule has been explored as a strategy to enhance potency, selectivity, and pharmacokinetic properties. This document summarizes key quantitative data from published studies, offers detailed experimental protocols for the cited assays, and visualizes relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro efficacy of various fluorinated SAHA analogs in terms of their HDAC inhibitory activity and anti-proliferative effects on cancer cell lines.

Table 1: Comparative HDAC Isoform Inhibition (IC50, nM)
CompoundModificationHDAC1HDAC2HDAC3HDAC6HDAC8Reference
SAHA (Vorinostat) -33962033540[1]
SF5-SAHA Pentafluorothio-substituted---> SAHA-[2]
(R,S)-threo-Difluoro-SAHA Vicinal difluorination of linker-----
(R,S)-erythro-Difluoro-SAHA Vicinal difluorination of linker-----
BITE-modified Analogs 1,2-difluoroethylene unitPotency > SAHA (for some analogs)--Potency > SAHA (for some analogs)-
C2-n-hexyl SAHA n-hexyl group at C2>10000>10000>100006002000[1]

Note: A direct side-by-side comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions. The table presents a consolidated view of available data.

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
CompoundCell LineCancer TypeIC50 (µM)Reference
SAHA (Vorinostat) JurkatT-cell Leukemia0.72[1]
MOLM-13Acute Myeloid Leukemia1.2[1]
U937Histiocytic Lymphoma0.88[1]
SF5-SAHA DU145Prostate Carcinoma~ SAHA[2]
Hep-G2Hepatocellular Carcinoma< SAHA[2]
JurkatT-cell Leukemia< SAHA[2]
Hut78T-cell Lymphoma< SAHA[2]
SupT11T-cell Lymphoma< SAHA[2]
SMZ1T-cell Leukemia< SAHA[2]
C2-n-hexyl SAHA JurkatT-cell Leukemia14[1]
MOLM-13Acute Myeloid Leukemia18[1]
U937Histiocytic Lymphoma11[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

HDAC Inhibition Assay (Fluorometric)

This protocol is based on the methods described for the evaluation of novel SAHA analogs.

  • Reagents and Materials:

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

    • Fluorogenic HDAC substrate (e.g., Fluor de Lys®).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Developer solution containing Trichostatin A (a potent HDAC inhibitor to stop the reaction) and a trypsin-like protease.

    • Test compounds (fluorinated SAHA analogs) and reference compound (SAHA) dissolved in DMSO.

    • 96-well black, flat-bottom plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds and SAHA in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • To each well of the 96-well plate, add the recombinant HDAC enzyme and the diluted test compound or SAHA. Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay buffer only (blank).

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding the developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative effects of the fluorinated SAHA analogs on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., Jurkat, MOLM-13, U937, DU145, Hep-G2).

    • Complete cell culture medium appropriate for the cell line.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • Test compounds (fluorinated SAHA analogs) and reference compound (SAHA) dissolved in DMSO.

    • 96-well clear, flat-bottom plates.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

    • Treat the cells with serial dilutions of the test compounds or SAHA. Include control wells with vehicle (DMSO) only.

    • Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Histone Acetylation

This protocol is used to confirm the mechanism of action of the fluorinated SAHA analogs by assessing their effect on histone acetylation.

  • Reagents and Materials:

    • Cancer cell lines.

    • Test compounds (fluorinated SAHA analogs) and reference compound (SAHA).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-acetyl-Histone H3, anti-total Histone H3 (as a loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with the test compounds or SAHA at specified concentrations for a defined period (e.g., 24 hours).

    • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated histone band to the intensity of the total histone band for each sample.

    • Compare the levels of histone acetylation in treated cells to that in untreated control cells.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by SAHA and its fluorinated analogs, as well as a typical experimental workflow for their evaluation.

HDAC_Inhibition_Pathway cluster_0 Cellular Effects of Fluorinated SAHA Analogs SAHA Fluorinated SAHA Analog HDAC Histone Deacetylases (HDACs) SAHA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 CyclinD1 Cyclin D1 Downregulation Gene_Expression->CyclinD1 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p21->Cell_Cycle_Arrest CyclinD1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of fluorinated SAHA analogs leading to cell cycle arrest and apoptosis.

PI3K_MAPK_Pathway cluster_1 Impact on Pro-Survival Signaling SAHA Fluorinated SAHA Analog EGFR EGFR SAHA->EGFR Suppression mTOR mTOR SAHA->mTOR Inhibition of phosphorylation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Fluorinated SAHA analogs can suppress pro-survival signaling pathways like PI3K/AKT/mTOR.

Experimental_Workflow cluster_2 Evaluation Workflow for Fluorinated SAHA Analogs Start Synthesis of Fluorinated SAHA Analogs HDAC_Assay In Vitro HDAC Inhibition Assay (IC50 Determination) Start->HDAC_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability (MTT) Assay (IC50 Determination) Cell_Culture->MTT_Assay Western_Blot Western Blot for Histone Acetylation Cell_Culture->Western_Blot In_Vivo In Vivo Tumor Models MTT_Assay->In_Vivo Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Caption: A typical experimental workflow for the preclinical evaluation of fluorinated SAHA analogs.

References

Navigating the Epigenetic Landscape: A Comparative Guide to SAHA (Vorinostat) in Clinical Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Suberoylanilide hydroxamic acid (SAHA), known as Vorinostat (B1683920), has carved a significant niche in the epigenetic treatment of cancer. As the first histone deacetylase (HDAC) inhibitor to gain FDA approval for treating cutaneous T-cell lymphoma (CTCL), Vorinostat has been the subject of extensive clinical investigation across a spectrum of malignancies.[1][2] This guide provides a comprehensive comparison of Vorinostat's clinical trial data, juxtaposing its performance as a monotherapy and in combination regimens. Detailed experimental protocols for pivotal trials are provided, alongside visualizations of key signaling pathways modulated by this agent.

Unveiling the Mechanism of Action

Vorinostat functions as a pan-HDAC inhibitor, targeting class I and II histone deacetylases.[3][4] By binding to the zinc-containing catalytic domain of these enzymes, it prevents the removal of acetyl groups from histones.[2][3] This action leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[5] The therapeutic effects of Vorinostat extend beyond histone modifications, as it also influences the acetylation status and function of various non-histone proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.[5]

Clinical Performance of Vorinostat: A Tabulated Overview

The clinical efficacy of Vorinostat has been evaluated in numerous trials for both hematologic and solid tumors. The following tables summarize key quantitative data from these studies, offering a comparative look at its performance alone and in concert with other anticancer agents.

Vorinostat as Monotherapy
Cancer TypeTrial PhaseNumber of PatientsDosing RegimenObjective Response Rate (ORR)Key Adverse Events (Grade 3/4)Reference
Cutaneous T-cell Lymphoma (CTCL)II33400 mg daily24% (Partial Response)Thrombocytopenia (19%), Dehydration (8%)[6]
Glioblastoma (Recurrent)II66200 mg twice daily (Days 1-14 of a 21-day cycle)9 of 52 patients progression-free at 6 monthsThrombocytopenia (22%), Fatigue (17%), Neutropenia (8%)[6]
Indolent Non-Hodgkin's LymphomaII35200 mg twice daily (Days 1-14 of a 21-day cycle)29% (Follicular Lymphoma: 47%)Thrombocytopenia, Anemia, Leukopenia, Fatigue[7]
Metastatic Transitional Cell Carcinoma of the UrotheliumII14200 mg twice daily (14 of 21 days)Limited efficacyThrombocytopenia[8]
Vorinostat in Combination Therapy
Cancer TypeCombination AgentsTrial PhaseNumber of PatientsDosing Regimen (Vorinostat)Objective Response Rate (ORR)Key Adverse Events (Grade 3/4)Reference
Advanced Non-Small-Cell Lung Cancer (NSCLC)Carboplatin (B1684641), Paclitaxel (B517696)II94400 mg daily (Days 1-14 of a 21-day cycle)34% (vs. 12.5% with placebo)Thrombocytopenia (18% vs. 3% with placebo)[9]
Newly Diagnosed GlioblastomaTemozolomide (B1682018), RadiationI/II107 (Phase II)300 mg daily (Days 1-5 weekly during RT)15-month Overall Survival: 55.1%Lymphopenia (32.7%), Thrombocytopenia (28.0%), Neutropenia (21.5%)[10][11]
Advanced Head and Neck Squamous Cell Carcinoma (HNSCC)ChemoradiationI27200 mg (M,W,F)92.59% Complete Response-[12]
Diffuse Large B-cell Lymphoma (DLBCL)R-CHOPI/II72400 mg daily (Days 1-5 of a 21-day cycle)2-year Progression-Free Survival: 73%Febrile Neutropenia (38%), Sepsis (19%)[13]
Recurrent and/or Metastatic Squamous Cell CarcinomasPembrolizumab (B1139204)II107-26%Acute Kidney Injury (5%), Anemia (3%)[14]

Comparative Efficacy with Other HDAC Inhibitors

While direct head-to-head clinical trials in oncology are limited, in vitro studies offer some insights into the relative potency of different HDAC inhibitors. In the context of reactivating latent HIV-1, panobinostat (B1684620) was found to be significantly more potent than vorinostat, givinostat (B1684626), belinostat (B1667918), and valproic acid.[15][16] The order of potency in stimulating HIV-1 expression from latently infected cell lines was determined to be panobinostat > givinostat ≈ belinostat > vorinostat > valproic acid.[15][16] It is important to note that these findings in a viral latency model may not directly translate to anticancer efficacy, which is dependent on a multitude of factors beyond mere HDAC inhibition potency. To date, three HDAC inhibitors have received FDA approval for cancer treatment: Vorinostat and romidepsin (B612169) for CTCL, and belinostat and romidepsin for peripheral T-cell lymphoma (PTCL).[17]

Detailed Experimental Protocols

Understanding the methodology of key clinical trials is crucial for interpreting their outcomes. Below are summaries of the experimental protocols for representative Vorinostat studies.

Phase II Trial of Vorinostat in Refractory Cutaneous T-cell Lymphoma (CTCL)
  • Objective: To evaluate the activity and safety of Vorinostat in patients with refractory CTCL.

  • Patient Eligibility: Patients aged 18 years or older with histologically confirmed, evaluable CTCL that was refractory to or intolerant of conventional therapy. Patients were required to have adequate hematologic, hepatic, and renal function, and an ECOG performance status of 2 or less.

  • Study Design: Three dosing schedules were sequentially evaluated. Group 1 received 400 mg daily; Group 2 received 300 mg twice daily for 3 days with 4 days of rest; and Group 3 received 300 mg twice daily for 14 days followed by a 7-day rest, then 200 mg twice daily.

  • Endpoints: The primary endpoint was the complete and partial response rate. Secondary endpoints included time to response, time to progression, response duration, pruritus relief, and safety.

  • Statistical Analysis: Response rates were calculated with 95% confidence intervals. Time-to-event endpoints were estimated using the Kaplan-Meier method.

Phase II Randomized Trial of Vorinostat in Combination with Carboplatin and Paclitaxel for Advanced Non–Small-Cell Lung Cancer (NSCLC)
  • Objective: To evaluate the efficacy of Vorinostat in combination with carboplatin and paclitaxel in patients with advanced-stage NSCLC.

  • Patient Eligibility: Patients with previously untreated stage IIIB (with pleural effusion) or IV NSCLC.

  • Study Design: A randomized, double-blind, placebo-controlled trial. Patients were assigned in a 2:1 ratio to receive carboplatin and paclitaxel with either Vorinostat (400 mg orally daily) or a placebo on days 1 through 14 of a 21-day cycle for a maximum of six cycles.[9]

  • Endpoints: The primary endpoint was the comparison of the response rate between the two arms.[9]

  • Treatment Protocol: Carboplatin (AUC 6) and paclitaxel (200 mg/m²) were administered on day 3 of each cycle. Premedications for paclitaxel were administered.[9]

Signaling Pathways and Experimental Workflows

Vorinostat's anticancer effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical clinical trial workflow.

Vorinostat_Mechanism_of_Action Vorinostat Vorinostat (SAHA) HDAC Histone Deacetylases (Class I & II) Vorinostat->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Non_Histone_Proteins Non-Histone Proteins HDAC->Non_Histone_Proteins Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression ↑ Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Acetylated_NHP Acetylated Non-Histone Proteins Protein_Function Altered Protein Function Acetylated_NHP->Protein_Function Protein_Function->Cell_Cycle_Arrest Protein_Function->Apoptosis

Caption: General mechanism of action of Vorinostat as an HDAC inhibitor.

Apoptosis_Pathway Vorinostat Vorinostat Pro_apoptotic_genes Pro-apoptotic Genes (e.g., Bim, Bak, Bax) Expression ↑ Vorinostat->Pro_apoptotic_genes Anti_apoptotic_genes Anti-apoptotic Genes (e.g., Bcl-2) Expression ↓ Vorinostat->Anti_apoptotic_genes Mitochondria Mitochondria Pro_apoptotic_genes->Mitochondria Anti_apoptotic_genes->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Vorinostat's role in modulating the intrinsic apoptosis pathway.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (if applicable) Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., Vorinostat + Chemo) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo + Chemo) Randomization->Treatment_Arm_B Treatment_Cycle Treatment Cycles Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Response_Assessment Response Assessment (e.g., RECIST criteria) Treatment_Cycle->Response_Assessment Toxicity_Monitoring Toxicity Monitoring (CTCAE) Treatment_Cycle->Toxicity_Monitoring Follow_Up Follow-Up (PFS, OS) Response_Assessment->Follow_Up Toxicity_Monitoring->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: A generalized workflow for a randomized clinical trial of Vorinostat.

References

A Comparative Analysis of the Therapeutic Index of SAHA (Vorinostat) and Other Prominent Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic drugs for the treatment of various cancers. Their therapeutic efficacy is, however, often counterbalanced by dose-limiting toxicities, making the therapeutic index a critical parameter in their clinical development. This guide provides a comparative overview of the therapeutic index of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and other notable HDAC inhibitors, including Romidepsin (B612169), Belinostat (B1667918), Panobinostat, and Entinostat.

Initially, this report aimed to investigate a compound referred to as "F-SAHA." However, extensive research revealed that this compound is not a recognized histone deacetylase inhibitor. Instead, the inquiry appears to stem from a conflation of two distinct entities: Foretinib, a multi-kinase inhibitor, and SAHA (Vorinostat), a well-established pan-HDAC inhibitor. This guide has therefore been redirected to focus on a comparative analysis of SAHA and other key HDACis, a topic of significant interest to the research community.

Quantitative Comparison of HDAC Inhibitor Activity and Toxicity

The therapeutic index of a drug is a quantitative measure of its safety, defined as the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a wider margin of safety. The following tables summarize key preclinical data for SAHA and other selected HDAC inhibitors, providing a basis for comparing their potential therapeutic windows.

DrugClassTarget HDACsIn Vitro Potency (IC50)In Vivo Efficacy (Xenograft Models)
SAHA (Vorinostat) Pan-HDACiClass I, II, IV~10-50 nMSignificant tumor growth inhibition in various models (e.g., prostate, lung, ovarian cancer) at doses of 25-150 mg/kg/day.[1][2][3][4]
Romidepsin Class I selectiveHDAC1, HDAC2~7-11 nMSignificant tumor growth delay in T-cell lymphoma and other models at doses around 1.2-2 mg/kg.[5][6]
Belinostat Pan-HDACiClass I, II, IV~27 nMTumor growth inhibition in bladder and thyroid cancer xenografts at doses of 40-100 mg/kg/day.[7][8]
Panobinostat Pan-HDACiClass I, II, IV<20 nMPotent antitumor activity in various xenograft models (e.g., GIST, NSCLC, breast cancer) at doses of 10-20 mg/kg/day.[9][10][11]
Entinostat Class I selectiveHDAC1, HDAC3~280-1300 nMModest single-agent antitumor activity in some rhabdomyosarcoma xenografts; enhances the effect of other agents.[12][13][14]
DrugPreclinical Toxicity (MTD/LD50 in Rodents)Key Toxicities Observed in Preclinical Studies
SAHA (Vorinostat) MTD (mouse, IP): 125 mg/kg/day.[1] No morphological malformations in rats or rabbits at doses up to 50 and 150 mg/kg/day, respectively.[12]Hematologic suppression, gastrointestinal effects, anorexia, weight loss, fatigue.[15] Genotoxic and epigenotoxic in mouse bone marrow cells.[16]
Romidepsin MTD (Phase I trials): 14 mg/m² (days 1, 8, 15) or 17.8 mg/m² (days 1, 5).[17]Nausea, vomiting, fatigue, transient thrombocytopenia, granulocytopenia.[11][18]
Belinostat MTD (Phase I): 1,000 mg/m²/day.[19]Nausea, fatigue, pyrexia, anemia, vomiting.[20] Genotoxic in multiple assays.[21]
Panobinostat Significant toxicity observed at 10-20 mg/kg/day in mice.[22]Thyroid toxicities, decreased white blood cells and platelets, hemorrhage, inflammation, bone marrow abnormalities in rats and dogs.[23]
Entinostat Well-tolerated in preclinical models.[14][24]Nausea, vomiting, fatigue, hematologic toxicities (neutropenia, thrombocytopenia).[24]

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their anticancer effects through the modulation of various signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. The diagrams below illustrate some of the key pathways affected by these agents.

HDAC_Inhibition_General_Pathway cluster_downstream Cellular Outcomes HDACi HDAC Inhibitor (e.g., SAHA, Romidepsin) HDAC HDACs HDACi->HDAC Inhibition Histones Histones AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation↑ Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest (e.g., p21 induction) GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Angiogenesis ↓ Angiogenesis GeneExpression->Angiogenesis

SAHA_Signaling_Pathway cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_angiogenesis Angiogenesis Pathway SAHA SAHA (Vorinostat) Akt p-Akt SAHA->Akt Inhibition ERK p-ERK1/2 SAHA->ERK Inhibition HIF1a HIF-1α SAHA->HIF1a Inhibition FOXO3a p-FOXO3a Akt->FOXO3a Apoptosis Apoptosis Akt->Apoptosis CellCycleArrest G2/M Arrest VEGF VEGF HIF1a->VEGF Angiogenesis ↓ Angiogenesis HIF1a->Angiogenesis

Romidepsin_Panobinostat_Signaling cluster_romi Romidepsin Targets cluster_pano Panobinostat Targets Romidepsin Romidepsin PI3K_AKT_mTOR PI3K/AKT/mTOR Romidepsin->PI3K_AKT_mTOR Inhibition SAPK_JNK SAPK/JNK Romidepsin->SAPK_JNK Activation Panobinostat Panobinostat STAT5_6 p-STAT5/6 Panobinostat->STAT5_6 Inhibition HIF1a_Pano HIF-1α Panobinostat->HIF1a_Pano Inhibition Apoptosis_Romi Apoptosis PI3K_AKT_mTOR->Apoptosis_Romi SAPK_JNK->Apoptosis_Romi Apoptosis_Pano Apoptosis STAT5_6->Apoptosis_Pano Angiogenesis_Pano ↓ Angiogenesis HIF1a_Pano->Angiogenesis_Pano

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][23][25][26]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[26] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[21]

  • Compound Treatment: Treat cells with various concentrations of the HDAC inhibitor for a specified period (e.g., 72 hours).[21]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[21]

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours.[21][25]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[21][25]

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with HDAC Inhibitor Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (1.5-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read End End Read->End

In Vivo Xenograft Studies

Xenograft models are commonly used to evaluate the in vivo efficacy of anticancer agents.

Protocol Outline:

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The HDAC inhibitor is administered via a specified route (e.g., intraperitoneal, oral) and schedule.

  • Monitoring: Tumor volume and mouse body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed. Tumor weight and other biomarkers may be assessed post-mortem.

Xenograft_Study_Workflow Start Start Implant Implant Cancer Cells into Immunocompromised Mice Start->Implant Tumor_Growth Allow Tumor Growth Implant->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Treat Administer HDAC Inhibitor Randomize->Treat Monitor Monitor Tumor Volume & Mouse Weight Treat->Monitor Endpoint Endpoint Analysis Monitor->Endpoint End End Endpoint->End

Conclusion

The therapeutic index remains a pivotal consideration in the development of HDAC inhibitors. While pan-HDAC inhibitors like SAHA and Panobinostat demonstrate broad and potent anticancer activity, this is often accompanied by a narrower therapeutic window and a wider range of toxicities. In contrast, more class-selective inhibitors such as Romidepsin and Entinostat may offer an improved safety profile, although their efficacy might be more context-dependent. The choice of an appropriate HDAC inhibitor for therapeutic development will ultimately depend on a careful balance between its efficacy against a specific malignancy and its associated toxicity profile. Further research, including well-designed preclinical and clinical trials, is essential to fully elucidate the therapeutic potential of these agents and to identify patient populations most likely to benefit from their use.

References

Cross-Validation of F-SAHA Experimental Results: A Comparative Guide to HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA), a prominent histone deacetylase (HDAC) inhibitor, with other approved HDAC inhibitors. It also introduces F-SAHA, a fluorinated derivative of SAHA, utilized in preclinical positron emission tomography (PET) imaging. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the evaluation of these compounds.

Introduction to HDAC Inhibitors and this compound

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells.[1] Vorinostat (SAHA) was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] It functions by binding to the active site of HDACs, leading to an accumulation of acetylated histones and other proteins, which in turn modulates gene transcription.[1]

This compound is a fluorine-18 (B77423) (¹⁸F) labeled derivative of SAHA.[3] It has a biochemical activity profile nearly identical to SAHA and is primarily used as a PET imaging agent to visualize HDACs in vivo, allowing for the non-invasive assessment of HDAC inhibitor target engagement.[3] While this compound is a valuable research tool, this guide will focus on the therapeutic experimental results of its parent compound, Vorinostat (SAHA), and compare them with other clinically approved HDAC inhibitors.

Comparative Efficacy of HDAC Inhibitors

The following tables summarize the clinical trial data for Vorinostat (SAHA) and other approved HDAC inhibitors—Romidepsin (B612169), Panobinostat (B1684620), and Belinostat—across various cancer types.

Table 1: Efficacy of HDAC Inhibitors in Cutaneous T-Cell Lymphoma (CTCL)

DrugTrial PhaseOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (DoR)
Vorinostat (SAHA) Phase II~30%--
Romidepsin Pivotal Study34%[4]6%[4]15 months[4]
Belinostat Phase II14%--

Table 2: Efficacy of HDAC Inhibitors in Peripheral T-Cell Lymphoma (PTCL)

DrugTrial PhaseOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)
Romidepsin Phase II25-38%[5][6]18%[5]8.9 months[5]-
Belinostat Pivotal Phase II25.8%[7][8]10.8%[7][8]13.6 months[7]1.6 months[8]
Pralatrexate + Romidepsin Phase I71% (in PTCL)[9]---

Table 3: Efficacy of Panobinostat in Other Hematological Malignancies

Cancer TypeCombination TherapyTrial PhaseOverall Response Rate (ORR)Clinical Benefit RateMedian Progression-Free Survival (PFS)
Relapsed/Refractory Waldenström Macroglobulinemia MonotherapyPhase II47% (Minor Response or better)[10]-6.6 months[10]
Relapsed/Refractory Multiple Myeloma + Bortezomib + DexamethasonePhase III (PANORAMA-1)60.7%[11]-12 months[12]
Relapsed/Refractory Multiple Myeloma + CarfilzomibPhase I/II67%[11]79%[11]7.7 months[11]

Table 4: Common Grade 3/4 Adverse Events of HDAC Inhibitors

DrugCommon Grade 3/4 Adverse Events
Vorinostat (SAHA) Fatigue, thrombocytopenia, diarrhea, nausea, neutropenia, sepsis.[13][14]
Romidepsin Thrombocytopenia, neutropenia, anemia, fatigue, nausea.[5]
Panobinostat Thrombocytopenia, neutropenia, anemia, fatigue, diarrhea.[10][11]
Belinostat Anemia, thrombocytopenia, dyspnea, neutropenia, fatigue.[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are crucial for the cross-validation of results. Below are generalized protocols for common assays used to evaluate HDAC inhibitors.

In Vitro Cytotoxicity Assay (DIMSCAN Assay)

The DIMSCAN assay is a fluorescence-based method used to determine the cytotoxic effects of a drug on cancer cell lines.

Protocol:

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the HDAC inhibitor (e.g., Vorinostat) and incubated for a specified period (e.g., 48-72 hours).

  • Fluorescence Staining: The supernatant is removed, and a solution containing a fluorescent nuclear stain (e.g., DAPI) is added to each well to stain the cell nuclei.

  • Image Acquisition: The plates are scanned using a fluorescence microscope to capture images of the stained nuclei.

  • Data Analysis: The integrated fluorescence intensity of each well is measured. The drug concentration that inhibits cell growth by 50% (IC50) is calculated by comparing the fluorescence of treated wells to untreated control wells.[15]

In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor activity of a drug in a living organism.

Protocol:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives the HDAC inhibitor (e.g., Vorinostat) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.[15]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Objective responses such as partial or complete tumor regression are recorded.[15]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathway of HDAC inhibitors and a typical experimental workflow.

HDAC_Inhibitor_Mechanism cluster_0 HDAC Inhibition cluster_1 Chromatin Remodeling cluster_2 Gene Expression and Cellular Outcomes HDACi HDAC Inhibitor (e.g., Vorinostat) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histone Histone Proteins HDAC->Histone Deacetylates Acetylation Histone Acetylation Histone->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene Tumor Suppressor Gene Transcription Chromatin->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis

Caption: Mechanism of action of HDAC inhibitors.

Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow for an HDAC Inhibitor start Patient Recruitment (e.g., Relapsed/Refractory Lymphoma) treatment Treatment Administration (e.g., Vorinostat 400mg daily) start->treatment monitoring Toxicity and Adverse Event Monitoring treatment->monitoring response Response Assessment (e.g., RECIST criteria) treatment->response Cycles monitoring->response data Data Analysis (ORR, PFS, DoR) response->data end Regulatory Submission / Publication data->end

Caption: Generalized clinical trial workflow.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling F-SAHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of F-SAHA (p-Fluoro-SAHA), a histone deacetylase (HDAC) inhibitor. Given that the toxicological properties of many research compounds are not fully characterized, a cautious and proactive approach to safety is paramount. The following procedures are based on best practices for handling potent pharmacological agents and information available for the closely related compound, Vorinostat (SAHA).

Immediate Safety and Personal Protective Equipment (PPE)

All personnel handling this compound must be thoroughly trained in handling hazardous potent compounds. Work should always be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation and contact exposure.

Personal Protective Equipment (PPE) Requirements

A comprehensive set of PPE is mandatory to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves is recommended.Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling the compound.
Eye Protection Chemical splash goggles and a face shield.Protects eyes and face from splashes of liquids and airborne particles.
Lab Coat A disposable, solid-front, back-closing gown made of a low-permeability fabric.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the compound as a powder or if aerosolization is possible.Protects against inhalation of fine particles.
Footwear Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and the laboratory environment.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe and effective use of this compound in a laboratory setting. This includes proper receiving, storage, handling, and disposal procedures.

operational_workflow cluster_receipt_storage Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal Receipt Receiving Storage Secure Storage (-20°C or -80°C) Receipt->Storage Inspect & Log Preparation Weighing & Solubilization (in Fume Hood) Storage->Preparation Experiment In Vitro / In Vivo Experimentation Preparation->Experiment Decontamination Decontaminate Equipment & Work Surfaces Experiment->Decontamination WasteDisposal Dispose as Hazardous Waste Decontamination->WasteDisposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

The following are general protocols for the use of this compound in common laboratory experiments. These should be adapted based on specific experimental needs and institutional safety guidelines.

In Vitro Cell-Based Assay Protocol (Adaptable)

This protocol provides a template for treating cultured cells with this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Appropriate cell culture medium and supplements

  • Cultured cells in multi-well plates

  • Sterile, disposable labware (e.g., pipette tips, microcentrifuge tubes)

Procedure:

  • Stock Solution Preparation (in a chemical fume hood):

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). This compound is reported to be soluble in DMSO.[1]

    • Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C.[1]

  • Cell Treatment:

    • Culture cells to the desired confluency in multi-well plates.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions by diluting the stock solution in fresh cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • Incubate the cells for the desired period.

  • Post-Treatment Analysis:

    • Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, gene expression analysis).

In Vivo Animal Handling and Administration Protocol (Adaptable)

This protocol provides a general guideline for the administration of this compound to laboratory animals. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound stock solution

  • Sterile vehicle for injection (e.g., saline, PBS with a solubilizing agent)

  • Appropriate syringes and needles

  • Laboratory animals (e.g., mice, rats)

Procedure:

  • Dosing Solution Preparation:

    • Based on the required dose and the weight of the animals, calculate the volume of this compound stock solution needed.

    • Prepare the final dosing solution by diluting the this compound stock in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal, intravenous, oral gavage). The final concentration should be such that the required dose can be administered in an appropriate volume for the animal species.

  • Animal Dosing:

    • Properly restrain the animal using approved techniques.

    • Administer the this compound dosing solution via the approved route.

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Post-Dosing Monitoring:

    • Monitor the animals regularly for any signs of toxicity or adverse effects.

    • Proceed with the experimental timeline and endpoint analysis as per the approved protocol.

Disposal Plan

All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE, must be disposed of as hazardous chemical waste.

Decontamination
  • All non-disposable equipment and work surfaces that come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol (B145695) and then water) should be used. Consult your institution's safety office for recommended procedures.

Waste Disposal
  • Solid Waste: Contaminated gloves, gowns, shoe covers, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Sharps: Needles and syringes used for this compound administration should be placed in a designated sharps container for hazardous waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Signaling Pathway

This compound, as an HDAC inhibitor, functions by preventing the removal of acetyl groups from histones and other proteins. This leads to the accumulation of acetylated proteins, which in turn alters gene expression and affects various cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibitor_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_cellular_effects Cellular Effects FSAHA This compound HDAC HDACs (Histone Deacetylases) FSAHA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates DNA DNA (Condensed) AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Deacetylation HAT HATs (Histone Acetyltransferases) HAT->Histones Acetylates OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of this compound as an HDAC inhibitor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.